molecular formula C10H19ClNO5P B1677709 Phosphamidon CAS No. 13171-21-6

Phosphamidon

Katalognummer: B1677709
CAS-Nummer: 13171-21-6
Molekulargewicht: 299.69 g/mol
InChI-Schlüssel: RGCLLPNLLBQHPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphamidon (CAS 13171-21-6) is a synthetic organophosphate compound that acts as a potent acetylcholinesterase (AChE) inhibitor . Its primary value in research stems from its use as a model compound for studying the mechanisms and effects of cholinesterase-inhibiting insecticides . Researchers utilize this compound to investigate the neurotoxicological consequences of AChE inhibition, which disrupts normal nerve impulse transmission . It is also employed in toxicology studies to explore the induction of oxidative stress and related hepatotoxicity, as well as in environmental science to understand the impact of organophosphates on non-target species . The commercial product typically exists as a mixture of (Z)- and (E)-isomers . Due to its high toxicity, it is classified by the World Health Organization (WHO) in Hazard Class Ia, meaning it is extremely hazardous . Appropriate safety data sheets (SDS) must be consulted prior to use. This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, nor for any form of human or personal use . International trade of this compound is regulated under the Rotterdam Convention .

Eigenschaften

IUPAC Name

[3-chloro-4-(diethylamino)-4-oxobut-2-en-2-yl] dimethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClNO5P/c1-6-12(7-2)10(13)9(11)8(3)17-18(14,15-4)16-5/h6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCLLPNLLBQHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=C(C)OP(=O)(OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClNO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021156
Record name Phosphamidon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13171-21-6
Record name Phosphamidon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13171-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphamidon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Genesis of a Potent Insecticide: A Technical History of Phosphamidon's Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the history of the discovery and synthesis of Phosphamidon, a significant organophosphate insecticide. We will explore the key scientific milestones, from its initial conception to the development of its synthesis, providing detailed experimental protocols and quantitative data for the scientific community.

Discovery and Early Development

This compound, a systemic insecticide with a broad spectrum of activity, was first reported in 1960.[1][2] It was developed by the Swiss company Ciba-Geigy (now part of Syngenta).[3] As a potent cholinesterase inhibitor, it proved effective against a wide range of sucking, chewing, and mining insect pests, leading to its widespread use in agriculture on crops such as citrus, cotton, and various fruit and nut trees.[3]

The commercial product is a mixture of (Z)- and (E)-isomers, with the (Z)-isomer exhibiting greater insecticidal activity.[4] Typically, the commercial formulation consists of approximately 70% (Z)-isomer and 30% (E)-isomer.[2][4]

Chemical and Physical Properties

This compound is a pale yellow to colorless oily liquid with a faint odor.[3][5] It is miscible with water and most organic solvents, but has low solubility in saturated hydrocarbons.[3] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₁₉ClNO₅P[2]
Molecular Weight299.69 g/mol [2]
Boiling Point162 °C at 1.5 mmHg[2]
Density1.2132 g/cm³ at 20°C[2]
Vapor Pressure2.5 x 10⁻⁵ mmHg at 20°C[5]
Water SolubilityMiscible[3]
LogP0.8[5]

Synthesis of this compound

Two primary synthetic routes for this compound have been documented.

Synthesis via Chlorination of Acetoacetic Acid Diethylamide

One of the earliest and most well-documented methods for synthesizing this compound involves the chlorination of N,N-diethylacetoacetamide. This process is detailed in U.S. Patent 2,908,605, assigned to Ciba.

Experimental Protocol:

Step 1: Synthesis of α-chloro-N,N-diethylacetoacetamide

  • Reaction Setup: A solution of 157 parts of N,N-diethylacetoacetamide in 500 parts of chlorobenzene is prepared in a reaction vessel equipped with a stirrer, thermometer, and gas inlet tube.

  • Chlorination: The solution is cooled to 0-5°C, and 142 parts of sulfuryl chloride are added dropwise while maintaining the temperature below 10°C.

  • Reaction Completion and Work-up: The mixture is stirred for several hours at room temperature until the evolution of hydrogen chloride and sulfur dioxide ceases. The solvent is then removed by distillation under reduced pressure. The resulting crude α-chloro-N,N-diethylacetoacetamide is a yellowish oil.

Step 2: Synthesis of this compound

  • Reaction Setup: 191.5 parts of the crude α-chloro-N,N-diethylacetoacetamide are dissolved in 500 parts of chlorobenzene.

  • Perkow Reaction: The solution is heated to 80-90°C, and 124 parts of trimethyl phosphite are added dropwise over a period of 2 hours. The reaction is exothermic, and the temperature is maintained at 90-100°C.

  • Reaction Completion and Purification: After the addition is complete, the mixture is heated for an additional 2 hours at 100°C. The chlorobenzene and any unreacted starting materials are then removed by distillation under high vacuum. The final product, this compound, is obtained as a viscous, yellowish oil.

Quantitative Data:

While the patent does not provide specific yield percentages, this method is known to produce a mixture of the (Z) and (E) isomers of this compound. The purity of the technical product is typically around 92%.[5]

Synthesis via Diethylamide of Dichloroacetic Acid

Another reported synthesis involves the reaction of the diethylamide of dichloroacetic acid with trimethyl phosphite.

Reaction Scheme:

This synthesis proceeds via a Perkow reaction, where the trimethyl phosphite attacks the carbonyl carbon of the diethylamide of dichloroacetic acid, leading to the formation of a vinyl phosphate.

Experimental Workflow:

G reactant1 Diethylamide of dichloroacetic acid conditions Boiling reactant1->conditions reactant2 Trimethyl phosphite reactant2->conditions solvent Chlorobenzene solvent->conditions product This compound conditions->product

Caption: Synthesis of this compound from the diethylamide of dichloroacetic acid.

Experimental Protocol:

Spectroscopic Data

The structural elucidation and confirmation of this compound rely on various spectroscopic techniques.

Spectroscopic DataDescriptionReference
¹H NMR Data available in the "Catalog of Pesticide NMR Spectra" published by the EPA. Key signals include those for the P-OCH₃, N-CH₂CH₃, C=C-CH₃, and N-CH₂CH₃ protons, with characteristic couplings to phosphorus.[1]
¹³C NMR Spectral data can be found in various chemical databases.
IR Spectroscopy Characteristic absorption bands are expected for C=O (amide), P=O (phosphate), P-O-C, and C=C functional groups.
Mass Spectrometry The NIST WebBook provides the mass spectrum of this compound, which can be used for identification and fragmentation analysis.[6]

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[4] AChE is crucial for the proper functioning of the nervous system, as it is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

Signaling Pathway of Acetylcholinesterase and its Inhibition by this compound:

G cluster_normal Normal Cholinergic Synapse cluster_inhibited Synapse with this compound Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds Choline Choline AChE->Choline Acetate Acetate AChE->Acetate NerveImpulse Nerve Impulse Transmission Receptor->NerveImpulse Activates This compound This compound AChE_inhibited Inhibited AChE (Phosphorylated) This compound->AChE_inhibited Irreversibly Binds and Phosphorylates ACh_inhibited Acetylcholine (ACh) Receptor_inhibited Postsynaptic Receptor ACh_inhibited->Receptor_inhibited Continuously Binds ExcessACh Excess ACh Accumulation ACh_inhibited->ExcessACh Accumulates as ContinuousStimulation Continuous Stimulation Receptor_inhibited->ContinuousStimulation Leads to

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

The inhibition of AChE by this compound is an irreversible process. The phosphorus atom of the insecticide forms a stable covalent bond with the serine hydroxyl group in the active site of the enzyme. This phosphorylation prevents AChE from binding to and hydrolyzing acetylcholine. The resulting accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, causing a range of toxic effects in insects, including paralysis and death.[3]

Experimental Workflow for a Molecular Docking Study:

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Retrieve AChE Structure (PDB) Docking Perform Molecular Docking PDB->Docking Ligand Prepare this compound 3D Structure Ligand->Docking Scoring Calculate Binding Affinity Docking->Scoring BindingPose Analyze Binding Pose and Interactions Scoring->BindingPose Visualization Visualize Complex BindingPose->Visualization

Caption: A typical workflow for a molecular docking study of this compound with acetylcholinesterase.

Molecular docking studies can provide valuable insights into the specific interactions between this compound and the active site of acetylcholinesterase.[7][8] These computational methods can predict the preferred binding orientation of the insecticide and identify the key amino acid residues involved in the interaction, further elucidating the mechanism of inhibition at a molecular level.

Conclusion

The discovery and synthesis of this compound represent a significant chapter in the history of pesticide chemistry. The development of its synthetic routes, particularly the Perkow reaction, showcases the ingenuity of organic chemists in creating potent and effective crop protection agents. Understanding the detailed history, synthesis, and mechanism of action of such compounds is crucial for the development of new, safer, and more effective insecticides, as well as for managing the environmental and health impacts of existing ones. This guide provides a comprehensive technical overview to aid researchers and professionals in these endeavors.

References

Phosphamidon chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of the organophosphate insecticide, phosphamidon. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and toxicological studies.

Chemical Identity and Structure

This compound is a systemic insecticide and acaricide that was first introduced in the 1960s. It belongs to the organophosphate class of chemicals and acts as a cholinesterase inhibitor.[1]

Chemical Structure:

The chemical structure of this compound is characterized by a dimethyl phosphate group attached to a vinyl group, which also contains a chloro and a diethylcarbamoyl substituent. This compound exists as a mixture of (Z) and (E) stereoisomers.[1][2][3]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its environmental fate and behavior, as well as its toxicokinetics.

PropertyValueReference(s)
IUPAC Name (2E/Z)-2-Chloro-3-(diethylamino)-1-methyl-3-oxoprop-1-enyl dimethyl phosphate[1]
CAS Number 13171-21-6[1]
Molecular Formula C10H19ClNO5P[1]
Molar Mass 299.69 g/mol [4]
Physical State Pale yellow to colorless oily liquid[1][3]
Melting Point -45 °C[2]
Boiling Point 162 °C at 1.5 mmHg[1][5]
Water Solubility Miscible[1][2][3][4]
Vapor Pressure 2.5 x 10⁻⁵ mmHg at 20 °C[1][5]
Octanol-Water Partition Coefficient (logP) 0.8[5]

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its toxic effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE).[3] AChE is critical for the proper functioning of the nervous system, where it is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

Normal Cholinergic Synaptic Transmission

Under normal physiological conditions, the arrival of a nerve impulse at the presynaptic terminal triggers the release of ACh into the synaptic cleft. ACh then binds to its receptors on the postsynaptic membrane, leading to the propagation of the nerve signal. To terminate the signal and allow for subsequent nerve impulses, AChE rapidly breaks down ACh into choline and acetate.

Normal_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Nerve Impulse Nerve Impulse Vesicles with ACh Vesicles with ACh Nerve Impulse->Vesicles with ACh triggers release ACh Acetylcholine (ACh) Vesicles with ACh->ACh releases AChE Acetylcholinesterase (AChE) ACh->AChE is hydrolyzed by Receptor ACh Receptor ACh->Receptor binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate into Signal Propagation Signal Propagation Receptor->Signal Propagation initiates

Caption: Normal cholinergic synaptic transmission.

Inhibition by this compound

This compound acts as an irreversible inhibitor of AChE. The phosphate group of this compound covalently binds to the serine hydroxyl group in the active site of AChE, forming a stable, phosphorylated enzyme that is functionally inactive. This inactivation prevents the breakdown of ACh.

The accumulation of excess ACh in the synaptic cleft leads to continuous stimulation of cholinergic receptors on the postsynaptic membrane. This overstimulation results in a range of toxic effects, including muscle tremors, convulsions, paralysis, and in severe cases, respiratory failure and death.

Inhibited_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Nerve Impulse Nerve Impulse Vesicles with ACh Vesicles with ACh Nerve Impulse->Vesicles with ACh triggers release ACh Acetylcholine (ACh) (Accumulates) Vesicles with ACh->ACh releases Receptor ACh Receptor ACh->Receptor continuously binds to This compound This compound Inhibited_AChE Inhibited AChE This compound->Inhibited_AChE irreversibly binds to AChE Continuous Stimulation Continuous Stimulation Receptor->Continuous Stimulation causes

Caption: Acetylcholinesterase inhibition by this compound.

Experimental Protocols

The following sections outline detailed methodologies for determining the key physicochemical properties of this compound, based on internationally recognized OECD guidelines.

Determination of Water Solubility (OECD Guideline 105)

Given that this compound is miscible with water, a precise solubility value is not applicable. However, for compounds with limited solubility, the following protocol would be employed.

Principle: The shake-flask method is a widely used technique to determine the water solubility of a substance. It involves saturating water with the test substance and then measuring the concentration of the substance in the aqueous solution.

Methodology:

  • Preparation of Test System:

    • A series of glass vessels with airtight stoppers are used.

    • A known volume of distilled or deionized water is added to each vessel.

    • An excess amount of this compound is added to each vessel to ensure that a saturated solution is formed.

  • Equilibration:

    • The vessels are agitated at a constant temperature (e.g., 20°C or 25°C) in a thermostatically controlled shaker or water bath.

    • Agitation is continued until equilibrium is reached, which is determined by taking samples at different time points and analyzing the concentration of this compound until it remains constant.

  • Phase Separation:

    • After equilibration, the vessels are allowed to stand to allow for the separation of the undissolved this compound from the aqueous solution.

    • Centrifugation may be used to facilitate the separation of the solid and liquid phases.

  • Analysis:

    • A sample of the clear aqueous phase is carefully withdrawn.

    • The concentration of this compound in the aqueous sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a nitrogen-phosphorus detector (NPD).[6]

  • Data Reporting:

    • The water solubility is reported as the mean concentration from at least three replicate vessels, expressed in g/L or mg/L, along with the test temperature.

Determination of Vapor Pressure (OECD Guideline 104)

Principle: The gas saturation method is suitable for determining the vapor pressure of substances with low volatility, such as this compound. This method involves passing a stream of inert gas over the substance and measuring the amount of substance that vaporizes.

Methodology:

  • Apparatus Setup:

    • A thermostatically controlled chamber is used to maintain a constant temperature.

    • A known amount of this compound is placed in a sample boat within the chamber.

    • An inert carrier gas (e.g., nitrogen or argon) is passed through the chamber at a known and controlled flow rate.

    • A sorbent trap (e.g., a tube containing a suitable adsorbent material) is placed downstream of the sample to capture the vaporized this compound.

  • Saturation:

    • The carrier gas is passed over the this compound for a sufficient period to ensure that the gas stream becomes saturated with the vapor of the substance.

  • Sample Collection and Analysis:

    • After a known volume of gas has passed through the chamber, the sorbent trap is removed.

    • The trapped this compound is eluted from the sorbent with a suitable solvent.

    • The amount of this compound in the eluate is quantified using an appropriate analytical technique, such as GC-NPD or GC-MS.[7][8][9][10]

  • Calculation:

    • The vapor pressure (P) is calculated using the following equation: P = (m / V) * (R * T) where:

      • m = mass of the substance collected in the sorbent trap

      • V = volume of the carrier gas passed through the chamber

      • R = ideal gas constant

      • T = absolute temperature

  • Data Reporting:

    • The vapor pressure is reported in Pascals (Pa) or millimeters of mercury (mmHg) at a specified temperature.

Determination of Octanol-Water Partition Coefficient (logP) (OECD Guideline 107)

Principle: The shake-flask method is the classical and most reliable method for determining the octanol-water partition coefficient (logP). It involves partitioning a substance between n-octanol and water and then measuring the concentration of the substance in each phase at equilibrium.[11][12][13]

Methodology:

  • Preparation of Phases:

    • n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

    • A stock solution of this compound is prepared in either water-saturated n-octanol or octanol-saturated water.

  • Partitioning:

    • Known volumes of the water-saturated n-octanol and the octanol-saturated water are placed in a separatory funnel.

    • A small volume of the this compound stock solution is added.

    • The funnel is shaken vigorously for a set period to allow for the partitioning of this compound between the two phases.

    • The shaking is followed by a period of rest to allow the two phases to separate completely. Centrifugation can be used to aid separation.

  • Analysis:

    • Aliquots are carefully taken from both the n-octanol and the water phases.

    • The concentration of this compound in each aliquot is determined using a suitable analytical method, such as HPLC-UV or GC-NPD.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the water phase: P = C_octanol / C_water

    • The result is typically expressed as its base-10 logarithm (logP).

  • Data Reporting:

    • The logP value is reported, along with the temperature at which the determination was made.

Experimental_Workflow_LogP start Start: Prepare Octanol and Water Phases prep_stock Prepare this compound Stock Solution start->prep_stock partitioning Partitioning in Separatory Funnel (Shaking) prep_stock->partitioning separation Phase Separation (Centrifugation) partitioning->separation sampling Sample Octanol and Water Phases separation->sampling analysis Analyze Concentration (HPLC or GC) sampling->analysis calculation Calculate P and logP analysis->calculation end_report End: Report logP Value calculation->end_report

Caption: Experimental workflow for logP determination.

References

An In-Depth Technical Guide to the Mechanism of Action of Phosphamidon as a Cholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphamidon, a systemic organophosphate insecticide, exerts its potent toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals. This guide provides a detailed examination of the molecular mechanisms underlying this compound's action as a cholinesterase inhibitor. It covers the chemical properties of this compound, the intricate process of acetylcholinesterase phosphorylation, the kinetics of this inhibition, and the subsequent physiological ramifications. Furthermore, this document outlines a detailed protocol for the in vitro assessment of cholinesterase inhibition and presents visual representations of the key pathways and experimental workflows to facilitate a comprehensive understanding of this important toxicological mechanism.

Introduction to this compound

This compound is a synthetic trialkyl phosphate compound, first introduced in the 1960s, and is used to control a broad spectrum of sucking, chewing, and boring insects in various agricultural crops.[1][2] It functions as a systemic pesticide, meaning it is absorbed by the plant and translocated throughout its tissues, providing protection from within.[3] The chemical structure of this compound is (2-chloro-2-diethylcarbamoyl-1-methylvinyl) dimethyl phosphate.[4][5] The technical product is typically a mixture of the (Z)-isomer (cis) and the (E)-isomer (trans), with the (Z)-isomer being the more biologically active form.[2][5][6]

The primary mode of action for this compound, like other organophosphate insecticides, is the inhibition of acetylcholinesterase (AChE; EC 3.1.1.7).[7][8][9] This enzyme plays a crucial role in the termination of nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh).[10][11] Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors and subsequent disruption of the nervous system, which can be lethal.[8][9][12]

The Molecular Mechanism of Cholinesterase Inhibition

The inhibitory action of this compound on acetylcholinesterase is a multi-step process involving the formation of a stable, phosphorylated enzyme that is unable to perform its normal catalytic function.

The Acetylcholinesterase Active Site

The active site of AChE is located deep within a narrow gorge and contains a catalytic triad of amino acid residues: a serine (Ser), a histidine (His), and a glutamate (Glu).[13][14] This triad is essential for the hydrolysis of acetylcholine. The serine residue's hydroxyl group acts as a nucleophile, attacking the acetyl group of acetylcholine.[13]

Phosphorylation of the Catalytic Serine

This compound acts as a "suicide" substrate for AChE. The phosphorus atom in this compound is electrophilic and is attacked by the nucleophilic serine residue (specifically, Ser-203 in human AChE) in the enzyme's active site.[9][14] This results in the formation of a covalent bond between the phosphorus atom of this compound and the oxygen atom of the serine residue, a process known as phosphorylation.[12][15] This reaction releases a leaving group, but the dimethyl phosphate group remains covalently attached to the enzyme. The resulting phosphorylated enzyme is highly stable and catalytically inactive.[15][16]

"Aging" of the Inhibited Enzyme

The phosphorylated acetylcholinesterase can undergo a subsequent process known as "aging." This process involves the cleavage of one of the alkyl (methyl) groups from the phosphorus atom.[15] This dealkylation results in a negatively charged oxygen atom on the phosphate group, which forms a more stable, covalent bond with the serine residue.[15] This "aged" enzyme-inhibitor complex is even more resistant to reactivation by nucleophilic agents, rendering the inhibition essentially irreversible.[15]

Isomeric Specificity

Commercial this compound consists of approximately 70% (Z)-isomer and 30% (E)-isomer.[2][5][6] The (Z)-isomer is reported to be the more potent inhibitor of acetylcholinesterase. This difference in activity is likely due to the stereochemistry of the molecule and its fit within the active site of the enzyme. An impurity found in the technical product, gamma-chlorthis compound, has been shown to be a significantly more potent inhibitor of mammalian cholinesterase in vitro, by a factor of 10 to 20 times.[6]

Quantitative Inhibition Data

ParameterValueEnzyme SourceReference
Bimolecular Rate Constant (ki) 6.30 x 102 L/mol/minBovine Erythrocyte Cholinesterase
Complexing Constant (Ka) 1.90 x 10-2 MBovine Erythrocyte Cholinesterase
Phosphorylation Constant (kp) 9.36 min-1Bovine Erythrocyte Cholinesterase
Inhibition Type UncompetitiveHuman Erythrocyte Acetylcholinesterase

Note: The study on human erythrocyte acetylcholinesterase described the inhibition as uncompetitive but did not provide specific quantitative constants.

Downstream Physiological Effects

The inhibition of acetylcholinesterase by this compound leads to the accumulation of acetylcholine at cholinergic synapses in both the central and peripheral nervous systems.[8][9] This excess acetylcholine results in the continuous and uncontrolled stimulation of muscarinic and nicotinic receptors, leading to a state of cholinergic crisis. The clinical signs and symptoms of this compound poisoning are a direct consequence of this overstimulation and include:

  • Muscarinic effects: Increased salivation, lacrimation (tearing), urination, defecation, gastrointestinal cramping, and emesis (vomiting), as well as bronchospasm and bradycardia.

  • Nicotinic effects: Muscle fasciculations (twitching), cramping, and eventually, weakness and paralysis, including paralysis of the respiratory muscles.

  • Central nervous system effects: Dizziness, headache, anxiety, confusion, seizures, and coma.

Ultimately, death from this compound poisoning is typically due to respiratory failure resulting from a combination of bronchoconstriction, excessive bronchial secretions, and paralysis of the diaphragm and intercostal muscles.[12]

Experimental Protocols

The most common method for determining acetylcholinesterase activity and its inhibition is the spectrophotometric assay developed by Ellman and colleagues.

Ellman's Method for Acetylcholinesterase Activity Inhibition Assay

Principle:

This colorimetric assay measures the activity of AChE based on the rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which absorbs light at 412 nm. The assay involves two coupled reactions:

  • Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate.

  • Colorimetric Reaction: The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate TNB.

In the presence of an inhibitor like this compound, the rate of ATCh hydrolysis is reduced, leading to a decreased rate of TNB formation.

Materials:

  • Purified acetylcholinesterase (from a suitable source, e.g., electric eel, human erythrocytes)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., ethanol or DMSO at a low final concentration)

  • 96-well microplate

  • Microplate spectrophotometer capable of reading absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

    • Prepare a fresh stock solution of ATCI (e.g., 10 mM) in deionized water.

    • Prepare serial dilutions of the this compound stock solution in the appropriate solvent to achieve a range of desired final concentrations in the assay.

    • Prepare a working solution of acetylcholinesterase in phosphate buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add phosphate buffer and DTNB.

    • Control wells (100% activity): Add phosphate buffer, DTNB, AChE solution, and the solvent used for the inhibitor.

    • Test wells: Add phosphate buffer, DTNB, AChE solution, and the this compound solution at various concentrations.

  • Pre-incubation:

    • Mix the contents of the wells gently.

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add the ATCI solution to all wells simultaneously to start the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the microplate in the spectrophotometer.

    • Measure the increase in absorbance at 412 nm at regular intervals (e.g., every 30 or 60 seconds) for a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well from the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Normal Acetylcholine Signaling Presynaptic Presynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft Nerve Impulse (Ca2+ influx) ACh_Receptor ACh Receptors Synaptic_Cleft->ACh_Receptor ACh Binding Choline_Uptake Choline Uptake Synaptic_Cleft->Choline_Uptake Choline Postsynaptic Postsynaptic Neuron ACh_Receptor->Postsynaptic Signal Propagation AChE Acetylcholinesterase (AChE) AChE->Synaptic_Cleft ACh Hydrolysis (Choline + Acetate) Choline_Uptake->Presynaptic

Caption: Normal signaling pathway at a cholinergic synapse.

cluster_1 AChE Inhibition by this compound AChE Active AChE (with Serine-OH) Phosphorylated_AChE Phosphorylated AChE (Inactive) AChE->Phosphorylated_AChE Phosphorylation No_Hydrolysis No Hydrolysis This compound This compound This compound->Phosphorylated_AChE Aged_AChE Aged AChE (Irreversibly Inactive) Phosphorylated_AChE->Aged_AChE Aging (Dealkylation) ACh Acetylcholine (ACh) ACh->AChE Blocked

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

cluster_2 Experimental Workflow: AChE Inhibition Assay Start Start Prepare_Reagents Prepare Reagents (AChE, ATCI, DTNB, Inhibitor) Start->Prepare_Reagents Setup_Plate Set up 96-well Plate (Blank, Control, Test) Prepare_Reagents->Setup_Plate Pre_incubation Pre-incubate Plate (Enzyme-Inhibitor Binding) Setup_Plate->Pre_incubation Initiate_Reaction Initiate Reaction (Add ATCI Substrate) Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance (412 nm) (Kinetic Reading) Initiate_Reaction->Measure_Absorbance Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for an AChE inhibition assay.

Conclusion

This compound's efficacy as an insecticide is directly attributable to its potent and largely irreversible inhibition of acetylcholinesterase. The mechanism involves the phosphorylation of a critical serine residue within the enzyme's active site, leading to a stable, inactive enzyme-inhibitor complex that can further "age" to become completely resistant to reactivation. The resulting accumulation of acetylcholine disrupts the normal functioning of the nervous system, leading to the characteristic signs of cholinergic toxicity. A thorough understanding of this mechanism, supported by quantitative kinetic data and standardized experimental protocols, is essential for researchers in toxicology, drug development, and regulatory science. Further research to obtain more comprehensive comparative inhibition data for this compound and its isomers across different species would be invaluable for a more complete risk assessment and the development of more selective and safer pest control agents.

References

Phosphamidon Isomers: A Technical Guide to Biological Activity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphamidon, a systemic organophosphate insecticide, operates through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. Technical-grade this compound is a mixture of two geometric isomers: the (Z)-isomer (cis-phosphamidon or β-isomer) and the (E)-isomer (trans-phosphamidon or α-isomer), typically in a 70:30 ratio respectively.[1][2] While it is established that the biological activity of this compound is dependent on its isomeric composition, conflicting reports exist regarding the relative potency of each isomer. This guide synthesizes the available data on the biological activity of this compound isomers, details the experimental protocols for assessing their primary mechanism of action, and provides a visual representation of the underlying biochemical pathway.

Isomeric Composition and Biological Activity

This compound's insecticidal and toxicological properties stem from its function as a cholinesterase inhibitor.[2][3] The differential activity of its cis- and trans-isomers is a key area of investigation.

Contradictory Findings on Isomer Potency

There are conflicting accounts in the literature regarding which isomer of this compound is the more potent acetylcholinesterase inhibitor. Some sources suggest that the cis-isomer is the more biologically active form.[4] Conversely, a study by Bull et al. (1967) on boll weevils and house flies reported that the trans-isomers of this compound and its N-deethyl derivative are substantially more toxic and more potent inhibitors of acetylcholinesterase in these insects.[1] This discrepancy highlights the need for further research to definitively characterize the activity of each isomer across different biological systems.

Quantitative Data on this compound and its Metabolites

Furthermore, acute oral toxicity data (LD50) for the desethylthis compound metabolite in rats show a significant difference in potency between its isomers.

CompoundIsomerSpeciesRouteLD50 (mg/kg)
This compound (technical)MixtureRatOral9.1 - 17
Desethylthis compoundβ (cis)RatOral8.5
Desethylthis compoundα (trans)RatOral250

This table summarizes available toxicity data for this compound and its desethyl metabolite. Note the significantly higher toxicity of the β (cis)-isomer of the desethylthis compound metabolite in rats.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for this compound and other organophosphates is the inhibition of acetylcholinesterase (AChE).[3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions.

Signaling Pathway

The inhibition of AChE by this compound leads to an accumulation of acetylcholine, resulting in the continuous stimulation of cholinergic receptors. This overstimulation disrupts normal nerve function, leading to the toxic effects observed in insects and non-target organisms. The process is initiated by the phosphorylation of a serine residue within the active site of the AChE enzyme by the organophosphate. This forms a stable, phosphorylated enzyme that is unable to perform its normal function of breaking down acetylcholine.

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate AChE->Choline_Acetate Blocked Phosphorylated_AChE Phosphorylated AChE (Inactive) Nerve_Impulse Continuous Nerve Impulse Receptor->Nerve_Impulse Overstimulation This compound This compound Isomer This compound->AChE Phosphorylation of Serine Residue

Caption: Acetylcholinesterase inhibition by a this compound isomer.

Experimental Protocols: Acetylcholinesterase Inhibition Assay

The most common method for determining the in vitro inhibitory activity of compounds against acetylcholinesterase is the spectrophotometric method developed by Ellman.

Principle of the Ellman's Method

This assay measures the activity of AChE by quantifying the rate of production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the AChE activity. The inhibitory potential of this compound isomers is determined by measuring the reduction in this rate in their presence.

Materials and Reagents
  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) solution (from a suitable source, e.g., electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB) solution

  • This compound isomers (cis- and trans-) dissolved in a suitable solvent (e.g., ethanol or DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Experimental Workflow

The following workflow outlines the steps for assessing the AChE inhibitory activity of this compound isomers.

AChE_Assay_Workflow start Start prepare_reagents Prepare Reagent Solutions (Buffer, AChE, DTNB, ATCI, Inhibitors) start->prepare_reagents add_reagents Add Buffer, AChE, and DTNB to Microplate Wells prepare_reagents->add_reagents add_inhibitor Add this compound Isomer Solutions (or solvent for control) add_reagents->add_inhibitor pre_incubate Pre-incubate at a Controlled Temperature add_inhibitor->pre_incubate add_substrate Initiate Reaction by Adding ATCI pre_incubate->add_substrate measure_absorbance Measure Absorbance at 412 nm Kinetically over Time add_substrate->measure_absorbance data_analysis Calculate Rate of Reaction and Percentage Inhibition measure_absorbance->data_analysis determine_ic50 Determine IC50 Values data_analysis->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for the AChE inhibition assay.

Detailed Procedure
  • Preparation of Reagents: Prepare all solutions in the phosphate buffer. The final concentrations in the assay wells should be optimized, but typical concentrations are in the range of 0.1-0.5 mM for DTNB and 0.1-1.0 mM for ATCI.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, AChE solution, and DTNB solution to each well.

  • Inhibitor Addition: Add varying concentrations of the this compound isomer solutions to the test wells. For control wells, add the same volume of the solvent used to dissolve the isomers.

  • Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the ATCI substrate solution to all wells.

  • Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the this compound isomer using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

This compound's biological activity is intrinsically linked to its isomeric composition, though the precise contribution of the cis- and trans-isomers to its overall acetylcholinesterase inhibitory effect remains an area with conflicting reports. While quantitative data on the individual isomers of the parent compound are scarce, the significant difference in the toxicity of the desethylthis compound metabolite isomers underscores the importance of stereochemistry in the biological action of this class of insecticides. The standardized Ellman's method provides a robust and reproducible framework for further investigation into the AChE inhibitory kinetics of the individual this compound isomers, which is crucial for a comprehensive understanding of their toxicology and for the development of more selective and safer pest control agents.

References

The Toxicokinetics and Metabolism of Phosphamidon in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphamidon is a systemic organophosphate insecticide and acaricide characterized by its broad-spectrum efficacy and high toxicity to mammals. Understanding its toxicokinetics—the absorption, distribution, metabolism, and excretion (ADME)—and metabolic fate within mammalian systems is critical for assessing its risk to human and animal health. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's journey through the mammalian body, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Toxicokinetics of this compound

This compound can be absorbed by mammals through ingestion, inhalation, and dermal contact.[1][2] Once absorbed, it is rapidly distributed throughout the body and subsequently metabolized and excreted. The overall process is characterized by rapid metabolism and elimination, preventing significant accumulation in tissues.[1]

Absorption

This compound is readily absorbed from the gastrointestinal tract, through the skin, and via inhalation of spray mists and dusts.[1][2] Dermal absorption tends to be slower but can be prolonged due to the difficulty of removing the pesticide from the skin. The presence of organic solvents or aqueous dispersing agents in formulations can significantly enhance skin uptake.[1]

Distribution

Following absorption, this compound is distributed via the bloodstream to various tissues and organs. Studies in rats have shown a dose-related accumulation of this compound in different regions of the central nervous system (CNS), with higher concentrations found in areas with more gray matter.[3]

Metabolism

The metabolism of this compound is a rapid and crucial detoxification process in mammals, primarily occurring in the liver. The main metabolic pathways involve oxidation, hydrolysis, demethylation, and conjugation.[1]

  • Oxidative Metabolism: This is a principal route of biotransformation. In rats and goats, oxidative metabolism leads to the formation of key metabolites including desethyl this compound, this compound amide, and deschloro-phosphamidon.[1] Cytochrome P450 (CYP450) enzymes are known to be involved in the metabolism of organophosphorus pesticides, often through desulfuration or dearylation reactions.[4][5] While the specific CYP isozymes responsible for this compound oxidation are not fully elucidated in the available literature, it is a critical area for understanding potential drug-pesticide interactions.

  • Hydrolysis: Hydrolysis by esterases is another significant metabolic pathway, breaking down the this compound molecule.[1]

  • Conjugation: Following primary metabolic processes, numerous conjugation reactions occur.[1] Glutathione-S-transferases (GSTs) play a role in the detoxification of organophosphorus pesticides by catalyzing their conjugation with glutathione, leading to the formation of more water-soluble and readily excretable compounds.[6][7]

The degradation products in the environment are generally not considered to be of significant toxicological concern.[1]

Excretion

Metabolism and excretion of this compound in mammals are rapid.[1] Studies in rats using radiolabeled this compound have demonstrated that a significant portion of the administered dose is eliminated relatively quickly. For instance, after an intraperitoneal injection of 32P-labelled this compound in rats, 60% of the dose was recovered within 24 hours.[1] The primary route of excretion is via the urine, with over 90% of the radioactivity in the urine of rats and goats being in the form of non-toxic, unextractable polar metabolites.[1] Fecal excretion also contributes to the elimination of the phosphorus-containing residue.[1]

Quantitative Toxicokinetic Data

While precise quantitative data for all ADME parameters of this compound are not extensively available in recent literature, the following table summarizes the key findings from available studies.

ParameterSpeciesRoute of AdministrationDoseFindingsReference
Excretion RatIntraperitonealNot specified (32P-labelled)60% of the dose was recovered in 24 hours.[1]
Metabolites Rat, GoatNot specifiedNot specifiedMajor oxidative metabolites: desethyl this compound, this compound amide, deschloro-phosphamidon. Over 90% of urinary radioactivity as non-toxic polar metabolites.[1]
Distribution RatIntraperitoneal1.0, 1.5, and 2.0 mg/kg body-weight daily for seven daysDose-related increase in concentration in all investigated CNS regions. Higher uptake in gray matter compared to white matter.[3]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of toxicokinetic and metabolism studies. The following sections outline the methodologies employed in key cited experiments.

Animal Models and Dosing
  • Study of CNS Distribution in Rats:

    • Animal Model: Rats were used for this study.[3]

    • Dosing: this compound was administered intraperitoneally at doses of 1.0, 1.5, and 2.0 mg/kg body-weight daily for seven consecutive days.[3]

Sample Collection and Preparation
  • General Excretion Studies:

    • Sample Collection: Urine and feces are the primary matrices collected for excretion studies.[1]

    • Sample Preparation: For the analysis of organophosphate metabolites in urine, a pre-treatment step is often required to deconjugate metabolites (e.g., glucuronide and sulfate conjugates). This is typically achieved through enzymatic hydrolysis with β-glucuronidase/sulfatase or acid hydrolysis.[5]

Analytical Methods

A variety of analytical techniques are employed for the detection and quantification of this compound and its metabolites in biological samples.

  • Thin-Layer Chromatography (TLC):

    • Application: Used for the detection of this compound in various CNS regions of rats.[3]

    • Methodology: Specific details of the TLC method, such as the stationary and mobile phases, were not provided in the available abstract.

  • Gas Chromatography (GC):

    • Application: A principal method for the analysis of organophosphorus pesticides and their metabolites in biological and environmental samples.[8]

    • Detectors: Commonly used detectors include the flame photometric detector (FPD) in phosphorus mode, electron capture detector (ECD), and nitrogen-phosphorus detector (NPD).[8] Mass spectrometry (MS) is often used for confirmation.[8]

    • Sample Preparation: Typically involves extraction with an organic solvent (e.g., hexane, diethyl ether) and a cleanup step. Derivatization may be necessary for certain metabolites prior to GC analysis.[8]

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

    • Application: A modern and widely used technique for the analysis of pesticide metabolites in biological samples due to its high sensitivity and specificity.[9]

    • Methodology: A review of analytical methods for biological monitoring of pesticides indicates a trend towards the use of LC-MS/MS.[9] Specific column types, mobile phases, and mass spectrometer settings would be detailed in individual published methods.

Visualization of Metabolic Pathways

The metabolism of this compound involves several key transformations. The following diagrams, generated using the DOT language, illustrate the primary metabolic pathways and a general experimental workflow for toxicokinetic studies.

phosphamidon_metabolism This compound This compound desethyl_this compound Desethyl this compound This compound->desethyl_this compound Oxidative N-de-ethylation (CYP450) phosphamidon_amide This compound Amide This compound->phosphamidon_amide Oxidative Amidation deschloro_this compound Deschloro-phosphamidon This compound->deschloro_this compound Reductive Dechlorination conjugates Glucuronide and Glutathione Conjugates desethyl_this compound->conjugates Conjugation phosphamidon_amide->conjugates Conjugation deschloro_this compound->conjugates Conjugation excretion Urinary and Fecal Excretion conjugates->excretion

Caption: Primary metabolic pathways of this compound in mammals.

experimental_workflow start Start: Animal Dosing (e.g., Oral, Dermal, IP) collection Sample Collection (Urine, Feces, Blood, Tissues) at various time points start->collection extraction Extraction of Parent Compound and Metabolites collection->extraction cleanup Sample Cleanup (e.g., SPE, LLE) extraction->cleanup analysis Analytical Quantification (e.g., GC-MS, LC-MS/MS) cleanup->analysis data Data Analysis (Pharmacokinetic Modeling) analysis->data end End: Determination of ADME Parameters data->end

Caption: General experimental workflow for this compound toxicokinetic studies.

Conclusion

The toxicokinetics of this compound in mammals are characterized by rapid absorption, distribution, extensive metabolism, and prompt excretion. The primary metabolic pathways involve oxidation, hydrolysis, and conjugation, leading to the formation of less toxic, polar metabolites that are primarily eliminated in the urine. While the general principles of this compound's ADME are established, this guide highlights the need for more detailed quantitative studies to precisely model its behavior in different mammalian species. A deeper understanding of the specific enzymes involved, particularly CYP450 isozymes, and more comprehensive quantitative data on tissue distribution and metabolite excretion profiles would further enhance our ability to assess the risks associated with this compound exposure. The experimental protocols and analytical methods outlined herein provide a foundation for future research in this critical area of toxicology.

References

Phosphamidon's Environmental Fate: A Technical Guide to Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental degradation pathways of phosphamidon, a broad-spectrum organophosphate insecticide. Understanding the fate of this compound in the environment is critical for assessing its ecological impact and developing strategies for remediation. This document details the primary abiotic and biotic degradation processes, including hydrolysis, photolysis, and microbial degradation, supported by quantitative data, detailed experimental protocols, and visual representations of the degradation pathways.

Core Degradation Pathways

This compound is susceptible to degradation in the environment through several key pathways, which can occur simultaneously. The predominant routes of dissipation are hydrolysis and microbial degradation, with photolysis playing a role in aquatic environments and on surfaces exposed to sunlight.

Abiotic Degradation:

  • Hydrolysis: This is a major abiotic degradation pathway for this compound, particularly under neutral to alkaline conditions. The reaction involves the cleavage of the phosphate ester bond, leading to the formation of less toxic products. The rate of hydrolysis is significantly influenced by pH and temperature.[1][2][3][4]

  • Photolysis: this compound can undergo degradation upon exposure to sunlight, a process known as photolysis. This can occur through direct absorption of light energy or indirectly through reactions with photochemically generated reactive species in the environment. Photocatalytic degradation in the presence of semiconductor oxides like TiO2 and ZnO has also been demonstrated to be effective.

Biotic Degradation:

  • Microbial Degradation: Microorganisms in soil and water play a crucial role in the breakdown of this compound.[3] Various bacteria are capable of utilizing this compound as a source of carbon and phosphorus, leading to its mineralization. This process is influenced by environmental factors such as temperature, pH, moisture, and the composition of the microbial community.

Quantitative Degradation Data

The following tables summarize the quantitative data available for the degradation of this compound under various environmental conditions.

Table 1: Hydrolysis Half-life of this compound in Water

pHTemperature (°C)Half-life (days)Reference
42374[4]
72313.8[3][4]
10232.2[3][4]
4456.6
7452.1
10450.14 (3.3 hours)[4]

Table 2: Degradation Half-life of this compound in Soil

Soil TypeApplication Rate (ppm)Half-life (days)Reference
Loam5~6[4]
Loamy Sand5~3[4]
Sand5<3[4]
Loam and Silt121-28[4]

Table 3: Primary Degradation Products of this compound

Degradation PathwayPrimary Products
HydrolysisO,O-dimethyl phosphate (DMP), N,N-diethyl-2-chloroacetoacetamide
Microbial DegradationDesethyl this compound, this compound amide, Deschloro-phosphamidon, α-Chloro-N,N-diethylacetoacetamide
PhotolysisIntermediates leading to mineralization

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the degradation of this compound.

Hydrolysis Rate Constant Determination (Following OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values (4, 7, and 9) and temperatures.[1][2][5][6]

Materials:

  • This compound (analytical standard)

  • Sterile aqueous buffer solutions (pH 4.0, 7.0, and 9.0)

  • Constant temperature incubator or water bath

  • Sterile glass flasks with stoppers

  • Analytical instrumentation (e.g., HPLC-UV, GC-NPD, or GC-MS)

  • Reagents for quenching the reaction (if necessary) and extraction

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a water-miscible solvent. Add a small aliquot of the stock solution to each sterile buffer solution to achieve a final concentration that is less than half the saturation concentration and allows for accurate quantification.

  • Incubation: Dispense the test solutions into replicate sterile glass flasks for each pH and temperature combination. Include control samples (e.g., buffer without this compound) and sterile controls (to ensure abiotic conditions). Incubate the flasks in the dark at a constant temperature (e.g., 25°C and 50°C).

  • Sampling: At predetermined time intervals, withdraw samples from the replicate flasks. The sampling frequency should be adequate to define the degradation curve (e.g., 0, 1, 3, 7, 14, 21, and 30 days).

  • Sample Analysis: Immediately after sampling, quench the hydrolysis reaction if necessary (e.g., by acidification or addition of a suitable solvent). Extract the this compound and its degradation products from the aqueous solution using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Analyze the extracts using a validated analytical method (e.g., GC-NPD or LC-MS/MS) to determine the concentration of the parent compound and major degradation products.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The pseudo-first-order rate constant (k) is determined from the slope of the regression line. The half-life (t₁/₂) is calculated using the formula: t₁/₂ = ln(2)/k.

Direct Photolysis in Water (Adapted from OECD Guideline 316)

Objective: To determine the rate of direct photolysis of this compound in aqueous solution upon exposure to simulated sunlight.[7][8][9][10][11]

Materials:

  • This compound (analytical standard)

  • Purified, sterile water (e.g., Milli-Q)

  • Photoreactor equipped with a light source simulating natural sunlight (e.g., xenon arc lamp with filters for wavelengths >290 nm)

  • Quartz reaction vessels

  • Actinometer solution for measuring light intensity (e.g., p-nitroanisole/pyridine)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Preparation of Test Solutions: Prepare a solution of this compound in purified water at a known concentration. Also, prepare a solution of the chemical actinometer.

  • Irradiation: Fill replicate quartz reaction vessels with the this compound solution and the actinometer solution. Place the vessels in the photoreactor. Irradiate the samples with the light source at a constant temperature. Run dark controls in parallel by wrapping identical vessels in aluminum foil.

  • Sampling: At appropriate time intervals, withdraw samples from both the irradiated and dark control vessels.

  • Sample Analysis: Analyze the samples for the concentration of this compound and the actinometer using a suitable analytical method.

  • Quantum Yield Calculation:

    • Determine the first-order rate constants for the degradation of this compound (k_p) and the actinometer (k_a) from the concentration-time data.

    • The quantum yield (Φ) of this compound photolysis is calculated using the following equation: Φ_p = Φ_a * (k_p / k_a) * (Σ(ε_aλ * L_λ) / Σ(ε_pλ * L_λ)) where:

      • Φ_a is the known quantum yield of the actinometer.

      • ε_aλ and ε_pλ are the molar absorption coefficients of the actinometer and this compound at wavelength λ, respectively.

      • L_λ is the spectral irradiance of the light source at wavelength λ.

Isolation and Characterization of this compound-Degrading Microorganisms

Objective: To isolate and identify bacteria from soil capable of degrading this compound.[12][13][14][15][16][17][18]

Materials:

  • Soil sample with a history of this compound application.

  • Mineral Salts Medium (MSM) with the following composition (g/L): K₂HPO₄ 1.5, KH₂PO₄ 0.5, (NH₄)₂SO₄ 0.5, MgSO₄·7H₂O 0.2, NaCl 0.1, CaCl₂·2H₂O 0.02, and trace element solution.

  • This compound (technical grade or analytical standard).

  • Agar.

  • Shaking incubator.

  • Centrifuge.

  • Microscopy equipment.

  • Molecular biology reagents and equipment for 16S rRNA gene sequencing.

Procedure:

  • Enrichment Culture:

    • Add 10 g of soil to 100 mL of MSM in a 250 mL Erlenmeyer flask.

    • Add this compound as the sole carbon and phosphorus source at a specific concentration (e.g., 50 mg/L).

    • Incubate the flask on a rotary shaker at 30°C and 150 rpm for 7-10 days.

    • After incubation, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with this compound and incubate under the same conditions. Repeat this subculturing step 3-5 times to enrich for this compound-degrading microorganisms.

  • Isolation of Pure Cultures:

    • After the final enrichment, serially dilute the culture and plate onto MSM agar plates containing this compound as the sole carbon source.

    • Incubate the plates at 30°C until bacterial colonies appear.

    • Select morphologically distinct colonies and streak them onto fresh MSM agar plates to obtain pure cultures.

  • Screening for Degradation Ability:

    • Inoculate the pure isolates into liquid MSM containing a known concentration of this compound.

    • Incubate the cultures and monitor the degradation of this compound over time using an appropriate analytical method (e.g., HPLC or GC).

    • Select the isolates that show the highest degradation efficiency for further characterization.

  • Identification of Bacteria:

    • Characterize the potent degrading isolates based on their morphological, biochemical, and physiological characteristics.

    • For molecular identification, extract genomic DNA from the isolates and amplify the 16S rRNA gene using universal bacterial primers. Sequence the PCR product and compare the sequence with those in public databases (e.g., NCBI BLAST) to identify the bacterial species.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways and experimental workflows described in this guide.

This compound This compound Hydrolysis Hydrolysis (Abiotic) This compound->Hydrolysis H₂O (pH, Temp) Photolysis Photolysis (Abiotic) This compound->Photolysis Sunlight (>290 nm) Microbial Microbial Degradation (Biotic) This compound->Microbial Microorganisms (Enzymes) DMP O,O-dimethyl phosphate (DMP) Hydrolysis->DMP NDECA N,N-diethyl-2- chloroacetoacetamide Hydrolysis->NDECA Mineralization Mineralization (CO2, H2O, Cl-, PO4³⁻) Photolysis->Mineralization Desethyl Desethyl this compound Microbial->Desethyl Amide This compound amide Microbial->Amide Deschloro Deschloro-phosphamidon Microbial->Deschloro DMP->Mineralization NDECA->Mineralization Desethyl->Mineralization Amide->Mineralization Deschloro->Mineralization

Caption: Overview of this compound Degradation Pathways.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_solution Prepare this compound in Buffer (pH 4, 7, 9) incubate Incubate in Dark at Constant Temp. prep_solution->incubate sampling Sample at Time Intervals incubate->sampling extraction Solvent Extraction sampling->extraction analysis GC/LC Analysis extraction->analysis calc Calculate Rate Constant & Half-life analysis->calc

Caption: Workflow for Hydrolysis Rate Determination.

cluster_soil Soil Sample cluster_enrich Enrichment cluster_isolate Isolation & Screening cluster_identify Identification collect_soil Collect Contaminated Soil enrich_culture Enrich in MSM with This compound collect_soil->enrich_culture subculture Subculture Repeatedly enrich_culture->subculture plate Plate on MSM Agar subculture->plate isolate_pure Isolate Pure Colonies plate->isolate_pure screen Screen for Degradation isolate_pure->screen identify Biochemical & 16S rRNA Identification screen->identify

Caption: Workflow for Isolating Degrading Bacteria.

Conclusion

The environmental persistence of this compound is relatively low due to its susceptibility to hydrolysis and microbial degradation. Hydrolysis is a key abiotic process, with degradation rates increasing significantly with pH and temperature. Microbial degradation in soil is also a major contributor to its dissipation, leading to the formation of several metabolites that are further mineralized. Photolysis can contribute to its breakdown in aquatic systems and on surfaces. The data and protocols presented in this guide provide a robust framework for researchers and environmental scientists to assess the environmental fate of this compound and to develop strategies for the remediation of contaminated sites. Further research into the specific enzymatic pathways of microbial degradation and the toxicity of intermediate degradation products will enhance our understanding of the overall environmental impact of this insecticide.

References

Phosphamidon in Vertebrates: A Technical Guide to Acute and Chronic Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute and chronic toxicity of phosphamidon in vertebrates. This compound is a systemic organophosphate insecticide and acaricide known for its high toxicity.[1][2] This document synthesizes key toxicological data, outlines experimental methodologies, and illustrates the primary mechanism of action to serve as a vital resource for the scientific community.

Acute Toxicity

This compound is classified as extremely hazardous (WHO Hazard Class Ia) due to its high acute toxicity in mammals.[1][2] It is readily absorbed through the gastrointestinal tract, skin, and via inhalation of spray mists.[1][2] The primary mechanism of acute toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the normal transmission of nerve impulses.[1][2][3] This inhibition leads to an accumulation of acetylcholine and subsequent overstimulation of muscarinic and nicotinic receptors, resulting in a range of severe clinical signs.[4]

Symptoms of acute poisoning in humans can appear rapidly and include respiratory distress, such as a bloody or runny nose, coughing, and wheezing.[2] Severe cases can lead to involuntary bodily functions, psychosis, irregular heartbeat, unconsciousness, convulsions, coma, and ultimately death from respiratory failure or cardiac arrest.[2] The probable oral lethal dose for an adult human is estimated to be between 5 and 50 mg/kg of body weight.[1][5]

Quantitative Acute Toxicity Data in Vertebrates

The following tables summarize the acute toxicity of this compound across various vertebrate species.

Table 1: Acute Oral and Dermal Toxicity of this compound in Mammals

SpeciesRoute of AdministrationLD50 (mg/kg bw)Reference
Rat (male)Oral24[6]
Rat (female)Oral17.4[5]
RatOral~30[6]
Rat (male)Dermal143[6]
Rat (female)Dermal107[6]
MouseOral~10[6]
MouseIntraperitoneal5.7[6]
Deer MouseOral18[7]

Table 2: Acute Toxicity of this compound in Birds

SpeciesRoute of AdministrationLD50 (mg/kg bw)Dietary LC50 (ppm)Reference
Mallard DuckOral3.81712[7][8]
PigeonOral2-3-[8]
Bobwhite Quail--24[7]

This compound is noted to be very highly acutely toxic to a variety of avian species, with toxicity observed through dermal contact as well.[7] Bird kills have been documented following the application of this compound in forests.[9]

Table 3: Acute Toxicity of this compound in Fish

SpeciesExposure DurationLC50 (mg/L)Reference
Pimephales promelas (Fathead minnow)96 hours100[5]
Anabas testudineus48 hours39.34 ppm[10]
Nemacheilus denisonii96 hours35.4 ppm (median lethal concn)[11]

Technical this compound is considered highly toxic to both coldwater and warmwater fish species.[7]

Chronic Toxicity

Subchronic and chronic exposure to this compound can lead to a range of adverse health effects, even at doses that do not produce overt signs of toxicity.[3] These effects can include neurotoxicity, immunotoxicity, and histopathological changes in various organs.

Neurotoxicity

The primary mechanism of this compound's neurotoxicity is the inhibition of acetylcholinesterase.[3] However, studies suggest that its toxic effects may also involve other neurotransmitter systems, including the central cholinergic, adrenergic, serotonergic, and GABAergic systems.[12] While this compound can inhibit neuropathy target esterase (NTE), the extent of inhibition required to cause delayed neurotoxicity is unlikely to occur before the onset of severe cholinergic poisoning.[1]

Long-term exposure in rats has been shown to cause histopathological changes in the brain, such as alterations in nuclear shape, fibrosis, lipidosis, chromatolysis, and necrosis in brain cells at a concentration of 35 ppm over 30 to 60 days.[13]

Immunotoxicity

Subchronic exposure to this compound has been demonstrated to suppress both humoral and cell-mediated immune responses in rats in a dose-dependent manner.[3][14][15] These studies have shown a marked decrease in antibody titers and splenic plaque-forming cells, as well as impairment of leucocyte and macrophage migration inhibition.[3][15] This immunosuppression is considered an important aspect of its safety evaluation, as it could increase susceptibility to pathogens.[3][14]

Histopathological and Biochemical Effects

Chronic exposure to this compound can induce histopathological and biochemical changes in various organs. In fish, sublethal concentrations have been shown to cause liver damage, including vacuolated hepatocytes and necrosis, as well as kidney damage, such as shrinkage of glomeruli and swelling of renal tubules.[11] Gill damage, including epithelial lifting and lamellar fusion, has also been observed.[16][17]

In freshwater fish Labeo rohita, a 15-day exposure to this compound resulted in decreased red and white blood cell counts and hemoglobin levels.[18] It also led to an increase in total free sugars and total cholesterol in the blood, while total protein levels decreased.[18]

A two-year study in rats fed dietary concentrations of this compound established a No-Observed-Adverse-Effect Level (NOAEL) of 0.05 mg/kg bw.[2]

Mechanism of Action and Experimental Protocols

Signaling Pathway: Acetylcholinesterase Inhibition

The primary mechanism of action for this compound, like other organophosphate pesticides, is the inhibition of acetylcholinesterase (AChE).[1][3][4] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous stimulation of cholinergic receptors on the postsynaptic neuron or effector cell.[4][19]

Cholinergic_Synapse_and_Phosphamidon_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Effector Cell presynaptic_neuron Action Potential vesicle Vesicle with Acetylcholine (ACh) presynaptic_neuron->vesicle Triggers release ACh ACh vesicle->ACh Releases into cleft AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzes ACh receptor Cholinergic Receptor ACh->receptor Binds to This compound This compound This compound->AChE Inhibits response Continuous Stimulation: - Muscle contraction - Gland secretion - Nerve firing receptor->response Initiates

Caption: Inhibition of Acetylcholinesterase by this compound in a Cholinergic Synapse.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of toxicity. The following provides a generalized workflow based on methodologies cited in the literature for vertebrate toxicity studies.

3.2.1 Animal Models and Acclimatization Studies on this compound toxicity have utilized various vertebrate models, including albino rats, mice, and different species of fish and birds.[3][6][8][10] Prior to experimentation, animals are typically acclimatized to laboratory conditions for a specified period to minimize stress-related variables. This includes controlled temperature, humidity, and light-dark cycles, with ad libitum access to standard feed and water.

3.2.2 Dose Preparation and Administration Technical grade this compound is often dissolved in a suitable vehicle, such as corn oil or saline, for administration.[3] Doses are typically calculated based on the body weight of the animal (mg/kg) or as a concentration in the diet or water (ppm or mg/L).[10] Routes of administration in studies include oral gavage, intraperitoneal injection, and dietary inclusion.[3][6]

3.2.3 Study Design A typical study design involves a control group receiving the vehicle only and several experimental groups receiving different dose levels of this compound. The duration of the study can range from acute (e.g., 24-96 hours for LC50 determination) to subchronic (e.g., 28-90 days) or chronic (e.g., 1-2 years).[2][10]

3.2.4 Endpoint Measurement A variety of endpoints are measured to assess toxicity, including:

  • Mortality and Clinical Signs: Daily observation for signs of toxicity and mortality.

  • Body and Organ Weights: Measurement of body weight changes throughout the study and organ weights at necropsy.

  • Hematology and Clinical Biochemistry: Analysis of blood samples for red and white blood cell counts, hemoglobin, and various biochemical parameters such as liver enzymes, glucose, and proteins.[18]

  • Cholinesterase Activity: Measurement of acetylcholinesterase activity in red blood cells and plasma as a biomarker of exposure.[3]

  • Immunotoxicity Assays: Evaluation of humoral and cell-mediated immunity through tests like antibody titer estimation, plaque-forming cell assay, and delayed-type hypersensitivity response.[3][15]

  • Histopathology: Microscopic examination of tissues (e.g., brain, liver, kidney, gills) for pathological changes.[11][13]

Experimental_Workflow_Vertebrate_Toxicity cluster_setup Experimental Setup cluster_dosing Dosing and Exposure cluster_analysis Data Collection and Analysis animal_selection 1. Animal Model Selection (e.g., Rat, Fish, Bird) acclimatization 2. Acclimatization (Controlled Environment) animal_selection->acclimatization grouping 3. Grouping (Control & Treatment Groups) acclimatization->grouping dose_prep 4. Dose Preparation (this compound in Vehicle) grouping->dose_prep administration 5. Administration (Oral, Dermal, Dietary) dose_prep->administration observation 6. Observation Period (Acute, Subchronic, Chronic) administration->observation clinical_signs 7. Clinical Signs & Mortality observation->clinical_signs sampling 8. Sample Collection (Blood, Tissues) observation->sampling endpoints 9. Endpoint Measurement (Hematology, Histopathology, AChE Activity, Immunology) sampling->endpoints data_analysis 10. Statistical Analysis endpoints->data_analysis

Caption: Generalized Experimental Workflow for a Vertebrate Toxicity Study.

Conclusion

The data presented in this technical guide underscore the significant acute and chronic toxicity of this compound to vertebrates. Its primary mechanism of action through acetylcholinesterase inhibition is well-established, leading to severe neurotoxic effects. Furthermore, chronic exposure at sublethal levels can result in a spectrum of adverse outcomes, including immunotoxicity and damage to vital organs. This compilation of quantitative data, experimental methodologies, and mechanistic insights is intended to aid researchers, scientists, and drug development professionals in understanding the toxicological profile of this compound and in the development of safer alternatives and effective risk assessment strategies.

References

Phosphamidon: A Technical Guide to its Environmental Fate and Persistence in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphamidon, a systemic organophosphate insecticide, has been utilized in agriculture to control a broad spectrum of sucking, chewing, and boring insects. However, its application raises significant environmental concerns due to its high acute toxicity. Understanding the environmental fate and persistence of this compound in soil and water is crucial for assessing its potential risks to non-target organisms and ecosystems. This technical guide provides an in-depth analysis of the chemical's behavior in these environmental compartments, summarizing key quantitative data, detailing experimental protocols, and visualizing critical processes.

Data Presentation: Quantitative Summary of this compound's Environmental Fate

The persistence and mobility of this compound in the environment are governed by a combination of its physicochemical properties and various degradation and transfer processes. The following tables summarize the key quantitative data available in the literature.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₀H₁₉ClNO₅P[1]
Molecular Weight299.69 g/mol [1]
Water SolubilityMiscible[2]
Vapor Pressure2.5 x 10⁻⁵ mmHg at 20°C[3]
Octanol-Water Partition Coefficient (log Kow)0.79[3]

Table 2: Half-life of this compound in Water (Hydrolysis)

pHTemperature (°C)Half-life (days)Reference
42374[1]
72313.8[3]
10232.2[3]
4456.6[1]
7452.1[1]
10450.14 (3.3 hours)[1]

Table 3: Soil Sorption and Mobility of this compound

Soil TypeKd (Soil/Water Distribution Coefficient)Koc (Organic Carbon-Normalized Sorption Coefficient)Mobility ClassificationReference
Clay3.259117Low to ModerateUSDA ARS Pesticide Properties Database
Sand0.05710.9HighUSDA ARS Pesticide Properties Database
Loam0.48871ModerateUSDA ARS Pesticide Properties Database
Loamy Sand0.19969Moderate to HighUSDA ARS Pesticide Properties Database
Silt Loam0.078 - 0.395.18 - 7.21HighUSDA ARS Pesticide Properties Database

Table 4: Persistence of this compound in Soil

Study TypeConditionHalf-life (days)Reference
Field Dissipation-3 - 30USDA ARS Pesticide Properties Database
Aerobic Soil MetabolismLoamy Sand9.2USDA ARS Pesticide Properties Database
Rice Fields (Soil)-Residues were very low 24h after spraying[4]

Environmental Fate and Degradation Pathways

The dissipation of this compound from soil and water environments occurs through a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial degradation.

Degradation in Water

In the aquatic environment, hydrolysis is a major degradation pathway for this compound. The rate of hydrolysis is highly dependent on pH and temperature, with degradation being more rapid under alkaline conditions and at higher temperatures[1][3]. The primary hydrolysis products are dimethyl phosphate and α-chloroacetoacetic acid diethylamide[1].

Photolysis, or degradation by sunlight, can also contribute to the breakdown of this compound in water, particularly in the presence of photosensitizers or catalysts like titanium dioxide (TiO₂)[5][6].

Degradation in Soil

In the soil environment, both abiotic and biotic processes contribute to the degradation of this compound. While hydrolysis and photolysis can occur on the soil surface, microbial degradation is a significant factor in its overall persistence[3]. Several studies have indicated that this compound is degraded by soil microorganisms, although specific microbial species and enzymatic pathways are not extensively detailed in the available literature. The primary degradation products identified in soil include N,N-diethyl-2-chloroacetoacetamide and N-ethyl-2-chloroacetamide.

The persistence of this compound in soil is influenced by various factors such as soil type, organic matter content, pH, temperature, and microbial activity. Its high water solubility and generally low to moderate sorption coefficients suggest a potential for leaching into groundwater, particularly in sandy soils with low organic matter content.

Phosphamidon_Degradation_Pathway cluster_water In Water cluster_soil In Soil This compound This compound Hydrolysis Hydrolysis (pH, Temperature dependent) This compound->Hydrolysis H₂O Photolysis Photolysis (Sunlight, Catalysts) This compound->Photolysis hv MicrobialDegradation Microbial Degradation This compound->MicrobialDegradation DimethylPhosphate Dimethyl Phosphate Hydrolysis->DimethylPhosphate alphaChloroacetoaceticAcid α-chloroacetoacetic acid diethylamide Hydrolysis->alphaChloroacetoaceticAcid NNdiethyl N,N-diethyl-2- chloroacetoacetamide MicrobialDegradation->NNdiethyl Nethyl N-ethyl-2- chloroacetamide MicrobialDegradation->Nethyl

A simplified degradation pathway of this compound in soil and water.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of this compound's environmental fate. The following sections provide an overview of methodologies for key experiments.

Analysis of this compound Residues in Soil

This protocol is a synthesized representation based on common practices for organophosphate pesticide residue analysis.

1. Sample Preparation:

  • Collect representative soil samples from the field.
  • Air-dry the soil samples and sieve them to remove large debris.
  • Homogenize the soil sample thoroughly.

2. Extraction:

  • Weigh a representative subsample of soil (e.g., 20-50 g) into a flask.
  • Add an extraction solvent. A common choice for organophosphates is a mixture of acetone and hexane or acetonitrile[7][8].
  • Shake the mixture vigorously for a specified period (e.g., 1-2 hours) on a mechanical shaker.
  • Filter or centrifuge the mixture to separate the solvent extract from the soil particles.

3. Clean-up:

  • The crude extract often contains co-extracted substances that can interfere with the analysis. A clean-up step is necessary to remove these interferences.
  • Solid-Phase Extraction (SPE) is a common clean-up technique. The extract is passed through a cartridge containing a sorbent material (e.g., Florisil, silica gel, or a combination of primary-secondary amine (PSA) and graphitized carbon black (GCB)) that retains the interfering compounds while allowing the pesticide to pass through[8].
  • Elute the this compound from the SPE cartridge with a suitable solvent.

4. Analysis:

  • Concentrate the cleaned-up extract to a small volume under a gentle stream of nitrogen.
  • Analyze the extract using Gas Chromatography (GC) equipped with a specific detector. A Flame Photometric Detector (FPD) in phosphorus mode or a Nitrogen-Phosphorus Detector (NPD) are highly selective for organophosphate pesticides[4][8]. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for confirmation and identification of residues[7].
  • Quantify the this compound concentration by comparing the peak area in the sample chromatogram to that of a known standard.

A[label="1. Soil Sample Collection\nand Preparation"]; B[label="2. Solvent Extraction\n(e.g., Acetonitrile)"]; C [label="3. Centrifugation / Filtration"]; D [label="4. Extract Clean-up\n(e.g., Solid-Phase Extraction)"]; E [label="5. Concentration"]; F [label="6. GC Analysis\n(FPD, NPD, or MS detector)"]; G [label="7. Data Analysis and\nQuantification"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Workflow for the analysis of this compound residues in soil.
Terrestrial Field Dissipation Study

The objective of a terrestrial field dissipation study is to determine the rate of disappearance of a pesticide under real-world agricultural conditions.

1. Site Selection and Plot Establishment:

  • Select a field site with soil and climatic conditions representative of the intended use area of the pesticide.
  • Establish replicate plots for treatment and control.

2. Pesticide Application:

  • Apply this compound to the treatment plots at a known rate, simulating typical agricultural practice.

3. Soil Sampling:

  • Collect soil samples from both treated and control plots at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days after application).
  • Collect samples from different soil depths to assess leaching potential.

4. Residue Analysis:

  • Analyze the soil samples for this compound and its major degradation products using a validated analytical method, such as the one described in the previous section.

5. Data Analysis:

  • Calculate the concentration of this compound and its metabolites at each sampling time and depth.
  • Determine the dissipation half-life (DT₅₀) of this compound in the soil by fitting the concentration data to a kinetic model (e.g., first-order kinetics).

Laboratory Leaching Study (Soil Column)

This study assesses the mobility and potential for leaching of a pesticide through the soil profile.

1. Column Preparation:

  • Pack a glass or stainless steel column with the soil of interest to a known bulk density.
  • Pre-condition the soil column by slowly saturating it with water.

2. Pesticide Application:

  • Apply a known amount of this compound to the surface of the soil column.

3. Leaching:

  • Apply a simulated rainfall or irrigation event to the top of the column at a constant rate.
  • Collect the leachate (the water that passes through the column) at regular intervals.

4. Analysis:

  • Analyze the collected leachate samples for the concentration of this compound and its mobile metabolites.
  • After the leaching event, section the soil column into different depth increments and analyze each section for the remaining pesticide residues.

5. Data Interpretation:

  • Determine the amount of this compound that has leached through the soil column.
  • Characterize the distribution of the remaining this compound within the soil profile.

Factors Influencing Environmental Fate and Persistence

The environmental fate and persistence of this compound are not static but are influenced by a complex interplay of various environmental factors.

Factors_Affecting_Persistence cluster_chemical Chemical Properties cluster_environmental Environmental Factors cluster_processes Fate Processes This compound This compound Persistence Solubility High Water Solubility Leaching Leaching Solubility->Leaching Increases Sorption Low to Moderate Sorption (Koc) Sorption->Leaching Decreases Volatility Low Volatility Volatilization Volatilization Volatility->Volatilization SoilType Soil Type (Texture, Organic Matter) SoilType->Sorption MicrobialActivity Microbial Activity SoilType->MicrobialActivity pH Soil & Water pH Degradation Degradation (Hydrolysis, Microbial) pH->Degradation Influences rate Temperature Temperature Temperature->Degradation Increases rate MicrobialActivity->Degradation Increases rate Sunlight Sunlight (Photolysis) Sunlight->Degradation Degradation->this compound Decreases Leaching->this compound Decreases (from soil) Runoff Runoff Runoff->this compound Decreases (from soil) Volatilization->this compound Decreases

Factors influencing the environmental persistence of this compound.

Conclusion

The environmental fate of this compound is characterized by its high water solubility and relatively short to moderate persistence in soil and water. Hydrolysis is a key degradation pathway in aquatic systems, with its rate being significantly influenced by pH and temperature. In soil, a combination of abiotic and biotic processes, particularly microbial degradation, contributes to its dissipation. However, its potential for leaching, especially in soils with low organic matter, warrants careful consideration to prevent groundwater contamination. This technical guide provides a foundational understanding for researchers and professionals involved in the environmental risk assessment and management of this compound and other similar organophosphate pesticides. Further research is needed to fully elucidate the specific microbial pathways of degradation and the toxicological significance of its various degradation products.

References

Ecotoxicology of Phosphamidon on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ecotoxicological effects of the organophosphate insecticide phosphamidon on a range of non-target organisms. This compound, a systemic insecticide with rapid contact and stomach action, has been utilized in agriculture to control sucking, chewing, and boring insects. However, its broad-spectrum activity and high toxicity pose significant risks to unintended wildlife populations. This document synthesizes available quantitative toxicity data, details experimental methodologies for assessing its impact, and visualizes key toxicological pathways and experimental workflows.

Acute and Sub-lethal Toxicity of this compound

This compound is classified as extremely hazardous (Class Ia) by the World Health Organization, reflecting its high acute toxicity to a wide array of non-target species.[1] The primary mechanism of toxicity for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[1] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve fibers, which can manifest as convulsions, respiratory depression, and ultimately, death.[2]

Effects on Mammals

This compound exhibits high acute oral toxicity to mammals. Studies on laboratory animals provide critical data for assessing the potential risk to wild mammal populations.

Table 1: Acute Oral and Dermal Toxicity of this compound to Mammals

SpeciesRouteLD50 (mg/kg body weight)Reference(s)
RatOral7.0 - 20[2][3][4]
MouseOral13[3]
MouseIntravenous6[3]
RatSubcutaneous26[3]
RabbitDermal267[4]
Deer MouseOral18

Sub-lethal effects in mammals following this compound exposure include neurological and behavioral changes. Even at doses that are not acutely lethal, this compound can induce effects such as hyperactivity, lethargy, and anorexia.[2] Chronic exposure studies in rats have shown signs of cholinesterase inhibition in the serum and brain, decreased body weight, and changes in blood parameters.

Effects on Birds

Avian species are particularly sensitive to this compound, with both acute and dietary exposure posing a significant threat.[5] Reports have documented bird kills following the application of this compound in agricultural and forestry settings.[5]

Table 2: Acute Oral Toxicity of this compound to Avian Species

SpeciesLD50 (mg/kg body weight)Reference(s)
Anas platyrhynchos (Mallard Duck)3.1 - 3.81[4][6]
Pigeon2 - 3
Bobwhite QuailHighly Toxic[7]
Ring-necked PheasantLower Toxicity[7]

Delayed mortality, occurring several weeks after exposure, has also been observed in birds, suggesting potential long-term effects or toxicity of degradation products.[5] Sub-lethal effects in birds can be severe and include impaired thermoregulation, reduced reproductive success, and behavioral alterations that can increase vulnerability to predation.

Effects on Fish

This compound is highly toxic to both coldwater and warmwater fish species. The concentration of this compound in aquatic environments is a critical determinant of its impact on fish populations.

Table 3: Acute Toxicity of this compound to Fish

Species96-hour LC50 (mg/L)Reference(s)
Rainbow Trout, Guppy, Bluegill, Channel Catfish, Carp (Range)3.2 - 600[8]
Anabas testudineus39.34[9]

Chronic exposure to sub-lethal concentrations of this compound can lead to significant physiological and biochemical disturbances in fish. Studies on Labeo rohita have demonstrated that exposure to even low concentrations (1 ppm) for 15 days can result in decreased red blood cell (RBC) and white blood cell (WBC) counts, and reduced hemoglobin levels.[10][11][12] Conversely, total free sugars and total cholesterol levels in the blood were found to increase, while total protein levels decreased.[10][11][12]

Effects on Amphibians

Amphibians are also susceptible to the toxic effects of this compound. Their permeable skin and biphasic life cycle, often involving aquatic larval stages, make them particularly vulnerable to environmental contaminants.

Table 4: Acute Toxicity of this compound to Amphibians

Species96-hour LD50Reference(s)
Rana tigrina (Indian Bullfrog)320 ppm

Sub-lethal effects of this compound on amphibians can include developmental abnormalities and behavioral changes.

Effects on Invertebrates

This compound is very highly acutely toxic to aquatic and terrestrial invertebrates.

Table 5: Acute Toxicity of this compound to Invertebrates

SpeciesEndpointValueReference(s)
Daphnia magna (Water Flea)48-hour EC500.01 - 0.022 mg/L[8]
Honey BeesLD500.17 - 0.32 µ g/bee [1]
Lampito mauritii (Earthworm)96-hour LC50Toxic[13]
Eisenia fetida (Earthworm)48-hour LC50Very Toxic[13]

The high toxicity to beneficial insects like honey bees and predatory mites, as well as to essential soil organisms like earthworms, highlights the disruptive potential of this compound on ecosystem structure and function.

Experimental Protocols

This section details the methodologies for key experiments cited in the ecotoxicological assessment of this compound. These protocols are based on internationally recognized guidelines and specific methods reported in the scientific literature.

Avian Acute Oral Toxicity Test (based on OECD Guideline 223)

Objective: To determine the acute oral toxicity (LD50) of this compound to birds.

Test Species: A sensitive avian species, such as the Mallard duck (Anas platyrhynchos) or Bobwhite quail (Colinus virginianus), is typically used.

Methodology:

  • Animal Housing and Acclimation: Birds are housed in appropriate enclosures with controlled temperature, humidity, and photoperiod for at least one week before the test to allow for acclimatization.

  • Dose Preparation: this compound is dissolved in a suitable vehicle (e.g., corn oil, propylene glycol) to prepare a range of concentrations.

  • Dosing: A single oral dose of the test substance is administered to fasted birds via gavage. A control group receives the vehicle only.

  • Observation: Birds are observed for mortality and clinical signs of toxicity (e.g., lethargy, convulsions, loss of coordination) at regular intervals for at least 14 days.

  • Data Analysis: The LD50, the dose estimated to be lethal to 50% of the test population, is calculated using appropriate statistical methods (e.g., probit analysis).

Fish Acute Toxicity Test (based on OECD Guideline 203)

Objective: To determine the acute toxicity (LC50) of this compound to fish.

Test Species: A standard freshwater fish species, such as the Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is used.

Methodology:

  • Test System: A static, semi-static, or flow-through system can be used. For a semi-static test, the test solutions are renewed every 24 hours.

  • Test Concentrations: A series of at least five concentrations of this compound in a geometric series are prepared in dilution water. A control group with only dilution water is also included.

  • Exposure: Fish are introduced into the test chambers and exposed to the test concentrations for a period of 96 hours.

  • Observation: Mortality and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50, the concentration estimated to be lethal to 50% of the test population, is calculated for each observation period using statistical methods.

Determination of Cholinesterase (ChE) Activity

Objective: To measure the inhibition of acetylcholinesterase activity in tissues of organisms exposed to this compound.

Methodology (Ellman's Method):

  • Sample Preparation: Brain or plasma samples are collected from control and this compound-exposed animals. Tissues are homogenized in a suitable buffer.

  • Assay Principle: The assay is based on the reaction of acetylthiocholine (the substrate) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm.

  • Procedure: The tissue homogenate or plasma is incubated with DTNB and acetylthiocholine iodide in a buffer solution.

  • Measurement: The rate of color change is measured using a spectrophotometer, which is proportional to the AChE activity.

  • Data Analysis: AChE activity is expressed as micromoles of substrate hydrolyzed per minute per gram of tissue or milliliter of plasma. The percentage of inhibition in the exposed group is calculated relative to the control group.

Assessment of Hematological and Biochemical Parameters in Fish

Objective: To evaluate the sub-lethal effects of this compound on the blood and serum chemistry of fish.

Methodology:

  • Blood Collection: Blood is collected from the caudal vein of control and this compound-exposed fish using a heparinized syringe.

  • Hematological Analysis:

    • RBC and WBC Counts: Determined using a hemocytometer.

    • Hemoglobin (Hb) Concentration: Measured using the cyanmethemoglobin method.

    • Hematocrit (Hct): Determined by centrifuging blood in a microhematocrit tube.

  • Biochemical Analysis:

    • Glucose, Total Protein, and Cholesterol: Measured in serum using commercially available diagnostic kits and a spectrophotometer or automated analyzer.

  • Data Analysis: The mean values of each parameter for the control and treated groups are compared using appropriate statistical tests (e.g., t-test or ANOVA) to determine significant differences.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of this compound's toxicity and a typical experimental workflow for assessing its ecotoxicological effects.

G cluster_0 Normal Synaptic Transmission cluster_1 This compound-Induced Toxicity ACh_vesicle Acetylcholine (ACh) in Vesicles Synaptic_cleft Synaptic Cleft ACh_vesicle->Synaptic_cleft Release of ACh Presynaptic Presynaptic Neuron ACh_receptor ACh Receptor Synaptic_cleft->ACh_receptor ACh binds to receptor AChE Acetylcholinesterase (AChE) Synaptic_cleft->AChE ACh in cleft ACh_accumulation ACh Accumulation in Synaptic Cleft Postsynaptic Postsynaptic Neuron ACh_receptor->Postsynaptic Nerve Impulse Propagation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis of ACh Inhibited_AChE Inhibited AChE (Phosphorylated) This compound This compound This compound->AChE Inhibits Overstimulation Continuous Stimulation of ACh Receptors ACh_accumulation->Overstimulation Toxic_effects Toxic Effects (Convulsions, Paralysis, Death) Overstimulation->Toxic_effects

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

G start Start: Avian Acute Oral Toxicity Study acclimation Acclimation of Test Birds (e.g., Mallard Ducks) for >= 7 days start->acclimation randomization Randomization of Birds into Control and Dose Groups acclimation->randomization fasting Fasting of Birds (e.g., 16-24 hours) randomization->fasting dosing Single Oral Gavage Dosing with this compound (or Vehicle for Control) fasting->dosing observation Observation for 14 days: - Mortality - Clinical Signs of Toxicity dosing->observation necropsy Gross Necropsy of all Birds observation->necropsy data_analysis Statistical Analysis: Calculation of LD50 (e.g., Probit Analysis) necropsy->data_analysis end End: Determination of Acute Oral Toxicity data_analysis->end

Caption: Experimental Workflow for an Avian Acute Oral Toxicity Study.

G cluster_this compound This compound Exposure cluster_Organism Non-Target Organism cluster_Effects Ecotoxicological Effects This compound This compound Organism Mammal, Bird, Fish, Amphibian, Invertebrate This compound->Organism Exposure AChE_Inhibition Acetylcholinesterase Inhibition Organism->AChE_Inhibition Primary Target Physiological Physiological Effects (e.g., altered blood parameters) Organism->Physiological Reproductive Reproductive & Developmental Toxicity Organism->Reproductive Mortality Mortality (LD50/LC50) Organism->Mortality Neurological Neurological Effects (e.g., behavioral changes) AChE_Inhibition->Neurological Neurological->Mortality Physiological->Mortality Reproductive->Mortality

References

Methodological & Application

Application Notes & Protocols for the Detection of Phosphamidon in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the analytical determination of Phosphamidon, an organophosphate insecticide, in various environmental matrices. The methodologies outlined are intended for researchers, scientists, and professionals in environmental monitoring and drug development.

Introduction to this compound Analysis

This compound is a systemic organophosphate insecticide that has been used in agriculture to control a variety of pests.[1] Due to its toxicity and potential for environmental contamination, particularly in water and soil, sensitive and reliable analytical methods are required for its detection and quantification.[1][2] This document details several established techniques, including chromatographic, spectroscopic, and biosensor-based methods.

Sample Preparation Methodologies

Effective sample preparation is critical to isolate this compound from complex environmental matrices, remove interfering substances, and concentrate the analyte for accurate detection.[3][4][5] The choice of method depends on the sample type (e.g., water, soil) and the subsequent analytical technique.

Experimental Protocol: Liquid-Liquid Extraction (LLE) for Water Samples

This protocol is suitable for extracting this compound from water samples prior to GC or HPLC analysis.[6][7]

  • Sample Collection: Collect 1 liter of water sample in a clean glass bottle.

  • pH Adjustment: Adjust the sample pH to neutral (pH 7) using a disodium hydrogen phosphate buffer.[7]

  • Salting Out: Add 100 g of sodium chloride (NaCl) to the sample to facilitate the transfer of this compound from the aqueous phase to the organic phase.[7]

  • Extraction:

    • Transfer the sample to a 2 L separatory funnel.

    • Add 60 mL of dichloromethane (DCM) and shake vigorously for 2 minutes, periodically venting the funnel to release pressure.[7]

    • Allow the layers to separate for 30 minutes.[7]

    • Drain the lower organic layer (DCM) into a collection flask.

  • Repeat Extraction: Repeat the extraction process two more times with fresh 60 mL aliquots of DCM, combining all organic extracts.[6]

  • Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.[6]

  • Concentration:

    • Concentrate the extract using a Kuderna-Danish (K-D) evaporative concentrator or a rotary evaporator at a temperature below 35°C.[6][8]

    • Evaporate to a final volume of approximately 1-2 mL.

  • Solvent Exchange: Re-dissolve the residue in 1 mL of a solvent compatible with the analytical instrument (e.g., toluene for GC-MS, acetonitrile for HPLC).[6]

Experimental Protocol: Solid-Phase Extraction (SPE) for Water Samples

SPE is an alternative to LLE that uses less solvent and can provide cleaner extracts.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to dry.

  • Sample Loading: Pass 500 mL of the filtered water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the trapped this compound from the cartridge by passing 5-10 mL of acetonitrile or ethyl acetate through it.

  • Concentration: Concentrate the eluate under a gentle stream of nitrogen to a final volume of 1 mL for analysis.

Experimental Protocol: Solvent Extraction for Soil Samples

This protocol is based on EPA methodologies for extracting pesticides from soil.[9]

  • Sample Preparation: Air-dry the soil sample and sieve it to remove stones and debris. Homogenize the sample thoroughly.[9]

  • Extraction:

    • Weigh 20 g of the homogenized soil into a centrifuge tube.

    • Add 40 mL of a 9:1 acetonitrile:deionized water mixture.[9]

    • Shake or vortex vigorously for 20-30 minutes.

  • Centrifugation & Filtration: Centrifuge the sample at 3000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm filter.[9]

  • Cleanup (if necessary): The filtered extract can be further cleaned using dispersive SPE (dSPE) with sorbents like primary secondary amine (PSA) to remove organic acids and activated charcoal to remove pigments.[8]

  • Concentration: Evaporate the solvent from the extract until only the aqueous portion remains.[9] The resulting aqueous extract can then be partitioned against an organic solvent (e.g., dichloromethane in hexane) as described in the LLE protocol.[9]

G General Workflow for this compound Sample Preparation cluster_collection Sample Collection & Pre-treatment cluster_extraction Extraction cluster_cleanup Purification & Concentration cluster_analysis Analysis Collection Environmental Sample (Water or Soil) Homogenization Homogenization (Soil Grinding/Water Shaking) Collection->Homogenization Extraction Solvent Extraction (LLE, SPE, QuEChERS) Homogenization->Extraction Cleanup Extract Cleanup (e.g., SPE, GPC) Extraction->Cleanup Concentration Concentration (Evaporation) Cleanup->Concentration SolventExchange Solvent Exchange Concentration->SolventExchange FinalExtract Final Extract for Analysis SolventExchange->FinalExtract

Caption: General workflow for environmental sample preparation.

Chromatographic Methods

Chromatography is the most common approach for pesticide residue analysis, offering high sensitivity and selectivity.[10]

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and semi-volatile compounds like this compound.

Application Note: GC coupled with a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) is highly selective for organophosphate pesticides.[9][11] For confirmation and higher specificity, Mass Spectrometry (GC-MS) is the preferred detector.[6][7] The use of a capillary column like HP-5MS is common for these analyses.[6]

Experimental Protocol: GC-MS for this compound in Water [6][7]

  • Sample Preparation: Prepare the sample extract as described in the LLE or SPE protocol for water.

  • Instrument: Agilent GC-MS system (or equivalent).[7]

  • GC Column: HP-5MS capillary column (30 m length, 0.25-0.32 mm I.D., 0.25 µm film thickness).[6][7]

  • GC Conditions:

    • Carrier Gas: Helium at a flow rate of 1-2 mL/min.[7]

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 250°C at 8°C/min, then ramp to 290°C at 3°C/min, and hold for 5 min.[7]

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selective Ion Monitoring (SIM) for higher sensitivity and selectivity.[6] Target characteristic ions for this compound.

    • Transfer Line Temperature: 280°C.[7]

  • Calibration: Prepare a series of calibration standards of this compound in the final sample solvent. Generate a calibration curve by plotting peak area against concentration.

  • Quantification: Analyze the prepared sample extract and quantify the this compound concentration using the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for compounds that are less volatile or thermally unstable.

Application Note: Reversed-phase HPLC with a C18 column is a common method for separating this compound.[8][12] Detection is typically achieved using a UV-VIS detector, with wavelengths set around 210-220 nm.[8][13] This method is simple, fast, and cost-effective.[8]

Experimental Protocol: HPLC-UV for this compound in Water [8][12][13]

  • Sample Preparation: Prepare the sample extract as described in the LLE or SPE protocol for water. The final solvent should be the mobile phase or a compatible solvent like acetonitrile.

  • Instrument: HPLC system with a UV-VIS detector.[12]

  • Column: C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[12]

  • HPLC Conditions:

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30, v/v).[8]

    • Flow Rate: 1.5 mL/min.[13]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at 30°C.

    • Detection Wavelength: 210 nm.[8]

  • Calibration: Prepare calibration standards in the mobile phase. Construct a calibration curve from the peak areas of the standards.

  • Quantification: Inject the sample extract and determine the concentration of this compound from the calibration curve.

G Workflow for Chromatographic Analysis cluster_detection Detection Sample Prepared Sample Extract Injector Injector Sample->Injector Column Chromatographic Column (GC/HPLC) Injector->Column Detector_MS MS Column->Detector_MS Detector_FPD FPD/NPD Column->Detector_FPD Detector_UV UV-VIS Column->Detector_UV Data Data Acquisition & Processing Detector_MS->Data Detector_FPD->Data Detector_UV->Data Result Concentration Result Data->Result

Caption: General workflow for GC or HPLC analysis.

Other Analytical Methods

Chemiluminescence

Application Note: A novel chemiluminescence method has been developed for determining this compound in water.[1][14] The method is based on the reaction of this compound with a luminol-H₂O₂ system in an alkaline medium, where the presence of this compound enhances the chemiluminescence intensity.[14] This technique is sensitive and provides a good alternative to chromatography.

Experimental Protocol: Chemiluminescence Detection in Water [14]

  • Reagents: Prepare solutions of luminol, hydrogen peroxide (H₂O₂), sodium hydroxide (for alkaline medium), and sodium dodecyl benzene sulfonate (as an enhancer).

  • Sample Preparation: Filter the water sample to remove particulate matter.

  • Reaction: In a flow-injection system or cuvette, mix the sample with the reagent solutions in the optimal order and concentrations.

  • Detection: Measure the resulting chemiluminescence intensity using a luminometer or a suitable spectrophotometer.

  • Calibration: Create a calibration curve by plotting the increase in chemiluminescence intensity against the concentration of this compound standards.

  • Quantification: Determine the concentration in the environmental sample using the calibration curve.

Enzyme-Based Biosensors

Application Note: Biosensors offer a rapid, portable, and cost-effective screening tool for detecting organophosphate pesticides.[15][16] Most are based on the inhibition of the enzyme acetylcholinesterase (AChE) by organophosphates like this compound.[15] The degree of enzyme inhibition is proportional to the pesticide concentration. These devices are particularly useful for on-site and real-time monitoring.[16][17]

Principle of Detection:

  • AChE is immobilized on a transducer surface (e.g., an electrode).

  • A substrate (like acetylthiocholine) is introduced, which is hydrolyzed by AChE to produce an electroactive product (thiocholine).

  • The transducer measures the signal generated by this product.

  • When the sensor is exposed to a sample containing this compound, the pesticide inhibits AChE activity.

  • This inhibition leads to a decrease in the production of the substrate's byproduct, causing a measurable drop in the signal. The magnitude of this drop correlates with the this compound concentration.

G Principle of AChE Inhibition Biosensor cluster_no_inhibitor Normal Activity cluster_inhibitor Inhibition AChE1 AChE (Enzyme) Product1 Product AChE1->Product1 Hydrolysis Substrate1 Substrate Substrate1->AChE1 Signal1 High Signal Product1->Signal1 This compound This compound (Inhibitor) AChE2 Inhibited AChE This compound->AChE2 Inhibits Signal2 Low Signal AChE2->Signal2 Reduced Hydrolysis Substrate2 Substrate Substrate2->AChE2

Caption: Mechanism of an acetylcholinesterase (AChE) inhibition biosensor.

Summary of Quantitative Data

The performance of various analytical methods for this compound detection is summarized below.

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Reference
ChemiluminescenceWater0.0038 µg/mL-0.01-1.0 µg/mL-[1][14]
HPLC-UVCabbage & Cauliflower---80.4 - 98.3[8]
HPLC-UVWater0.5 µg/L1.0 µg/L1.0-1000 µg/L97.6 - 101.5[13]
GC-MSWater-1.8-29.2 ng/L-70.1 - 116.5[6]
GC-FPDSoil----[9]

Note: Data availability varies across different studies. "-" indicates data not specified in the cited source.

References

Application Note: Analysis of Phosphamidon using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphamidon is an organophosphate insecticide that functions as an acetylcholinesterase inhibitor.[1] Due to its potential health risks and environmental persistence, regulatory bodies have established maximum residue limits (MRLs) for its presence in food and environmental samples.[2] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the determination of this compound residues.[3] This method offers high sensitivity and selectivity, allowing for accurate quantification even in complex matrices.[4] This application note details a robust protocol for the extraction and analysis of this compound in various sample matrices using GC-MS.

Principle of the Method

The methodology involves an initial sample preparation step to extract this compound from the matrix, followed by cleanup to remove interfering co-extractives. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for multi-residue pesticide analysis in food matrices.[2][5][6] Following extraction and cleanup, the sample extract is injected into the GC-MS system. In the gas chromatograph, this compound is separated from other components based on its volatility and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized, fragmented, and detected.[3] Quantification is typically performed in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and specificity.[7][8]

Experimental Protocols

1. Sample Preparation: QuEChERS Method

This protocol is adapted from the widely used QuEChERS procedure for pesticide residue analysis in food samples.[6][9]

Reagents and Materials:

  • Acetonitrile (ACN), HPLC or pesticide residue grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • Graphitized Carbon Black (GCB) - Use with caution as it may adsorb planar pesticides.

  • C18 sorbent

  • 50 mL and 15 mL polypropylene centrifuge tubes

  • High-speed centrifuge

  • Nitrogen evaporator

Procedure:

  • Homogenization: Weigh 10-15 grams of a representative homogenized sample into a 50 mL centrifuge tube.[2][9] For liquid samples like water, a 10-15 mL aliquot can be used directly.

  • Extraction:

    • Add 10 mL of acetonitrile to the 50 mL tube containing the sample.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Cap the tube tightly and shake vigorously for 1 minute.[9]

    • Centrifuge the tube at 5000 rpm for 5 minutes.[2]

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

    • Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 15 mL d-SPE cleanup tube. The d-SPE tube should contain a mixture of sorbents, typically MgSO₄, PSA, and C18, to remove interfering matrix components.[6]

    • Vortex the d-SPE tube for 1 minute.

    • Centrifuge at 5000 rpm for 5 minutes.

  • Concentration and Solvent Exchange:

    • Transfer the cleaned extract into a new tube.

    • Evaporate the extract to near dryness under a gentle stream of nitrogen.[6]

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of a solvent compatible with the GC system, such as hexane or acetone.[5]

    • The sample is now ready for GC-MS analysis.

2. GC-MS/MS Instrumental Analysis

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

GC Parameters
Instrument Agilent 6890 GC or equivalent[10]
Injector Splitless mode, 250 °C[11]
Injection Volume 1 µL[12]
Liner Deactivated, single taper glass liner[12]
Carrier Gas Helium, constant flow at 1.0-1.5 mL/min
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane phase like DB-5MS or equivalent)[11][12]
Oven Program Initial 80°C for 1 min, ramp at 20°C/min to 290°C, hold for 5 min[4]
MS Parameters
Instrument Triple Quadrupole Mass Spectrometer (e.g., Agilent 7010B, Thermo Scientific TSQ 8000)[2][13]
Ion Source Electron Impact (EI), 70 eV
Source Temperature 230 °C
Transfer Line Temp 280 °C[8][10]
Acquisition Mode Multiple Reaction Monitoring (MRM)

This compound MRM Transitions

Quantitative data for this compound analysis is presented in the table below. The selection of precursor and product ions is crucial for selective and sensitive detection.

Analyte Precursor Ion (m/z) Quantifier Product Ion (m/z) Qualifier Product Ion (m/z) Collision Energy (eV)
This compound227.05127.03-15[5][14]
This compound264.06127.03193.0415[5][15]

Note: this compound exists as E and Z isomers, which may or may not be chromatographically separated depending on the column and conditions. The listed transitions are effective for detecting both.[5][16]

Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

GCMS_Workflow Sample 1. Sample Homogenization (10-15g sample) Extraction 2. Acetonitrile Extraction (+ MgSO₄/NaCl) Sample->Extraction Add ACN & Salts Centrifuge1 3. Centrifugation (5000 rpm, 5 min) Extraction->Centrifuge1 Shake vigorously Cleanup 4. Dispersive SPE Cleanup (Aliquot + PSA/C18/MgSO₄) Centrifuge1->Cleanup Transfer supernatant Centrifuge2 5. Centrifugation (5000 rpm, 5 min) Cleanup->Centrifuge2 Vortex Evaporation 6. Evaporation & Reconstitution (N₂ Stream, Hexane/Acetone) Centrifuge2->Evaporation Transfer cleaned extract GCMS 7. GC-MS/MS Analysis (MRM Mode) Evaporation->GCMS Inject 1 µL Data 8. Data Processing (Quantification & Reporting) GCMS->Data

Caption: Workflow for this compound analysis by GC-MS/MS.

References

Application Note: Quantification of Phosphamidon using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphamidon is a systemic organophosphate insecticide and acaricide. Due to its potential toxicity and environmental impact, sensitive and specific analytical methods are required for its detection and quantification in various matrices, including environmental samples, agricultural products, and biological tissues. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this purpose, offering high selectivity, sensitivity, and accuracy. This application note provides a detailed protocol for the quantification of this compound using LC-MS/MS, including sample preparation, instrument parameters, and expected performance characteristics.

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis.[1][2][3] This protocol is suitable for a variety of sample matrices, including fruits, vegetables, and soil. For matrices with low water content, water may need to be added to ensure efficient extraction.[2]

Materials:

  • Homogenized sample

  • Acetonitrile (ACN)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride (NaCl)

  • Disodium citrate sesquihydrate

  • Trisodium citrate dihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL and 15 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • If an internal standard is used, add it at this stage.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.

    • Cap the tube and vortex for 30 seconds.

    • Centrifuge at ≥3000 rpm for 5 minutes.

    • The resulting supernatant is the final extract.

  • Final Preparation:

    • Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate.[4]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 2 - 10 µL.[5]

  • Column Temperature: 40 °C.

Gradient Program:

Time (min)% Mobile Phase B
0.05
1.05
12.095
15.095
15.15
18.05
Tandem Mass Spectrometry (MS/MS) Method
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: Dependent on the instrument, typically in the range of 150-350 °C.

  • Desolvation Gas Flow: Dependent on the instrument, typically 800-1000 L/hr.

MRM Transitions for this compound:

This compound exists as two isomers, (E)- and (Z)-Phosphamidon, which are often not chromatographically separated and are quantified together. The precursor ion is the protonated molecule [M+H]⁺.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound300.1127.0 (Quantifier)1650
This compound300.1174.0 (Qualifier)1250

Collision energies may require optimization depending on the specific mass spectrometer used.[5]

Quantitative Data Summary

The following table summarizes typical performance data for the quantification of this compound using LC-MS/MS based on multi-residue pesticide analysis methods.

ParameterTypical ValueNotes
Limit of Quantification (LOQ) 0.005 - 0.01 mg/kgAchievable in various food and environmental matrices.[5][6]
Linearity (R²) > 0.99Typically observed over a concentration range of 0.5 to 100 µg/L.
Recovery 70 - 120%Within the acceptable range as per SANTE guidelines.[7]
Precision (RSD) < 20%Relative Standard Deviation for replicate measurements.[7]
Matrix Effect VariableMatrix-matched calibration standards are recommended to compensate for ion suppression or enhancement.

Visualizations

LCMSMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis sample 1. Homogenized Sample extraction 2. Acetonitrile Extraction + QuEChERS Salts sample->extraction Add ACN & Salts cleanup 3. Dispersive SPE Cleanup (PSA, C18, MgSO4) extraction->cleanup Centrifuge & Transfer Supernatant filtration 4. Filtration (0.22 µm) cleanup->filtration Vortex & Centrifuge lc 5. LC Separation (C18 Column) filtration->lc Inject into LC ms 6. MS/MS Detection (ESI+, MRM) lc->ms Elution data 7. Data Quantification ms->data Signal Acquisition loq LOD/LOQ recovery Recovery & Precision linearity Linearity Phosphamidon_Fragmentation cluster_products Collision-Induced Dissociation (CID) parent This compound Precursor Ion [M+H]⁺ m/z 300.1 quant Quantifier Ion m/z 127.0 parent->quant Collision Energy: ~16 eV qual Qualifier Ion m/z 174.0 parent->qual Collision Energy: ~12 eV

References

Application Notes and Protocols for Phosphamidon Residue Analysis in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of various food matrices for the analysis of phosphamidon residues. The described methods are based on established techniques such as QuEChERS, Solid-Phase Extraction (SPE), Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE).

Introduction

This compound is a systemic organophosphate insecticide that has been used to control sucking, chewing, and mining insects on a variety of crops.[1] Due to its potential toxicity, monitoring its residues in food commodities is crucial for consumer safety. This document outlines several effective sample preparation techniques designed to extract and clean up this compound from complex food matrices prior to chromatographic analysis.

General Experimental Workflow

The overall process for this compound residue analysis, from sample receipt to final data acquisition, typically follows the workflow illustrated below.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleReceipt Sample Receipt & Homogenization Extraction Extraction (e.g., QuEChERS, MAE, UAE) SampleReceipt->Extraction Homogenized Sample Cleanup Cleanup (e.g., d-SPE, SPE Cartridge) Extraction->Cleanup Crude Extract Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Cleaned Extract Analysis Chromatographic Separation (GC or LC) Concentration->Analysis Final Extract Detection Mass Spectrometric Detection (MS/MS) Analysis->Detection Quantification Quantification & Confirmation Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for this compound residue analysis in food.

Quantitative Data Summary

The following tables summarize the performance of various sample preparation techniques for the analysis of this compound and other organophosphorus pesticides in different food matrices.

Table 1: Performance Data for this compound Analysis in Fruits and Vegetables

TechniqueMatrixFortification Level (mg/kg)Recovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)Reference
Modified QuEChERSFruits & Vegetables0.1 - 1.083.1 - 123.5< 14.80.01-[2]
QuEChERSTomato, Spinach, Lettuceppb levels----[3]
QuEChERSCucumber0.01 - 0.170-120< 20-0.01[4]

Table 2: Performance Data for Organophosphorus Pesticide Analysis in Cereals

TechniqueMatrixFortification Level (mg/kg)Recovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)Reference
QuEChERSCereals0.01, 0.02, 0.1---0.01 for 85% of compounds[5]
Ethyl Acetate ExtractionCereal-based animal feed0.01, 0.05, 0.170-120< 20--[6]
QuEChERSRice Grain-99.71 - 101.842.42 - 3.590.013 - 0.0170.022 - 0.079[7]
SFE with SPE cleanupGrain and Dried Foodstuffs----< 0.05[8]

Table 3: Performance Data for Pesticide Analysis in Animal Products

TechniqueMatrixFortification Level (ng/mL or µg/mL)Recovery (%)RSD (%)LODLOQReference
QuEChERSMilk0.4 - 100 ng/mL> 84---[9]
Ethyl Acetate ExtractionMilk-75 - 1202 - 16--[10]
QuEChERSFish0.01, 0.05, 0.1 µg/mL70 - 120< 20-0.01 - 0.05 µg/mL[11]

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is widely used for multi-residue pesticide analysis in fruits and vegetables due to its simplicity and high throughput.[12][13]

Protocol for Fruits and Vegetables (Modified from EN 15662): [12]

  • Homogenization: Homogenize a representative sample of the food commodity. For dry samples like raisins, add a specific amount of deionized water before homogenization.[12]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove fatty acids and sugars, and MgSO₄ to remove excess water). For pigmented samples, graphitized carbon black (GCB) may be included.

    • Shake vigorously for 30 seconds.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Final Extract: The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS. For LC-MS/MS analysis, the extract may require dilution.

Solid-Phase Extraction (SPE)

SPE is a selective sample preparation technique used for cleanup and concentration of analytes from a solution.

General Protocol for Food Extracts:

  • Column Conditioning: Condition an appropriate SPE cartridge (e.g., C18, Florisil) by passing a specific volume of a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., deionized water).

  • Sample Loading: Load the crude extract (obtained from a primary extraction step like solvent extraction) onto the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a solvent that removes interferences but retains the analyte of interest.

  • Elution: Elute this compound from the cartridge using a suitable elution solvent.

  • Final Processing: The eluate can be concentrated and reconstituted in a suitable solvent for chromatographic analysis.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, typically CO₂, as the extraction solvent, offering a "greener" alternative to organic solvents.[14][15]

General Protocol for Solid Food Matrices:

  • Sample Preparation: The food sample is typically ground and mixed with a drying agent like anhydrous sodium sulfate.

  • Extraction:

    • Place the prepared sample into the SFE extraction vessel.

    • Pressurize the vessel with supercritical CO₂ to the desired pressure and temperature (e.g., 372 bar and 53°C).[16]

    • A modifier (e.g., methanol) can be added to the CO₂ to enhance the extraction of more polar analytes.

    • The extraction can be performed in static mode (the vessel is pressurized and held for a period) followed by a dynamic mode (fresh supercritical fluid continuously flows through the vessel).

  • Analyte Collection: The extracted this compound is collected by depressurizing the supercritical fluid, causing the analyte to precipitate in a collection vial or on a solid trap.

  • Reconstitution: The collected analyte is dissolved in a suitable solvent for analysis.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process.[17][18]

Protocol for Apples (Simultaneous extraction of pesticides and mycotoxins): [19]

  • Sample Preparation: Weigh a portion of the homogenized apple sample into a PTFE extraction vessel.

  • Extraction:

    • Add the extraction solvent (e.g., acidified acetonitrile).

    • Place the vessel in the microwave extraction system.

    • Apply microwave energy at a controlled temperature and time (e.g., 60°C for 5 minutes).[19]

  • Post-Extraction:

    • After cooling, filter or centrifuge the extract.

    • The extract may require a subsequent cleanup step (e.g., d-SPE) before analysis.

Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, enhancing the disruption of the sample matrix and the extraction of analytes.[20][21]

General Protocol for Fruits and Vegetables:

  • Sample Preparation: Place a weighed amount of the homogenized sample into an extraction vessel.

  • Extraction:

    • Add a suitable extraction solvent (e.g., acetonitrile).

    • Immerse the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasonic energy for a specified time and power.

  • Post-Extraction:

    • Separate the extract from the solid residue by centrifugation or filtration.

    • The crude extract may then undergo a cleanup procedure like d-SPE.

Concluding Remarks

The choice of sample preparation technique for this compound residue analysis depends on the food matrix, the required limit of quantification, available equipment, and desired sample throughput. The QuEChERS method is highly versatile and efficient for many fruits and vegetables. For more complex or fatty matrices, techniques like SPE or SFE may be necessary for adequate cleanup. MAE and UAE offer rapid extraction alternatives. Method validation, including the determination of recovery, precision, and limits of detection and quantification, is essential to ensure the reliability of the analytical results for any chosen protocol.[11][22][23]

References

Application Notes and Protocols for Acetylcholinesterase Inhibition Assay Using Phosphamidon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the nerve impulse.[1] Inhibition of AChE is a key mechanism of action for a variety of compounds, including therapeutic drugs for Alzheimer's disease and myasthenia gravis, as well as a range of pesticides and nerve agents.[2] Phosphamidon is an organophosphate insecticide that exerts its toxic effects by inhibiting AChE.[3][4] This document provides a detailed protocol for an in vitro acetylcholinesterase inhibition assay using this compound as a model inhibitor, based on the widely used Ellman's method.[5][6]

Principle of the Assay

The assay is a colorimetric method based on the reaction developed by Ellman.[5][6] Acetylthiocholine (ATCh), a synthetic substrate for AChE, is hydrolyzed by the enzyme to produce thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 412 nm.[1] The rate of color development is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of the enzymatic reaction decreases, leading to a reduced rate of color formation.

Materials and Reagents

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • This compound

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Sodium phosphate monobasic

  • Sodium phosphate dibasic

  • Deionized water

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 412 nm

  • Multichannel pipette

Experimental Protocols

Reagent Preparation
  • 0.1 M Phosphate Buffer (pH 8.0): Prepare solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic. Mix the two solutions while monitoring the pH until a stable pH of 8.0 is achieved.[7]

  • AChE Solution (1 U/mL): Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0). Just before use, dilute the stock solution with the phosphate buffer to a final concentration of 1 U/mL. Keep the enzyme solution on ice.[7]

  • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of 0.1 M phosphate buffer (pH 8.0). Store this solution protected from light.[7]

  • ATCI Solution (14 mM): Dissolve 40.2 mg of ATCI in 10 mL of deionized water. This solution should be prepared fresh daily.[7]

  • This compound Stock Solution (e.g., 10 mM): Prepare a stock solution of this compound in a suitable solvent such as DMSO. From this stock, prepare a series of dilutions in 0.1 M phosphate buffer (pH 8.0) to achieve the desired final concentrations for the assay.

Assay Procedure (96-well plate format)
  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent used for the test compound (e.g., DMSO).[7]

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of this compound solution at various concentrations.[7]

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and this compound solution (or solvent for the control) to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[7] This allows the inhibitor to interact with the enzyme.

  • Initiate Reaction: To all wells, add 10 µL of the 14 mM ATCI solution to start the enzymatic reaction. The final volume in each well will be 180 µL.[7]

  • Kinetic Measurement: Immediately place the microplate in a plate reader and measure the increase in absorbance at 412 nm every minute for a period of 10-15 minutes.[7]

Data Analysis

  • Calculate the rate of reaction (ΔAbs/min): For each well, determine the slope of the linear portion of the absorbance versus time curve.

  • Correct for non-enzymatic hydrolysis: Subtract the rate of the blank from the rates of the control and test samples.[7]

  • Calculate the percentage of inhibition:

    • % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100

  • Determine the IC50 value: The IC50 is the concentration of the inhibitor (this compound) that causes 50% inhibition of the enzyme activity.[8] To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentrations. The IC50 value can then be determined from the resulting dose-response curve.[9]

Data Presentation

The quantitative data from the acetylcholinesterase inhibition assay with varying concentrations of this compound can be summarized in the following table.

This compound Concentration (µM)Average Rate of Reaction (ΔAbs/min)Percentage Inhibition (%)
0 (Control)0.0500
0.10.04510
10.03530
100.02550
1000.01080
10000.00296

Note: The data presented above are for illustrative purposes. The actual IC50 value for this compound should be determined experimentally and can be influenced by factors such as the source of the enzyme and specific assay conditions.

Mandatory Visualization

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Buffers and Reagents (Phosphate Buffer, DTNB, ATCI) A1 Dispense Reagents into 96-well Plate (Buffer, AChE, DTNB, this compound/Solvent) P1->A1 P2 Prepare AChE Enzyme Solution P2->A1 P3 Prepare this compound Dilutions P3->A1 A2 Pre-incubate Plate (10 min at 25°C) A1->A2 A3 Initiate Reaction with ATCI A2->A3 A4 Kinetic Measurement (Absorbance at 412 nm) A3->A4 D1 Calculate Reaction Rates (ΔAbs/min) A4->D1 D2 Calculate Percentage Inhibition D1->D2 D3 Determine IC50 Value D2->D3

Caption: Experimental workflow for the acetylcholinesterase inhibition assay.

G cluster_normal Normal Acetylcholine Hydrolysis cluster_inhibition Inhibition by this compound ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Binds to active site Products Choline + Acetate AChE->Products Hydrolysis Inhibited_AChE Inhibited AChE This compound This compound This compound->AChE Binds to active site No_Hydrolysis No Hydrolysis

Caption: Mechanism of AChE inhibition by this compound.

Troubleshooting

IssuePossible CauseSolution
High background absorbance Spontaneous hydrolysis of ATCI or reaction of DTNB with other compounds.Prepare fresh ATCI solution daily. Ensure all reagents are of high purity.
Low or no enzyme activity Inactive enzyme, incorrect buffer pH, or presence of contaminants.Use a fresh batch of enzyme and always keep it on ice. Verify the pH of the buffer.[7]
Non-linear reaction rate Substrate depletion or high enzyme concentration.Use a lower enzyme concentration or a higher substrate concentration. Ensure the assay conditions are optimal for enzyme stability.[7]
Precipitation in wells Low solubility of the test compound (this compound).Ensure this compound is fully dissolved in the buffer. A small percentage of co-solvent like DMSO can be used, but a solvent control must be included.[7]

References

Application Notes and Protocols for the Development of Immunoassays for Rapid Detection of Phosphamidon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphamidon is a highly toxic organophosphate insecticide that poses significant risks to human health and the environment. Rapid and sensitive detection methods are crucial for monitoring its presence in food, water, and biological samples. Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), offer a powerful platform for the rapid detection of this compound due to their high specificity, sensitivity, and ease of use.[1] This document provides detailed application notes and experimental protocols for the development of immunoassays for the detection of this compound.

Principle of Immunoassays for Small Molecules

This compound, being a small molecule (hapten), is not immunogenic on its own. To elicit an immune response and generate specific antibodies, it must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[2] The resulting hapten-carrier conjugate is then used to immunize animals to produce antibodies that can specifically recognize this compound.

The most common immunoassay format for detecting small molecules like this compound is the competitive immunoassay. In this format, free this compound in a sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Key Experimental Workflows

The development of a this compound immunoassay involves several key stages, from hapten synthesis to assay validation. A generalized workflow is depicted below.

experimental_workflow cluster_prep Preparation of Immunoreagents cluster_assay Immunoassay Development cluster_validation Assay Validation Hapten Hapten Synthesis Conjugation Hapten-Protein Conjugation Hapten->Conjugation Linker Attachment Antibody Antibody Production Conjugation->Antibody Immunization ELISA_dev Competitive ELISA Development Antibody->ELISA_dev LFA_dev Lateral Flow Assay Development Antibody->LFA_dev Sensitivity Sensitivity & LOD ELISA_dev->Sensitivity Specificity Specificity (Cross-Reactivity) ELISA_dev->Specificity Matrix Matrix Effect & Recovery ELISA_dev->Matrix LFA_dev->Sensitivity LFA_dev->Specificity LFA_dev->Matrix

Caption: Overall workflow for this compound immunoassay development.

Section 1: Preparation of Immunoreagents

Hapten Synthesis for this compound

The design of the hapten is a critical step that determines the specificity and sensitivity of the resulting antibody.[2] For this compound, a suitable hapten can be synthesized by introducing a spacer arm with a terminal carboxyl group, which can then be conjugated to a carrier protein. The spacer arm should be attached at a position on the this compound molecule that is less critical for antibody recognition, thus exposing the key structural features of the pesticide to the immune system.

Proposed Hapten Synthesis Strategy:

A plausible strategy involves the modification of the vinyl group of this compound to introduce a linker.

hapten_synthesis This compound This compound (CH3O)2P(O)OC(CH3)=C(Cl)C(O)N(C2H5)2 intermediate Intermediate Introduction of a linker arm with a terminal functional group (e.g., -COOH) This compound->intermediate Chemical Modification hapten This compound Hapten Ready for conjugation intermediate->hapten Activation

Caption: Conceptual pathway for this compound hapten synthesis.

Protocol for Hapten Synthesis (General - Adaptation Required):

This protocol is a general guideline adapted from methods for other organophosphates and requires optimization for this compound.

  • Derivatization of this compound: React this compound with a reagent containing a spacer arm and a protected carboxyl group.

  • Purification: Purify the resulting derivative using column chromatography.

  • Deprotection: Remove the protecting group from the carboxyl terminus to yield the active hapten.

  • Characterization: Confirm the structure of the synthesized hapten using techniques such as NMR and Mass Spectrometry.

Hapten-Protein Conjugation

The synthesized this compound hapten is then covalently linked to a carrier protein to create an immunogen (for antibody production) and a coating antigen (for the immunoassay).

Protocol for Hapten-BSA/KLH Conjugation (EDC/NHS Method):

  • Dissolve the this compound hapten in a suitable organic solvent (e.g., DMF).

  • Add N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) to activate the carboxyl group of the hapten.

  • Slowly add the activated hapten solution to a solution of BSA or KLH in phosphate-buffered saline (PBS).

  • Stir the reaction mixture at room temperature for 4 hours, followed by overnight incubation at 4°C.

  • Purify the conjugate by dialysis against PBS to remove unreacted hapten and coupling reagents.

  • Characterize the conjugate by determining the hapten-to-protein molar ratio using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Antibody Production

Polyclonal or monoclonal antibodies can be generated against the this compound-KLH conjugate. Monoclonal antibodies are generally preferred for their high specificity and batch-to-batch consistency.

Protocol for Monoclonal Antibody Production:

  • Immunization: Immunize mice with the this compound-KLH conjugate emulsified with an adjuvant over a period of several weeks.

  • Hybridoma Production: Fuse spleen cells from the immunized mice with myeloma cells to produce hybridoma cells.[3]

  • Screening: Screen the hybridoma supernatants for the presence of antibodies that bind to a this compound-BSA conjugate using an indirect ELISA.

  • Cloning and Expansion: Select and clone the hybridoma cell lines that produce high-affinity antibodies. Expand the selected clones to produce a larger quantity of monoclonal antibodies.

  • Purification: Purify the monoclonal antibodies from the cell culture supernatant using protein A/G affinity chromatography.

Section 2: Development of Competitive Immunoassays

Competitive Indirect ELISA (ciELISA)

In this format, the this compound-protein conjugate is coated onto the microplate wells. The sample containing free this compound is pre-incubated with the anti-phosphamidon antibody, and this mixture is then added to the coated wells. The free this compound in the sample competes with the coated antigen for antibody binding.

ciELISA_pathway cluster_steps ciELISA Steps cluster_logic Signaling Logic Coating 1. Coat plate with This compound-BSA conjugate Blocking 2. Block unoccupied sites Coating->Blocking Incubation 3. Add sample (this compound) + Anti-Phosphamidon Ab Blocking->Incubation Washing1 4. Wash Incubation->Washing1 SecondaryAb 5. Add Enzyme-labeled Secondary Ab Washing1->SecondaryAb Washing2 6. Wash SecondaryAb->Washing2 Substrate 7. Add Substrate Washing2->Substrate Detection 8. Measure Signal Substrate->Detection High_Phos High this compound Low_Signal Low Signal High_Phos->Low_Signal Inhibition Low_Phos Low this compound High_Signal High Signal Low_Phos->High_Signal No Inhibition

Caption: Workflow and signaling principle of a competitive indirect ELISA.

Protocol for ciELISA:

  • Coating: Coat a 96-well microplate with the this compound-BSA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Block the wells with 1% BSA in PBS for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Competitive Reaction: In a separate plate, pre-incubate the this compound standards or samples with the anti-phosphamidon antibody for 30 minutes. Add this mixture to the coated and blocked plate and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate: Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stopping: Stop the reaction by adding 2M H2SO4.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Lateral Flow Immunoassay (LFIA)

LFIA provides a rapid and portable format for this compound detection. A competitive format is also used here.

LFA_workflow SamplePad Sample Pad Sample application ConjugatePad Conjugate Pad Gold-Ab Conjugate SamplePad->ConjugatePad Migration Membrane Nitrocellulose Membrane Test Line (this compound-BSA) Control Line (Secondary Ab) ConjugatePad->Membrane WickPad Wicking Pad Absorbent Membrane->WickPad

Caption: Components of a lateral flow immunoassay strip.

Protocol for LFIA Development:

  • Preparation of Gold-Antibody Conjugate: Conjugate the anti-phosphamidon monoclonal antibody to gold nanoparticles.

  • Dispensing: Dispense the gold-antibody conjugate onto the conjugate pad and dry.

  • Immobilization: Immobilize the this compound-BSA conjugate on the nitrocellulose membrane as the test line. Immobilize a secondary antibody (e.g., goat anti-mouse IgG) as the control line.

  • Assembly: Assemble the sample pad, conjugate pad, nitrocellulose membrane, and wicking pad onto a backing card.

  • Testing: Apply the sample to the sample pad. The liquid will migrate along the strip. A visible line at the control line indicates a valid test. The absence or reduced intensity of the test line indicates the presence of this compound in the sample.

Section 3: Data Presentation and Assay Validation

Quantitative Data Summary

The performance of the developed immunoassays should be characterized by determining the 50% inhibition concentration (IC50), the limit of detection (LOD), and the dynamic range.

Immunoassay FormatAnalyteIC50 (ng/mL)LOD (ng/mL)Dynamic Range (ng/mL)
ciELISA This compound5.20.51 - 50
LFIA This compound15.82.05 - 100

Note: The data presented in this table is representative and should be determined experimentally for each newly developed assay.

Cross-Reactivity

The specificity of the antibody is a critical parameter. Cross-reactivity with other structurally related organophosphate pesticides should be evaluated.

CompoundStructure SimilarityCross-Reactivity (%)
This compound -100
MonocrotophosHigh25.4
DicrotophosHigh15.8
MevinphosModerate5.1
ChlorpyrifosLow< 0.1
MalathionLow< 0.1

Note: Cross-reactivity is calculated as (IC50 of this compound / IC50 of competing compound) x 100. The data is representative.

Conclusion

The development of sensitive and specific immunoassays for this compound is a multi-step process that requires careful optimization of each stage, from hapten design to assay validation. The protocols and application notes provided herein offer a comprehensive guide for researchers to establish robust ELISA and LFIA platforms for the rapid detection of this important environmental contaminant. These assays can serve as valuable screening tools in food safety, environmental monitoring, and clinical toxicology.

References

Application Note and Protocol for the Solid-Phase Extraction (SPE) of Phosphamidon from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the extraction and pre-concentration of phosphamidon, an organophosphorus pesticide, from water samples using solid-phase extraction (SPE). The protocols outlined below are intended for use in environmental monitoring, food safety testing, and research laboratories.

Introduction

This compound is a highly toxic organophosphate insecticide that has been used in agriculture. Due to its potential for water contamination and adverse health effects, sensitive and reliable analytical methods are required for its detection in aqueous matrices. Solid-phase extraction has become a widely adopted technique for the selective extraction and concentration of pesticides from environmental samples, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample cleanup.[1][2] This application note details a robust SPE protocol for this compound, followed by instrumental analysis.

Principle of the Method

The method involves passing a water sample through a solid-phase extraction cartridge, where this compound is retained on a sorbent material. Interferences are washed from the cartridge, and the analyte is then eluted with a small volume of an organic solvent. The resulting eluate is concentrated and analyzed by a suitable chromatographic technique, such as Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to identify and quantify this compound.[3][4]

Data Presentation

The following table summarizes the quantitative data for the analysis of organophosphorus pesticides, including compounds with similar properties to this compound, using SPE followed by chromatographic analysis. This data is compiled from various studies and provides an indication of the expected performance of the method.

AnalyteSPE SorbentAnalytical MethodSpiked Concentration (µg/L)Recovery (%)LOD (µg/L)LOQ (µg/L)RSD (%)Reference
DichlorvosAgela PEPGC-NPD0.2, 0.4, 1.088.4 - 98.60.01-4.1[5]
DimethoateAgela PEPGC-NPD0.2, 0.4, 1.088.5 - 99.80.01-2.4[5]
Methyl ParathionAgela PEPGC-NPD0.2, 0.4, 1.089.3 - 94.00.05-3.8[5]
MalathionAgela PEPGC-NPD0.2, 0.4, 1.088.8 - 90.50.01-4.4[5]
ParathionAgela PEPGC-NPD0.2, 0.4, 1.093.2 - 96.40.01-3.5[5]
Multiple PesticidesOasis HLBLC-MS/MS0.02, 0.05, 0.170 - 120--<14[3]
OrganophosphatesC18GC-ECD20, 5074.2 - 116.40.01 - 0.0880.035 - 0.2901.25 - 6.80[6]

Note: Data specific to this compound was not available in all cited literature; therefore, data for other organophosphorus pesticides with similar chemical properties are presented to demonstrate the general efficacy of the SPE methodology.

Experimental Protocols

Materials and Reagents
  • SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) or C18 cartridges (e.g., 500 mg, 6 mL). Oasis HLB is often preferred for its ability to retain a wide range of polar and nonpolar compounds.[1]

  • Solvents: Methanol, Ethyl Acetate, Dichloromethane (all HPLC or pesticide residue grade).

  • Reagents: Deionized water, Sodium chloride (analytical grade).

  • Glassware: Volumetric flasks, graduated cylinders, conical tubes.

  • Equipment: SPE vacuum manifold, nitrogen evaporator, analytical balance, pH meter.

  • Analytical Instrument: Gas chromatograph with a Nitrogen-Phosphorus Detector (GC-NPD) or a Liquid Chromatograph with a Tandem Mass Spectrometer (LC-MS/MS).

Sample Preparation
  • Collect water samples in clean glass bottles.

  • If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.

  • For a 500 mL water sample, add 2 mL of methanol and 5 g of sodium chloride to enhance the extraction efficiency by increasing the ionic strength of the sample.[7]

  • Adjust the pH of the sample to neutral (pH 7) if necessary.

Solid-Phase Extraction (SPE) Protocol

The following protocol is a general guideline and may require optimization based on the specific water matrix and analytical instrumentation.

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the SPE cartridge.

    • Follow with 5 mL of methanol.

    • Finally, equilibrate the cartridge with 5 mL of deionized water. Do not allow the cartridge to go dry before loading the sample.

  • Sample Loading:

    • Load the 500 mL prepared water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any co-adsorbed interferences.

  • Drying:

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Elute the retained this compound from the cartridge with a suitable solvent. A common elution solvent mixture is ethyl acetate and dichloromethane. For example, use two aliquots of 4 mL of ethyl acetate followed by one aliquot of 2 mL of dichloromethane.[7] Collect the eluate in a clean collection tube.

Sample Concentration and Analysis
  • Concentration:

    • Evaporate the collected eluate to near dryness under a gentle stream of nitrogen at a temperature of approximately 35-40°C.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of ethyl acetate or a mobile phase compatible solvent for LC-MS/MS analysis).

  • Instrumental Analysis:

    • Analyze the reconstituted sample using a calibrated GC-NPD or LC-MS/MS system for the identification and quantification of this compound.

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample (500 mL) Add_MeOH_NaCl Add Methanol (2 mL) and NaCl (5 g) Sample->Add_MeOH_NaCl Load 2. Load Sample Add_MeOH_NaCl->Load Condition 1. Condition Cartridge (Ethyl Acetate, Methanol, Water) Condition->Load Wash 3. Wash (Deionized Water) Load->Wash Dry 4. Dry Cartridge Wash->Dry Elute 5. Elute this compound (Ethyl Acetate/Dichloromethane) Dry->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in 1 mL Concentrate->Reconstitute Analysis GC-NPD or LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of this compound from water samples.

Logical Relationship of SPE Steps

SPE_Logic Start Start Sample_Prep Sample Preparation (Filtration, pH adjustment, Salting out) Start->Sample_Prep End End Sorbent_Activation Sorbent Activation (Solvation of stationary phase) Sample_Prep->Sorbent_Activation Equilibration Equilibration (Prepare sorbent for aqueous sample) Sorbent_Activation->Equilibration Sample_Loading Sample Loading (Analyte retention) Equilibration->Sample_Loading Washing_Interferences Interference Removal (Wash with weak solvent) Sample_Loading->Washing_Interferences Analyte_Elution Analyte Elution (Disruption of analyte-sorbent interaction) Washing_Interferences->Analyte_Elution Analysis Instrumental Analysis Analyte_Elution->Analysis Analysis->End

Caption: Logical steps and their purpose in the SPE protocol.

Conclusion

The solid-phase extraction method detailed in this application note provides a reliable and efficient means for the extraction and concentration of this compound from water samples. The use of polymeric sorbents like Oasis HLB or traditional C18 materials, coupled with optimized solvent conditions, allows for good recovery and removal of matrix interferences. Subsequent analysis by sensitive chromatographic techniques such as GC-NPD or LC-MS/MS enables the accurate quantification of this compound at low levels, making this methodology suitable for routine environmental monitoring and food safety applications. Method validation, including the determination of recovery, precision, and limits of detection and quantification, is crucial for ensuring the quality and reliability of the analytical results.

References

QuEChERS Method for the Multi-Residue Analysis of Pesticides, Including Phosphamidon

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and highly effective sample preparation technique for the analysis of pesticide residues in a wide variety of food matrices.[1][2] Developed by Anastassiades et al. in 2003, this approach has become a globally recognized standard, simplifying and accelerating the extraction and cleanup of a broad spectrum of pesticides, including polar and pH-sensitive compounds like the organophosphate insecticide, Phosphamidon.[1] The QuEChERS procedure involves an initial extraction with acetonitrile followed by a partitioning step using a salt mixture and a subsequent cleanup of the extract via dispersive solid-phase extraction (dSPE).[3][4] This application note provides a detailed protocol and quantitative data for the analysis of this compound and other pesticides in various matrices using the QuEChERS method.

Quantitative Data Summary

The QuEChERS method has been validated for the analysis of this compound in various matrices, demonstrating good recovery and sensitivity. The following tables summarize the quantitative data from different studies.

Table 1: Recovery of this compound in Various Food Matrices

MatrixSpiking Level (µg/kg)Recovery (%)%RSDAnalytical MethodReference
Grape1001041LC-MS/MS[3]
Rice100946LC-MS/MS[3]
Tea100965LC-MS/MS[3]
Stomach ContentsNot Specified80-99<10GC-FPD[5]
Stomach ContentsNot Specified83-90<10GC-NPD[5]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

MatrixLOD (mg/kg)LOQ (µg/kg)Analytical MethodReference
Stomach Contents0.27 - 0.41Not SpecifiedGC-FPD/NPD[5]
Grape, Rice, TeaNot Specified10LC-MS/MS[3]

Experimental Protocols

This section details the general steps for the QuEChERS method, adaptable for various food matrices. The two most common standardized versions are the AOAC Official Method 2007.01 and the European Standard EN 15662.[2][6] The primary difference lies in the buffering salts used during the extraction and partitioning step.

Sample Preparation and Homogenization
  • For samples with high water content (e.g., fruits, vegetables), chop and homogenize a representative portion of the sample. For dry samples (e.g., cereals, tea), it may be necessary to add a defined amount of water before homogenization to ensure efficient extraction.[7]

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

Extraction and Partitioning

This step aims to extract the pesticides from the sample matrix into an organic solvent (acetonitrile) and then separate the solvent from the aqueous phase.

a) AOAC Official Method 2007.01 (Buffered with Acetate) [2][8]

  • Add 15 mL of 1% acetic acid in acetonitrile to the 15 g sample in the 50 mL centrifuge tube.

  • Add an appropriate internal standard.

  • Shake vigorously for 1 minute.

  • Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at ≥1,500 rcf for 1 minute.

b) European Standard EN 15662 (Buffered with Citrate) [6][9]

  • Add 10 mL of acetonitrile to the 10 g sample in the 50 mL centrifuge tube.

  • Add an appropriate internal standard.

  • Shake vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄, 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥1,500 rcf for 5 minutes.

Dispersive Solid-Phase Extraction (dSPE) Cleanup

The dSPE step is crucial for removing matrix co-extractives such as organic acids, sugars, lipids, and pigments, which can interfere with the final analysis.[4]

  • Transfer an aliquot of the acetonitrile supernatant (typically 1-8 mL) to a dSPE tube containing a specific combination of sorbents.

  • The choice of dSPE sorbents depends on the matrix composition:

    • General Matrices: Anhydrous MgSO₄ (to remove residual water) and Primary Secondary Amine (PSA) (to remove organic acids, sugars, and fatty acids).[2]

    • Fatty Matrices: Add C18 sorbent to remove nonpolar interferences like lipids.

    • Pigmented Matrices (e.g., spinach, tea): Add Graphitized Carbon Black (GCB) to remove pigments and sterols.[3] Note: GCB should be used with caution as it can adsorb planar pesticides.

  • Shake the dSPE tube vigorously for 30 seconds to 1 minute.

  • Centrifuge at a high speed (e.g., >1,500 rcf) for 1-5 minutes.

  • The resulting supernatant is the final extract.

Analysis

The final extract can be directly analyzed by gas chromatography (GC) or liquid chromatography (LC), typically coupled with mass spectrometry (MS or MS/MS) for sensitive and selective detection and quantification of the target pesticides.[4] For GC analysis, a solvent exchange step may be necessary.[7]

QuEChERS Experimental Workflow

QuEChERS_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction & Partitioning cluster_cleanup 3. dSPE Cleanup cluster_analysis 4. Analysis Sample Homogenized Sample (10-15 g) Add_Solvent Add Acetonitrile (+/- Acid) Sample->Add_Solvent Add_Salts Add QuEChERS Salts (e.g., MgSO4, NaCl, Buffers) Add_Solvent->Add_Salts Shake_1 Vortex/Shake Add_Salts->Shake_1 Centrifuge_1 Centrifuge Shake_1->Centrifuge_1 Supernatant Transfer Supernatant (Aliquot) Centrifuge_1->Supernatant dSPE_Tube dSPE Tube with Sorbents (MgSO4, PSA, C18, GCB) Supernatant->dSPE_Tube Shake_2 Vortex/Shake dSPE_Tube->Shake_2 Centrifuge_2 Centrifuge Shake_2->Centrifuge_2 Final_Extract Final Extract Centrifuge_2->Final_Extract Analysis LC-MS/MS or GC-MS/MS Final_Extract->Analysis

References

Application Notes and Protocols: Phosphamidon as a Positive Control in Neurotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing phosphamidon as a positive control in a variety of in vitro neurotoxicity assays. This compound, an organophosphate insecticide, is a well-characterized neurotoxicant that serves as a reliable standard for validating experimental models and assessing the neurotoxic potential of novel compounds. Its primary mechanism of action involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system, leading to the accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors.[1][2] This cholinergic crisis triggers a cascade of downstream effects, including excitotoxicity, oxidative stress, and ultimately, neuronal cell death.

Data Presentation

The following tables summarize the quantitative data for this compound's effects in key neurotoxicity assays. This information is critical for establishing appropriate positive control concentrations and for interpreting experimental results.

Table 1: Acetylcholinesterase (AChE) Inhibition by this compound

Enzyme SourceAssay MethodKinetic ConstantValueReference
Bovine Erythrocyte AChESpectrophotometricBimolecular rate constant (kᵢ)6.30 x 10² L·mol⁻¹·min⁻¹[3]
Bovine Erythrocyte AChESpectrophotometricComplexing constant (Kₐ)1.90 x 10⁻² M[3][4]
Bovine Erythrocyte AChESpectrophotometricPhosphorylation constant (k₂)9.36 min⁻¹[3][4]
Human AChENot SpecifiedFinal Concentration for 95.35% inhibition1.6 mmol/L[1]

Table 2: In Vitro Neurotoxicity of this compound

Cell LineAssayEndpointConcentrationEffectReference
SH-SY5Y (Human Neuroblastoma)MTT AssayCell ViabilityIC₅₀4.44 mmol·L⁻¹ (Cyclophosphamide, a related compound)[5]
PC12 (Rat Pheochromocytoma)Neurite Outgrowth AssayInhibition of Neurite ElongationNot SpecifiedContinuous inhibition of PI 3-kinase blocked differentiation[6]
Neuronal CellsDCFDA AssayOxidative Stress (ROS Production)Not SpecifiedIncreased lipid peroxidation[7][8]

Experimental Protocols

Detailed methodologies for key neurotoxicity assays using this compound as a positive control are provided below. These protocols are intended as a starting point and may require optimization based on specific cell lines and experimental conditions.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by detecting the product of the reaction between thiocholine (produced from the hydrolysis of acetylthiocholine by AChE) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • 96-well microplate

  • Microplate reader (412 nm)

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)

  • Acetylcholinesterase (AChE) solution (e.g., from bovine erythrocytes)

  • This compound stock solution (in a suitable solvent like DMSO, followed by serial dilutions in phosphate buffer)

Procedure:

  • Prepare Reagents: Prepare fresh solutions of DTNB and ATCI on the day of the experiment.

  • Assay Setup (in triplicate):

    • Blank: 180 µL phosphate buffer + 20 µL DTNB.

    • Control (100% Activity): 160 µL phosphate buffer + 20 µL DTNB + 20 µL AChE solution.

    • Positive Control (this compound): 140 µL phosphate buffer + 20 µL DTNB + 20 µL AChE solution + 20 µL of this compound dilution.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 20 µL of ATCI solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percent inhibition is calculated as: [1 - (Rate of Positive Control / Rate of Control)] x 100. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of this compound concentration.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • 96-well cell culture plate

  • Complete cell culture medium

  • This compound stock solution (in DMSO, serially diluted in culture medium)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., ranging from µM to mM). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. Determine the IC₅₀ value from the dose-response curve.

Neurite Outgrowth Assay

This assay assesses the ability of neuronal cells to extend neurites, a critical process in neuronal development and function.

Materials:

  • PC12 or SH-SY5Y cells

  • 24- or 48-well cell culture plate coated with a suitable substrate (e.g., collagen or poly-L-lysine)

  • Differentiation medium (e.g., low-serum medium containing Nerve Growth Factor (NGF) for PC12 cells, or retinoic acid for SH-SY5Y cells)

  • This compound stock solution (in DMSO, serially diluted in differentiation medium)

  • Microscope with a camera and image analysis software

Procedure:

  • Cell Seeding: Seed cells on coated plates at an appropriate density to allow for individual cell analysis.

  • Differentiation and Treatment: Replace the growth medium with differentiation medium containing various concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Imaging: Capture images of multiple fields per well.

  • Image Analysis: Use image analysis software to quantify neurite length and/or the number of neurite-bearing cells.

  • Data Analysis: Express neurite outgrowth in treated wells as a percentage of the vehicle control. Determine the IC₅₀ for neurite outgrowth inhibition.

Oxidative Stress Assay (DCFDA Assay)

This assay measures the intracellular production of reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • 96-well black, clear-bottom cell culture plate

  • Complete cell culture medium

  • This compound stock solution (in DMSO, serially diluted in serum-free medium)

  • DCFDA solution (e.g., 10 µM in serum-free medium)

  • Fluorescence microplate reader (Excitation/Emission ~485/535 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well black plate and allow them to adhere.

  • DCFDA Loading: Remove the medium and incubate the cells with DCFDA solution for 30-45 minutes at 37°C.

  • Washing: Gently wash the cells with warm PBS or serum-free medium to remove excess probe.

  • Treatment: Add serum-free medium containing various concentrations of this compound to the wells. Include a vehicle control and a positive control for ROS induction (e.g., H₂O₂).

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for 1-2 hours.

  • Data Analysis: Calculate the rate of increase in fluorescence, which is proportional to the rate of ROS production. Express the results as a fold change relative to the vehicle control.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the use of this compound in neurotoxicity studies.

This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Degrades CholinergicReceptors Cholinergic Receptors ACh->CholinergicReceptors Activates Ca_Influx ↑ Intracellular Ca²⁺ CholinergicReceptors->Ca_Influx Leads to Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Mitochondrial_Dysfunction Mitochondrial Dysfunction Excitotoxicity->Mitochondrial_Dysfunction Neuronal_Damage Neuronal Damage & Cell Death Excitotoxicity->Neuronal_Damage ROS ↑ Reactive Oxygen Species (ROS) Mitochondrial_Dysfunction->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Lipid_Peroxidation->Neuronal_Damage

Caption: this compound's primary mechanism of neurotoxicity.

Start Start Seed_Cells Seed Neuronal Cells (e.g., SH-SY5Y) Start->Seed_Cells Adherence Allow Cell Adherence (Overnight) Seed_Cells->Adherence Prepare_this compound Prepare this compound Dilutions Adherence->Prepare_this compound Treatment Treat Cells with this compound (Positive Control) & Test Compounds Adherence->Treatment Prepare_this compound->Treatment Incubation Incubate (24-72 hours) Treatment->Incubation Assay Perform Neurotoxicity Assay (e.g., MTT, Neurite Outgrowth) Incubation->Assay Data_Acquisition Data Acquisition (e.g., Plate Reader, Imaging) Assay->Data_Acquisition Data_Analysis Data Analysis (Calculate IC₅₀, % Inhibition) Data_Acquisition->Data_Analysis End End Data_Analysis->End Cholinergic_Overstimulation Cholinergic Overstimulation Mitochondria Mitochondria Cholinergic_Overstimulation->Mitochondria Impacts ETC Electron Transport Chain (ETC) Mitochondria->ETC Contains Superoxide Superoxide (O₂⁻) ETC->Superoxide Generates H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 Converted by SOD SOD Superoxide Dismutase (SOD) Hydroxyl_Radical Hydroxyl Radical (•OH) H2O2->Hydroxyl_Radical Forms Lipid_Peroxidation_Detail Lipid Peroxidation (Membrane Damage) Hydroxyl_Radical->Lipid_Peroxidation_Detail DNA_Damage DNA Damage Hydroxyl_Radical->DNA_Damage Protein_Oxidation Protein Oxidation Hydroxyl_Radical->Protein_Oxidation Apoptosis Apoptosis Lipid_Peroxidation_Detail->Apoptosis DNA_Damage->Apoptosis Protein_Oxidation->Apoptosis

References

Troubleshooting & Optimization

Troubleshooting peak tailing in Phosphamidon gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatographic analysis of Phosphamidon, a polar organophosphorus pesticide. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reproducible results.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem, particularly with active compounds like this compound. It manifests as an asymmetrical peak with a "tail" extending from the peak maximum, which can compromise peak integration and quantification. This guide provides a systematic approach to diagnosing and resolving peak tailing.

Q1: My this compound peak is tailing. What is the first step in troubleshooting?

A1: The first step is to determine if the peak tailing is specific to this compound or if all peaks in your chromatogram are tailing.

  • All Peaks Tailing: This typically indicates a physical or mechanical issue within the GC system.

  • This compound-Specific Tailing: This is more likely due to chemical interactions between this compound and active sites within the system.

Q2: All the peaks in my chromatogram are tailing. What should I investigate?

A2: When all peaks exhibit tailing, the issue is likely related to the physical setup of your GC system. Here are the common causes and solutions:

  • Improper Column Installation: A poorly cut or incorrectly positioned column can create dead volume and turbulence in the carrier gas flow path.

    • Solution: Carefully re-cut the column, ensuring a clean, square cut. Reinstall the column at the correct depth in the inlet and detector according to the manufacturer's instructions.

  • Leaks: Leaks in the inlet, fittings, or septum can disrupt the carrier gas flow and cause peak distortion.

    • Solution: Perform a thorough leak check of the entire system using an electronic leak detector. Pay close attention to the septum, column fittings, and gas line connections.

  • Column Contamination: Over time, non-volatile residues from sample matrices can accumulate at the head of the column, leading to peak tailing for all analytes.

    • Solution: Trim the first 10-20 cm from the front of the column. If the problem persists, the column may need to be replaced.

Q3: Only the this compound peak is tailing. What are the likely causes and how can I fix them?

A3: Tailing specific to an active analyte like this compound points towards undesirable chemical interactions within the GC system. The primary cause is the interaction of the polar phosphate group in this compound with active sites, such as silanol groups (Si-OH) on glass surfaces.

  • Active Inlet Liner: The inlet liner is a common source of activity. Standard glass liners have surface silanol groups that can strongly interact with polar analytes.

    • Solution: Replace the standard liner with a deactivated liner . Ultra-inert liners are specifically treated to cap these active sites, minimizing analyte interaction.

  • Column Degradation or Inappropriate Phase: The stationary phase of the column can become active over time due to exposure to oxygen at high temperatures or harsh sample matrices. Using a column with a phase that is not well-suited for polar compounds can also be a cause.

    • Solution: Use a column specifically designed for the analysis of polar pesticides, such as a DB-35ms UI or a similar mid-polarity phase. Ensure the column is properly conditioned. If the column is old or has been subjected to many injections of complex matrices, it may need to be replaced.

  • Sub-optimal Method Parameters: Incorrect temperature settings can lead to poor peak shape.

    • Solution: Optimize the inlet and oven temperature program. A lower initial oven temperature can improve focusing of the analyte at the head of the column. Ensure the inlet temperature is high enough for efficient vaporization of this compound without causing degradation.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: Peak tailing is a distortion in a chromatographic peak where the latter half of the peak is broader than the front half. In an ideal chromatogram, peaks have a symmetrical, Gaussian shape. Tailing is problematic because it reduces the resolution between closely eluting peaks, complicates peak integration, and ultimately compromises the accuracy and precision of quantitative analysis.

Q2: Can the injection technique affect peak tailing for this compound?

A2: Yes, the injection technique is critical. Overloading the column by injecting too much sample is a common cause of peak tailing. The stationary phase becomes saturated, leading to a distorted peak shape. To check for this, try diluting your sample and injecting a smaller volume.

Q3: How often should I perform inlet maintenance to prevent peak tailing?

A3: Regular inlet maintenance is crucial for preventing peak tailing, especially when analyzing active compounds like this compound. It is good practice to replace the inlet liner and septum after every 100-200 injections, or more frequently if you are analyzing complex sample matrices.

Q4: What type of GC column is recommended for this compound analysis?

A4: A mid-polarity column with a deactivated stationary phase is recommended. Columns such as a DB-35ms Ultra Inert or an Rtx-5SilMS are good choices as they are designed to minimize interactions with active compounds, leading to improved peak shape.

Q5: Can interactions with metal surfaces in the GC system cause peak tailing for this compound?

A5: Yes, phosphate compounds can interact with stainless steel surfaces in the GC flow path, which can contribute to peak tailing. Using deactivated metal components, such as inert-coated injection ports and transfer lines, can help mitigate this issue.

Data Presentation

The following table summarizes key GC parameters and their typical ranges for this compound analysis, along with the potential impact of sub-optimal settings on peak shape.

ParameterRecommended Range/TypePotential Issue if Sub-optimalTroubleshooting Action
Inlet Liner Deactivated (e.g., Ultra Inert) with glass woolActive sites cause adsorptionReplace with a new, deactivated liner
GC Column Mid-polarity (e.g., 35% phenyl-methylpolysiloxane)Poor selectivity, active sitesUse a recommended column phase for pesticides
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessPoor resolution, column overloadUse standard column dimensions for good efficiency
Inlet Temperature 250 - 280 °CIncomplete vaporization (too low), degradation (too high)Optimize temperature for best response and peak shape
Oven Program Start at 70-100°C, ramp to 280-300°CPoor peak focusing, band broadeningAdjust initial temperature and ramp rate
Carrier Gas Flow 1 - 2 mL/min (Helium)Sub-optimal velocity leads to band broadeningSet to the optimal flow rate for the column dimensions
Injection Volume 1 µLColumn overloadReduce injection volume or dilute the sample

Experimental Protocols

Sample Preparation (QuEChERS-based)

A common and effective method for extracting pesticides from complex matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Homogenization: Homogenize 10-15 g of the sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >1500 rcf for 1 minute.

  • Cleanup (Dispersive SPE):

    • Take an aliquot of the acetonitrile supernatant.

    • Add it to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., PSA, C18, and magnesium sulfate).

    • Vortex for 30 seconds.

    • Centrifuge at >1500 rcf for 1 minute.

  • Final Extract: The resulting supernatant is ready for GC analysis.

Gas Chromatography Method (Based on EPA Method 8141B)
  • Instrument: Gas chromatograph equipped with a split/splitless injector and a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD).

  • Column: DB-35ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Inlet:

    • Mode: Splitless

    • Temperature: 250 °C

    • Injection Volume: 1 µL

    • Liner: Deactivated, single taper with glass wool

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 200 °C.

    • Ramp 2: 10 °C/min to 280 °C, hold for 5 minutes.

  • Detector:

    • NPD Temperature: 300 °C

    • FPD Temperature: 250 °C

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting peak tailing in this compound gas chromatography.

G cluster_system System-Wide Issues cluster_analyte This compound-Specific Issues start Peak Tailing Observed for this compound q1 Are all peaks tailing? start->q1 check_install Check Column Installation (Cut, Depth, Fittings) q1->check_install Yes replace_liner Replace with Deactivated Liner q1->replace_liner No leak_check Perform System Leak Check check_install->leak_check trim_column Trim Front of Column (10-20 cm) leak_check->trim_column end Peak Shape Improved trim_column->end check_column Evaluate Column Health (Age, Phase, Contamination) replace_liner->check_column optimize_method Optimize Method Parameters (Inlet Temp, Oven Program) check_column->optimize_method check_overload Check for Column Overload (Dilute Sample, Reduce Volume) optimize_method->check_overload check_overload->end

Caption: Troubleshooting workflow for peak tailing in this compound GC analysis.

Technical Support Center: Optimizing Phosphamidon Extraction from High-Fat Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of phosphamidon from challenging high-fat matrices such as edible oils, dairy products, and fatty animal tissues.

Frequently Asked Questions (FAQs)

Q1: Why is extracting this compound from high-fat matrices so challenging?

A1: High-fat matrices present significant challenges due to the co-extraction of large quantities of lipids (e.g., triglycerides, fatty acids) along with the target analyte, this compound. These lipids can cause what is known as "matrix effects," which can lead to either suppression or enhancement of the this compound signal during analysis by techniques like gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry (MS).[1][2] This interference can result in inaccurate quantification, poor recovery, and reduced sensitivity. Additionally, the buildup of fat in the analytical instrument can lead to system contamination and downtime.

Q2: What is the most common method for this compound extraction from fatty samples?

A2: The most widely adopted method is a modified version of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[3][4][5] The standard QuEChERS method is often adapted for high-fat samples by incorporating additional cleanup steps specifically designed to remove lipids.

Q3: What are "matrix effects" and how do they affect this compound analysis?

A3: Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of co-extracted components from the sample matrix.[1][2] In high-fat samples, these effects are primarily caused by lipids.

  • Signal Suppression: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to a weaker signal and underestimation of its concentration.[1][2]

  • Signal Enhancement: In some cases, particularly in GC analysis, matrix components can coat active sites in the injector or column, preventing the thermal degradation of the analyte and leading to a stronger signal and overestimation.[6]

Q4: How can I minimize matrix effects in my analysis?

A4: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Cleanup: The most crucial step is to remove as much of the interfering lipid matrix as possible before analysis. This can be achieved using techniques like dispersive solid-phase extraction (d-SPE) with lipid-removing sorbents or freezing the extract at low temperatures to precipitate fats.[7][8]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the target analyte. This helps to compensate for signal suppression or enhancement caused by the matrix.[9]

  • Use of Internal Standards: An isotopically labeled version of this compound, if available, can be used as an internal standard to correct for variations in extraction recovery and matrix effects.

  • Dilution of the Final Extract: Diluting the final extract can reduce the concentration of matrix components injected into the analytical system, thereby lessening their impact.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound 1. Inefficient initial extraction. 2. Analyte loss during the cleanup step. 3. This compound binding to co-extracted lipids.1. Ensure vigorous shaking during the acetonitrile (B52724) extraction step. Increase the solvent-to-sample ratio if necessary. 2. Choose a cleanup sorbent that does not retain this compound. While C18 is effective for lipids, ensure it does not adsorb the analyte. Validate recovery with and without the cleanup step. 3. Consider a hexane (B92381) or other nonpolar solvent wash (liquid-liquid partitioning) of the initial acetonitrile extract to remove the bulk of the lipids before d-SPE cleanup.[7]
High Signal Variability (Poor Reproducibility) 1. Inconsistent sample homogenization. 2. Incomplete phase separation after centrifugation. 3. Variable matrix effects between samples.1. Ensure the high-fat sample is thoroughly homogenized before taking a subsample for extraction. 2. Increase centrifugation time or speed to achieve a clear separation of the acetonitrile and lipid layers. Avoid aspirating any of the lipid layer when collecting the extract for cleanup. 3. Implement matrix-matched calibration for all analyses. Ensure the blank matrix is representative of the samples being tested.[9]
Signal Suppression in LC-MS/MS 1. High concentration of co-eluting lipids interfering with ionization. 2. Insufficient cleanup of the sample extract.1. Improve the d-SPE cleanup step by using a combination of sorbents like PSA (Primary Secondary Amine) and C18, or a specialized lipid removal product like EMR-Lipid.[10][11] 2. Incorporate a freeze-out step: after the initial extraction, place the acetonitrile extract in a freezer (-20°C or lower) for several hours to overnight to precipitate the lipids. Centrifuge the cold extract and proceed with the supernatant for cleanup.[7]
Signal Enhancement in GC-MS 1. Matrix components protecting this compound from thermal degradation in the GC inlet. 2. Active sites in the GC system being masked by the matrix.1. This is a common phenomenon in GC analysis of complex matrices.[6] The most effective solution is to use matrix-matched calibration to ensure accurate quantification. 2. Perform regular maintenance of the GC inlet, including replacing the liner and trimming the column, to minimize the accumulation of non-volatile matrix components.
Instrument Contamination and Downtime 1. Injection of extracts with high lipid content.1. Optimize the cleanup protocol to maximize lipid removal. A multi-step cleanup approach (e.g., freezing followed by d-SPE) may be necessary for extremely fatty samples. 2. Dilute the final extract before injection to reduce the amount of non-volatile material entering the instrument.

Data Presentation

Table 1: Comparison of Cleanup Sorbents for Pesticide Recovery in High-Fat Matrices

Cleanup Sorbent(s)Target MatrixAnalyte(s)Average Recovery (%)Key Findings
PSA + C18 + MgSO4Egg, Milk, Avocado32 PesticidesNonpolar pesticides showed decreased recovery with increasing fat content.A combination of PSA and C18 is a common approach for fatty matrices in QuEChERS.[3]
PSA + MgSO4Dairy ProductsOrganochlorine Pesticides47 - 112%High-fat content had a negative impact on the recovery of most tested pesticides.[4]
EMR-LipidAdipose TissuePhenolic Compounds71 - 96% (at cleanup step)EMR-Lipid cleanup removed approximately 66% of total lipids from the extract.[10]
PSA + C18Vegetable Oils255 PesticidesMost recoveries were in the 70-120% range.EMR-Lipid showed the best cleanup capacity compared to combinations of PSA, C18, and GCB.[11]

Note: Data presented is for general pesticide classes as this compound-specific recovery data in high-fat matrices is limited in the reviewed literature. These results provide a general indication of the effectiveness of different cleanup strategies.

Experimental Protocols

Modified QuEChERS Protocol for High-Fat Matrices (e.g., Edible Oil, Avocado)

This protocol is a modification of the standard QuEChERS method, incorporating a cleanup step with C18 and PSA to remove lipids and other interferences.

1. Sample Extraction

  • Weigh 15 g of the homogenized high-fat sample into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile containing 1% acetic acid.

  • Add the appropriate internal or surrogate standards.

  • Add 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of anhydrous sodium acetate (B1210297) (NaAc).

  • Cap the tube and shake vigorously for 1 minute. This step extracts the this compound into the acetonitrile layer while the salts induce phase separation.

  • Centrifuge at ≥3,000 rcf for 5 minutes. Three layers should be visible: a solid layer at the bottom, a water layer, and the top acetonitrile layer containing the pesticides. A lipid layer may be present on top of the acetonitrile.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube, avoiding the lipid layer.

  • The microcentrifuge tube should contain a pre-weighed mixture of d-SPE sorbents: 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent.

  • Vortex the tube for 30 seconds to disperse the sorbents. The MgSO₄ removes residual water, PSA removes organic acids and sugars, and C18 removes lipids and other nonpolar interferences.

  • Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.

  • The supernatant is the final extract. Carefully transfer it to an autosampler vial for analysis by GC-MS or LC-MS/MS.

This protocol is based on methodologies described for fatty food matrices.[3]

Visualizations

QuEChERS_Workflow HomogenizedSample 1. Homogenized High-Fat Sample (15g) ExtractionSolvent 2. Add Acetonitrile (1% Acetic Acid) & Salts (MgSO4, NaAc) HomogenizedSample->ExtractionSolvent Shake 3. Shake Vigorously (1 min) ExtractionSolvent->Shake Centrifuge1 4. Centrifuge (≥3000 rcf, 5 min) Shake->Centrifuge1 Transfer 5. Transfer 1mL of Acetonitrile Supernatant Centrifuge1->Transfer dSPE 6. d-SPE Cleanup (MgSO4, PSA, C18) Transfer->dSPE Vortex 7. Vortex (30s) dSPE->Vortex Centrifuge2 8. Centrifuge Vortex->Centrifuge2 FinalExtract 9. Final Extract for Analysis (GC-MS or LC-MS/MS) Centrifuge2->FinalExtract Troubleshooting_Matrix_Effects start Inaccurate Quantification (Low Recovery or High Variability) check_cleanup Is Cleanup Sufficient? start->check_cleanup improve_cleanup Improve Cleanup: - Add C18 or EMR-Lipid - Add Freeze-Out Step check_cleanup->improve_cleanup No check_cal Are you using Matrix-Matched Calibration? check_cleanup->check_cal Yes improve_cleanup->check_cal implement_cal Implement Matrix-Matched Calibration check_cal->implement_cal No check_is Is an Internal Standard Used? check_cal->check_is Yes implement_cal->check_is implement_is Use an Isotopically Labeled Internal Standard check_is->implement_is No end Accurate Quantification check_is->end Yes implement_is->end

References

Stability of Phosphamidon in different organic solvents for stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of phosphamidon in various organic solvents for the preparation of stock solutions. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and experimental protocols to ensure the accuracy and reliability of their experiments.

Stability of this compound in Organic Solvents

The stability of this compound in a stock solution is critical for accurate quantification and experimental reproducibility. The choice of solvent, storage temperature, and exposure to light can significantly impact the integrity of the compound over time. This compound is generally stable in neutral and acidic conditions but is susceptible to hydrolysis under alkaline conditions[1].

Quantitative Data on this compound Stability

The following table summarizes the available data on the stability of this compound in different organic solvents under specified storage conditions.

SolventConcentrationStorage TemperatureDurationStabilityReference
Methyl Ethyl Ketone (MEK)1000 µg/mLRefrigerated1 yearStable[2]
Methyl Ethyl Ketone (MEK)Calibration SolutionsRefrigerated3 monthsStable[2]
Methanol (B129727)100 µg/mLFreeze (< -10 °C)Not SpecifiedRecommended Storage[3]
Hexane (B92381)1000 µg/mLFreeze (< -10 °C)Not SpecifiedRecommended Storage[4]
95% EthanolNot SpecifiedNormal Lab Conditions24 hoursStable[1]
Acetone (B3395972)Not SpecifiedNormal Lab Conditions24 hoursStable[1]
Dimethyl Sulfoxide (DMSO)Not SpecifiedNormal Lab Conditions24 hoursStable[1]
WaterNot SpecifiedNormal Lab Conditions24 hoursStable[1]

Troubleshooting Guide

This guide addresses common issues encountered when preparing and storing this compound stock solutions.

Q1: My analytical results are inconsistent. Could my this compound stock solution be degrading?

A1: Yes, inconsistent results are a common sign of stock solution degradation. Several factors can contribute to this:

  • Solvent Choice: this compound exhibits varying stability in different solvents. For long-term storage, methyl ethyl ketone (MEK) has been shown to be a reliable choice when refrigerated[2]. While short-term stability (24 hours) is reported for acetone and 95% ethanol, longer storage in these solvents at room temperature may lead to degradation[1].

  • Storage Temperature: Higher temperatures accelerate the degradation of many organophosphorus pesticides[5]. For each 15°C rise in temperature, the rate of this compound disappearance can increase significantly. Therefore, it is crucial to store stock solutions at the recommended temperature, which is typically refrigerated or frozen[2][3][4].

  • pH of the Solution: this compound is unstable in alkaline conditions[1][6]. Ensure that the solvent is neutral or slightly acidic and that no basic contaminants are introduced into the solution.

  • Exposure to Light: While specific data on the photodecomposition of this compound in organic solvents is limited, it is a general best practice to store stock solutions in amber vials or in the dark to prevent potential degradation.

Q2: I observed precipitation in my this compound stock solution after storing it in the freezer. What should I do?

A2: Precipitation can occur if the solvent's freezing point is close to the storage temperature or if the solubility of this compound decreases significantly at lower temperatures.

  • Action: Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate completely before use.

  • Prevention: Consider using a solvent with a lower freezing point if freezer storage is required. Always visually inspect the solution for any precipitation before each use.

Q3: Can I use solvents like ethyl acetate (B1210297) or toluene (B28343) for my this compound stock solution?

Frequently Asked Questions (FAQs)

Q4: What is the best solvent for preparing a long-term this compound stock solution?

A4: Based on available data, methyl ethyl ketone (MEK) is a good choice for long-term storage, with demonstrated stability for up to one year when stored refrigerated in a brown bottle[2]. Solvents such as methanol and hexane are also used for commercial standards, which are recommended to be stored frozen[3][4].

Q5: How should I prepare a 1000 µg/mL this compound stock solution in methyl ethyl ketone?

A5: To prepare a 1000 µg/mL (1 mg/mL) stock solution:

  • Accurately weigh 10 mg of high-purity this compound standard.

  • Quantitatively transfer the standard to a 10 mL volumetric flask.

  • Add a small amount of methyl ethyl ketone to dissolve the standard.

  • Once dissolved, bring the flask to volume with methyl ethyl ketone.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Transfer the solution to a labeled amber glass vial with a PTFE-lined cap for storage.

Q6: How often should I check the concentration of my this compound stock solution?

A6: It is good laboratory practice to periodically verify the concentration of your stock solution, especially if it is stored for an extended period. For a new batch of stock solution, it is advisable to check its concentration against a freshly prepared standard or a certified reference material. For long-term storage, a verification every 3-6 months is recommended, depending on the solvent and storage conditions.

Q7: What are the primary degradation products of this compound?

A7: The primary degradation pathway for this compound is hydrolysis, which breaks the molecule into smaller, more polar compounds. In aqueous solutions, the hydrolysis products are dimethyl phosphate (B84403) and alpha-chloroacetoacetic acid diethylamide[1]. Similar degradation products can be expected in the presence of water in organic solvents.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the general procedure for preparing a this compound stock solution.

G cluster_prep Stock Solution Preparation weigh 1. Weigh this compound Standard transfer 2. Quantitatively Transfer to Volumetric Flask weigh->transfer Use calibrated analytical balance dissolve 3. Dissolve in a Small Amount of Solvent transfer->dissolve dilute 4. Dilute to Final Volume dissolve->dilute mix 5. Mix Thoroughly dilute->mix Invert flask multiple times store 6. Transfer to Labeled Amber Vial for Storage mix->store Use PTFE-lined cap

Caption: Workflow for preparing a this compound stock solution.

Protocol 2: Stability Testing of this compound Stock Solution

This protocol describes a method to assess the stability of a this compound stock solution over time.

G cluster_stability Stability Testing Protocol cluster_analysis Analysis at Time Points (T=0, T=1wk, T=1mo, etc.) prep_stock 1. Prepare Fresh Stock Solution aliquot 2. Aliquot into Multiple Vials prep_stock->aliquot store_conditions 3. Store Vials under Desired Conditions (e.g., -20°C, 4°C, Room Temp) aliquot->store_conditions prep_fresh 4a. Prepare Fresh Standard store_conditions->prep_fresh analyze_stored 4b. Analyze Stored Sample store_conditions->analyze_stored analyze_fresh 4c. Analyze Fresh Standard prep_fresh->analyze_fresh compare 5. Compare Concentrations analyze_stored->compare analyze_fresh->compare determine_degradation 6. Determine Percent Degradation compare->determine_degradation

Caption: Experimental workflow for this compound stock solution stability testing.

Signaling Pathways and Logical Relationships

Logical Relationship for Solvent Selection and Storage

The choice of solvent and storage conditions is a critical decision-making process to ensure the stability of this compound stock solutions. The following diagram illustrates the logical flow for making this selection.

G cluster_decision Solvent and Storage Decision Logic cluster_long_term Long-Term (> 1 month) cluster_short_term Short-Term (≤ 24 hours) start Start: Need this compound Stock Solution duration What is the required storage duration? start->duration solvent_long Choose MEK, Methanol, or Hexane duration->solvent_long Long-Term solvent_short Choose Acetone or 95% Ethanol duration->solvent_short Short-Term storage_long Store Refrigerated (MEK) or Frozen (Methanol, Hexane) in amber vials solvent_long->storage_long end_node Proceed with Experiment storage_long->end_node storage_short Store at Room Temperature in the dark solvent_short->storage_short storage_short->end_node

Caption: Decision-making flowchart for this compound stock solution preparation.

References

Minimizing matrix effects in LC-MS/MS analysis of Phosphamidon

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Phosphamidon.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds. Matrix effects occur when these components co-elute with the target analyte (this compound) and interfere with its ionization process in the mass spectrometer's source.[1] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy, sensitivity, and reproducibility of quantitative analysis.[2]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common qualitative method is the post-column infusion experiment.[3] This involves injecting a blank sample extract while simultaneously infusing a constant flow of a this compound standard solution directly into the mass spectrometer. A dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.[4] Quantitatively, matrix effects can be assessed by comparing the signal response of an analyte spiked into a post-extraction sample blank against its response in a pure solvent. A significant difference between these responses points to the presence of matrix effects.[5]

Q3: What is the most effective strategy to compensate for matrix effects?

A3: The use of a suitable internal standard (IS) is a highly effective way to compensate for matrix effects.[1] The ideal choice is a stable isotope-labeled (SIL) internal standard of this compound. SIL-IS co-elutes with the analyte and experiences nearly identical ionization suppression or enhancement, allowing for reliable quantification based on the analyte-to-IS ratio.[2] If a SIL-IS is unavailable, a structural analog can be used, though its compensation may be less effective. For general pesticide analysis, compounds like triphenyl phosphate have been utilized as internal standards.[6][7]

Q4: Is simple dilution of my sample extract a valid strategy to reduce matrix effects?

A4: Yes, sample dilution can be a simple and effective strategy.[8] By diluting the extract, the concentration of interfering matrix components is reduced, which can lessen their impact on the ionization of this compound.[3] In cases of severe matrix effects, dilution can sometimes paradoxically improve detection limits by revealing a chromatographic peak that was previously suppressed.[8] However, it is crucial to ensure that the final concentration of this compound remains above the method's limit of quantification.

Q5: What are the recommended sample preparation techniques to remove interferences before analyzing this compound?

A5: Proper sample preparation is one of the most critical steps to minimize matrix effects.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and effective method for pesticide analysis in food matrices.[7][9] It typically involves an extraction with acetonitrile, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering compounds.[7]

  • Solid-Phase Extraction (SPE): SPE offers more selectivity than simpler methods like protein precipitation.[5] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at producing very clean extracts.[5]

  • Liquid-Liquid Extraction (LLE): LLE can also yield clean extracts, but analyte recovery may be low, especially for more polar compounds.[5]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution(s)
Poor accuracy and precision in quantitative results. Inconsistent or uncompensated matrix effects between samples and calibrants.Primary Solution: Incorporate a stable isotope-labeled internal standard for this compound to compensate for signal variability.[2] Alternative: Prepare calibration standards in a blank matrix extract (matrix-matched calibration) that is identical to the samples being analyzed.
Low signal intensity or complete signal loss for this compound. Severe ion suppression due to high concentrations of co-eluting matrix components.Improve Sample Cleanup: Add or optimize a cleanup step, such as using a different sorbent in d-SPE or employing a more selective SPE cartridge.[8] Optimize Chromatography: Modify the LC gradient to better separate this compound from the interfering region of the chromatogram. Using UPLC over HPLC can provide significantly better resolution.[5] Dilute the Sample: Perform a dilution series on the extract to reduce the concentration of interfering components.[8]
Results are inconsistent across different sample types (e.g., spinach vs. apple). The nature and magnitude of matrix effects vary significantly between different matrices.[8]Matrix-Specific Validation: Validate the method for each distinct matrix type.[1] Individual Matrix Matching: Use matrix-matched calibrants prepared from a blank of each specific sample type (e.g., prepare apple calibrants for apple samples and spinach calibrants for spinach samples).[8]
False positives or negatives are suspected. Co-eluting interferences may share the same mass transition as this compound, or severe suppression may push the signal below the detection limit.Increase MS/MS Selectivity: Monitor multiple MRM (Multiple Reaction Monitoring) transitions for this compound. The ratio of these transitions should be consistent between samples and standards for confident identification.[9] Enhance Chromatographic Resolution: Improve the separation to resolve the analyte from the interference.[5]

Data Summary: Strategies to Mitigate Matrix Effects

The following table summarizes common strategies and their general effectiveness in minimizing matrix effects for pesticide analysis.

StrategyTypical Analyte RecoveryMatrix Effect ReductionProsCons
Sample Dilution >90% (analyte dependent)Moderate to HighSimple, fast, and cost-effective.[8]May decrease sensitivity below required limits.
QuEChERS with d-SPE Cleanup 80-110%GoodEffective for a wide range of pesticides and matrices; cost-effective.[2][7]May not remove all interfering compounds from very complex matrices.
Solid-Phase Extraction (SPE) 70-120%Good to ExcellentHighly effective at removing interferences, leading to cleaner extracts.[5]More time-consuming and costly; requires method development.
Matrix-Matched Calibration N/A (Compensation)Excellent (Compensation)Effectively compensates for systematic matrix effects.Requires a representative blank matrix for every sample type; can be laborious.[8]
Stable Isotope-Labeled IS N/A (Compensation)Excellent (Compensation)The most robust method for compensating for matrix effects and variability.[2]Can be expensive and may not be commercially available for all analytes.

Experimental Protocols

Protocol: Generic QuEChERS Extraction and Cleanup for this compound in a Fruit/Vegetable Matrix

This protocol is a representative example based on common QuEChERS procedures.[7][9]

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of your internal standard solution (e.g., Triphenyl phosphate or a SIL-IS for this compound) to the tube.[7]

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.[7]

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate, 0.5 g disodium hydrogen citrate).[7]

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 U/min for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1-2 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Preparation:

    • Transfer the supernatant to an autosampler vial.

    • If necessary, acidify the extract (e.g., with 10 µL of 5% formic acid in acetonitrile) to improve the stability of target pesticides.[7]

    • The sample is now ready for injection into the LC-MS/MS system.

Visual Workflow

The following diagram illustrates a comprehensive workflow for identifying and minimizing matrix effects during LC-MS/MS method development.

MatrixEffectWorkflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_eval 3. Matrix Effect Evaluation cluster_result 4. Final Method cluster_troubleshoot 5. Troubleshooting & Optimization Sample Homogenized Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Extraction (e.g., QuEChERS - Acetonitrile) Spike_IS->Extraction Cleanup Cleanup Step (e.g., d-SPE with PSA) Extraction->Cleanup LC_Sep Chromatographic Separation (UPLC/HPLC) Cleanup->LC_Sep MS_Detect MS/MS Detection LC_Sep->MS_Detect Eval Initial Results Analysis: Accuracy, Precision, Signal Intensity MS_Detect->Eval Check Acceptable? Eval->Check Pass Method Validated Proceed with Routine Analysis Check->Pass Yes Troubleshoot Matrix Effect Detected Check->Troubleshoot No Opt_Prep Optimize Sample Prep (e.g., Different SPE, Dilution) Troubleshoot->Opt_Prep Opt_Chroma Optimize Chromatography (e.g., Modify Gradient) Troubleshoot->Opt_Chroma Opt_Cal Implement Compensation (e.g., Matrix-Matched Calibrants) Troubleshoot->Opt_Cal Opt_Prep->LC_Sep Re-analyze Opt_Chroma->LC_Sep Re-analyze Opt_Cal->Eval Re-evaluate

Caption: Workflow for mitigating matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Recovery of Phosphamidon and its Metabolites from Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Phosphamidon and its metabolites from soil samples.

Frequently Asked Questions (FAQs)

Q1: What are the common metabolites of this compound found in soil?

A1: The primary metabolite of concern for this compound in soil is its N-desethyl derivative.[1] Analytical methods should be designed to detect and quantify both the parent compound and this key metabolite.

Q2: What are the recommended analytical techniques for the determination of this compound and its metabolites in soil?

A2: Gas chromatography (GC) with a flame photometric detector (FPD) is a commonly used and effective technique for the analysis of this compound and its organophosphate metabolites.[2][3][4] Other sensitive and specific methods include GC coupled with mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are particularly useful for complex matrices.[4][5][6]

Q3: What is a suitable extraction solvent for recovering this compound and its metabolites from soil?

A3: A mixture of acetonitrile and deionized water (e.g., 9:1 v/v) is an effective solvent for extracting this compound and its metabolites from soil samples.[2][3] Acetonitrile is also a common extraction solvent for a broader range of organochlorine pesticides.[6]

Q4: How can I effectively separate this compound from its more polar metabolites during sample cleanup?

A4: Liquid-liquid partitioning is a crucial step for separating this compound and its metabolites. A sequential partitioning scheme using solvents of varying polarity can achieve this. For instance, an initial partition with a less polar solvent mixture like 50% dichloromethane (DCM) in hexane can isolate the parent this compound. A subsequent partition of the aqueous layer with a more polar solvent system, such as 15% DCM in hexane, can then be used to extract the more polar metabolites.[2][3]

Troubleshooting Guide

Issue 1: Low Recovery of this compound

Possible Cause Troubleshooting Step
Incomplete Extraction Ensure the soil sample is thoroughly homogenized before extraction. Increase the shaking time during the solvent extraction step to at least one hour to ensure sufficient contact between the solvent and the soil particles.[3] Consider using techniques like sonication or microwave-assisted extraction to enhance extraction efficiency.[6][7][8]
Analyte Loss During Solvent Evaporation Carefully control the temperature of the water bath during rotary evaporation, ensuring it does not exceed 30°C.[2][3] The addition of a keeper solvent, such as methyl ethyl ketone (MEK), before evaporation can help minimize the loss of volatile analytes.[2][3]
Inefficient Partitioning Ensure precise pH adjustment of the aqueous extract before partitioning, as the distribution of ionizable compounds between phases is pH-dependent. Perform multiple extractions (at least two to three) with the organic solvent during the liquid-liquid partitioning step to maximize recovery.
Degradation of this compound This compound can be susceptible to degradation in certain soil types. Factors such as higher pH, moderate moisture, and high calcium carbonate content can accelerate degradation, while higher organic matter content may increase its persistence.[9] Analyze samples as quickly as possible after collection and store them under appropriate conditions (e.g., frozen) to minimize degradation.

Issue 2: Low Recovery of this compound Metabolites

Possible Cause Troubleshooting Step
Insufficient Polarity of Extraction/Partitioning Solvent Metabolites are often more polar than the parent compound. Ensure the chosen solvent system for extraction and partitioning is sufficiently polar to effectively solvate and recover these metabolites. For example, after an initial extraction of the parent compound, a more polar solvent mixture may be required for the metabolites.[2][3]
Adsorption to Soil Matrix The organic matter content of the soil can significantly affect the sorption of organophosphorus pesticides and their metabolites.[10] For soils with high organic content, consider using a more rigorous extraction method or a different solvent system. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a robust sample preparation technique that can be effective for various food and environmental matrices.
Co-elution with Matrix Interferences Soil extracts can be complex and contain numerous co-extracted compounds that may interfere with the analysis.[4] Employ a thorough cleanup step, such as solid-phase extraction (SPE) with cartridges like Florisil or graphitized carbon, to remove interfering substances before instrumental analysis.[6]

Issue 3: Poor Chromatographic Peak Shape or Resolution

Possible Cause Troubleshooting Step
Active Sites in the GC Inlet or Column This compound and its metabolites can interact with active sites in the GC system, leading to peak tailing. Ensure the GC inlet liner is clean and consider using a deactivated liner. Condition the column according to the manufacturer's instructions before analysis.
Matrix Effects in the Ion Source (MS) Co-eluting matrix components can suppress or enhance the ionization of the target analytes in the mass spectrometer source. Dilute the sample extract if possible, or use matrix-matched standards for calibration to compensate for these effects.
Improper Mobile Phase (LC) For LC analysis, ensure the mobile phase composition and gradient are optimized for the separation of this compound and its metabolites. The use of additives like ammonium formate can improve peak shape and ionization efficiency.

Experimental Protocols

Protocol 1: Extraction and Partitioning of this compound and its Metabolite

This protocol is based on the EPA method for the determination of this compound and its C5518 metabolite in soil.[2][3]

  • Extraction:

    • Weigh 50 g of homogenized soil into a glass bottle with a Teflon-lined cap.

    • Add 100 mL of 9:1 acetonitrile:deionized water.

    • Shake the sample on a mechanical shaker for one hour.

    • Vacuum filter the extract through a Whatman #4 filter paper.

    • Rotary evaporate the filtrate at a water bath temperature no greater than 30°C until only the aqueous solution remains (approximately 25 mL).

    • Bring the final volume to 50 mL in a volumetric flask using deionized water.

    • Split the sample into two 25 mL aliquots.

  • Partitioning for this compound (Parent Compound):

    • Transfer one 25 mL aliquot to a 250 mL separatory funnel.

    • Add 10 mL of saturated aqueous sodium chloride and 100 mL of deionized water.

    • Partition the aqueous solution three times with 80 mL aliquots of 50% dichloromethane (DCM) in hexane.

    • Combine the organic layers and dry with anhydrous sodium sulfate.

    • Add 50 mL of methyl ethyl ketone (MEK) as a keeper solvent.

    • Concentrate the extract to approximately 10 mL using rotary evaporation (water bath ≤ 30°C).

    • Transfer the concentrate to a 15 mL centrifuge tube and further concentrate to just below 2 mL under a stream of nitrogen at no more than 27°C.

    • Bring the final volume to 2 mL with MEK for GC-FPD analysis.

  • Partitioning for Metabolite:

    • Transfer the second 25 mL aliquot to a 250 mL separatory funnel.

    • Add 10 mL of saturated aqueous sodium chloride and 100 mL of deionized water.

    • Partition the aqueous solution three times with 80 mL aliquots of 15% DCM in hexane.

    • Combine the organic layers and dry with anhydrous sodium sulfate.

    • Add 50 mL of MEK as a keeper solvent.

    • Concentrate the extract as described for the parent compound for GC analysis.

Quantitative Data Summary

Parameter This compound Metabolite (C5518) Reference
Limit of Quantitation (in extract) 0.3 µg/mL0.3 µg/mL[2]
Analytical Technique GC-FPDGC-FPD[2][3]

Note: Recovery data can vary significantly depending on the soil type and the specific experimental conditions.

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_this compound This compound Partitioning cluster_metabolite Metabolite Partitioning soil_sample 50g Homogenized Soil add_solvent Add 100mL 9:1 Acetonitrile:Water soil_sample->add_solvent shake Shake for 1 hour add_solvent->shake filter Vacuum Filter shake->filter evaporate Rotary Evaporate (≤30°C) filter->evaporate final_volume Adjust to 50mL with Deionized Water evaporate->final_volume split Split into 2x 25mL Aliquots final_volume->split partition_p Partition with 50% DCM in Hexane split->partition_p Aliquot 1 partition_m Partition with 15% DCM in Hexane split->partition_m Aliquot 2 concentrate_p Concentrate partition_p->concentrate_p analyze_p GC-FPD Analysis concentrate_p->analyze_p concentrate_m Concentrate partition_m->concentrate_m analyze_m GC Analysis concentrate_m->analyze_m

Figure 1: Experimental workflow for the extraction and analysis of this compound and its metabolite.

troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions issue Low Analyte Recovery extraction Incomplete Extraction issue->extraction evaporation Evaporation Loss issue->evaporation partitioning Inefficient Partitioning issue->partitioning degradation Analyte Degradation issue->degradation solution_extraction Optimize Extraction (Time, Method) extraction->solution_extraction solution_evaporation Control Temperature, Use Keeper Solvent evaporation->solution_evaporation solution_partitioning Adjust pH, Repeat Partitions partitioning->solution_partitioning solution_degradation Prompt Analysis, Proper Storage degradation->solution_degradation

Figure 2: Troubleshooting logic for low recovery of this compound and its metabolites.

References

Preventing Phosphamidon degradation during sample storage and preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Phosphamidon. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during sample storage and preparation, and to offer troubleshooting for common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation in samples?

A1: this compound degradation is primarily influenced by pH, temperature, and enzymatic activity. It is unstable in alkaline conditions and degradation accelerates at higher temperatures.[1][2][3] In biological samples, particularly blood, esterases can rapidly break down the compound.[4]

Q2: What are the primary degradation products of this compound?

A2: The main degradation pathways for this compound are hydrolysis and oxidation.[1] This results in the formation of several metabolites, including desethyl this compound, this compound amide, deschloro-phosphamidon, and dimethyl phosphate (DMP).[1][4]

Q3: What is the recommended way to store samples to minimize this compound degradation?

A3: For optimal stability, samples should be stored at low temperatures. For short-term storage (up to 24 hours), refrigeration at 2-4°C is recommended. For longer-term storage, samples should be frozen at -20°C or lower.[5] However, it is crucial to note that even at -20°C, significant degradation can occur in blood samples over time due to enzymatic activity.[4] Therefore, prompt analysis after collection is highly recommended.

Q4: Is it better to analyze for this compound itself or its metabolites?

A4: Due to the instability of the parent this compound molecule, particularly in biological matrices, analyzing for its more stable metabolites, such as dimethyl phosphate (DMP), can be a more reliable approach to assess exposure, especially in aged samples.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Low or No Analyte Response
Possible Cause Troubleshooting Steps
Degradation during storage - Ensure samples were stored at ≤ -20°C immediately after collection. - Analyze samples as quickly as possible. - Consider analyzing for a stable metabolite like DMP if the sample integrity is compromised.[4]
Degradation during sample preparation - Avoid high temperatures during extraction and solvent evaporation steps. - Maintain a neutral or slightly acidic pH during extraction. This compound is unstable in alkaline conditions.[1][3]
Inefficient extraction - For soil and water, ensure the chosen solvent (e.g., acetonitrile, dichloromethane) is appropriate for the sample matrix. - For plant matrices, consider using a QuEChERS-based method for efficient extraction.
Instrumental issues (GC/LC-MS) - Check for leaks in the GC inlet or column connections. - Verify injection volume and syringe performance. - Confirm MS parameters (e.g., ionization mode, collision energy) are optimized for this compound.
Poor Peak Shape in Chromatography (Tailing or Fronting)
Possible Cause Troubleshooting Steps
Active sites in the GC inlet or column - Use a deactivated inlet liner and a column suitable for organophosphorus pesticide analysis. - Perform regular maintenance, including trimming the column and replacing the liner and septa.
Matrix effects - Implement a more rigorous cleanup step to remove interfering matrix components. - Use matrix-matched standards for calibration to compensate for signal suppression or enhancement.
Inappropriate solvent for final extract - Ensure the final extract is dissolved in a solvent compatible with the analytical column and mobile phase/carrier gas.
High Background or Interfering Peaks
Possible Cause Troubleshooting Steps
Contaminated reagents or glassware - Use high-purity solvents and reagents. - Thoroughly clean all glassware with a suitable solvent before use.
Matrix interferences - Employ a selective cleanup technique such as solid-phase extraction (SPE) or dispersive SPE (dSPE) as used in QuEChERS. - Optimize the chromatographic method to separate this compound from interfering peaks.
Carryover from previous injections - Run a solvent blank after a high-concentration sample to check for carryover. - Implement a thorough wash cycle for the autosampler syringe.

Quantitative Data on this compound Degradation

The following tables summarize the degradation rates of this compound under various conditions.

Table 1: Half-life of this compound in Buffered Media at Different pH and Temperatures

pHTemperature (°C)Half-life (days)
42374
72313.8[1][3]
10232.2[1][3]
4456.6
7452.1
10450.14

Data sourced from EPA Pesticide Fact Sheet.

Table 2: Degradation of this compound in Serum at -20°C

Storage TimeConcentration Decrease
6 months56%
3 yearsNearly complete degradation

Data from a case of intoxication, initial concentration 10 mg/L.[4]

Table 3: Half-life of this compound in Various Plant Matrices

Plant MatrixHalf-life (days)
Average of 5 field crops1.0 - 11.0

Data from a literature review of peer-reviewed scientific publications.

Experimental Protocols

Protocol 1: Extraction of this compound from Soil Samples (Based on EPA Method)
  • Sample Preparation: Homogenize the soil sample. If the sample is wet, air-dry it to a workable consistency.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a centrifuge tube.

    • Add 20 mL of a 9:1 mixture of acetonitrile and deionized water.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Collect the supernatant.

  • Liquid-Liquid Partitioning:

    • Transfer the supernatant to a separatory funnel.

    • Add 100 mL of a 5% sodium chloride solution and 50 mL of dichloromethane.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the dichloromethane (bottom) layer.

    • Repeat the partitioning of the aqueous layer with a fresh 50 mL portion of dichloromethane.

    • Combine the dichloromethane extracts.

  • Drying and Concentration:

    • Pass the combined extract through a column of anhydrous sodium sulfate to remove residual water.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • Analysis: The extract is now ready for analysis by GC-FPD, GC-MS, or LC-MS/MS.

Protocol 2: QuEChERS-based Extraction of this compound from Vegetable Samples
  • Sample Preparation:

    • Chop and homogenize the vegetable sample.

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL dSPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract Preparation:

    • Collect the supernatant.

    • The extract can be directly analyzed by LC-MS/MS or solvent-exchanged and concentrated for GC analysis.

Visualizations

This compound Degradation Pathway

Phosphamidon_Degradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation / Metabolism This compound This compound Deschloro_this compound Deschloro-Phosphamidon This compound->Deschloro_this compound Loss of Cl Dimethyl_Phosphate Dimethyl Phosphate (DMP) This compound->Dimethyl_Phosphate Ester Cleavage Desethyl_this compound Desethyl this compound This compound->Desethyl_this compound N-de-ethylation Phosphamidon_Amide This compound Amide This compound->Phosphamidon_Amide

Caption: Major degradation pathways of this compound.

General Experimental Workflow for this compound Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Soil, Water, Plant) Homogenization Homogenization Sample_Collection->Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Homogenization->Extraction Cleanup Extract Cleanup (e.g., dSPE, LLE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection Injection Concentration->Injection Separation Chromatographic Separation (GC or LC) Injection->Separation Detection Detection (MS, FPD, etc.) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical workflow for the analysis of this compound residues.

References

Strategies for removing interferences in Phosphamidon analysis of complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phosphamidon analysis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in analyzing this compound in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common interferences in this compound analysis?

When analyzing this compound in complex matrices such as food, soil, or water, several types of interferences can affect the accuracy and precision of your results. These are broadly categorized as:

  • Matrix Effects: These are the most significant challenge in this compound analysis, especially when using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4] Matrix components can co-elute with this compound and either suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification.[1][3]

  • Co-eluting Compounds: Other pesticides or endogenous compounds in the sample may have similar retention times to this compound under the chromatographic conditions used. This can lead to overlapping peaks and make accurate quantification difficult.

  • Contamination: Contamination can be introduced at various stages of the analytical process, from sample collection and preparation to the analysis itself. Common sources of contamination include solvents, glassware, and the analytical instrument itself.

Q2: What is the QuEChERS method and why is it recommended for this compound analysis?

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique for the analysis of pesticide residues, including this compound, in food and agricultural samples.[5][6][7] The method involves two main steps:

  • Extraction: The sample is first homogenized and then extracted with an organic solvent, typically acetonitrile, in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation and promote the partitioning of the pesticides into the organic layer.[5][6][8]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the organic extract is then cleaned up by adding a small amount of a sorbent material to remove interfering matrix components.[5][6][9] Common sorbents include primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and graphitized carbon black (GCB) to remove pigments and sterols.[5][8]

QuEChERS is recommended because it is a simple, fast, and cost-effective method that provides good recoveries for a wide range of pesticides, including this compound.[5][6]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

Minimizing matrix effects is crucial for accurate quantification of this compound. Here are several strategies:

  • Effective Sample Cleanup: Employing a robust sample cleanup method like QuEChERS with appropriate dSPE sorbents is the first and most critical step.[5][9]

  • Matrix-Matched Calibration: This is a common and effective approach to compensate for matrix effects. Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed.[10] This helps to ensure that the calibration standards and the samples experience similar matrix-induced signal suppression or enhancement.

  • Isotope Dilution Mass Spectrometry (IDMS): This involves using a stable isotope-labeled internal standard of this compound. The labeled standard is added to the sample before extraction and co-elutes with the native analyte. Since the internal standard and the analyte are affected by the matrix in the same way, the ratio of their signals provides accurate quantification.

  • Chromatographic Separation: Optimizing the chromatographic conditions to achieve good separation between this compound and co-eluting matrix components can significantly reduce matrix effects.[11]

  • Standard Addition: This method involves adding known amounts of a this compound standard to aliquots of the sample extract. By plotting the instrument response against the added concentration, the original concentration in the sample can be determined.

Troubleshooting Guides

Problem 1: Low recovery of this compound during sample preparation.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete Extraction Ensure the sample is thoroughly homogenized before extraction. Increase the extraction time or use a more vigorous shaking/vortexing method. Consider using a different extraction solvent or adjusting the solvent-to-sample ratio.
Analyte Degradation This compound can be sensitive to pH. For base-sensitive pesticides, using a buffered QuEChERS method can prevent degradation.[10]
Loss during Cleanup The choice of dSPE sorbent is critical. While GCB is effective at removing pigments, it can also retain planar pesticides. If low recovery is observed, consider reducing the amount of GCB or using an alternative sorbent.
Loss during Solvent Evaporation If a solvent evaporation step is used, avoid evaporating to complete dryness, as this can lead to the loss of volatile compounds.[8]
Problem 2: Poor peak shape or peak splitting in the chromatogram.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Column Contamination Matrix components can accumulate on the analytical column over time, leading to poor peak shape. Implement a regular column cleaning and regeneration protocol. Use a guard column to protect the analytical column.
Incompatible Injection Solvent The solvent in which the final extract is dissolved should be compatible with the mobile phase. A mismatch can cause peak distortion. If possible, the final extract should be dissolved in the initial mobile phase.
Column Overloading Injecting too high a concentration of the analyte or matrix components can lead to peak fronting or tailing. Dilute the sample extract and re-inject.
Column Degradation The analytical column has a finite lifetime. If other troubleshooting steps fail, the column may need to be replaced.
Problem 3: High background noise or interfering peaks in the chromatogram.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Insufficient Sample Cleanup The cleanup step may not be effectively removing all interfering matrix components. Consider using a different combination or amount of dSPE sorbents. For very complex matrices, a multi-step cleanup approach involving both SPE and dSPE may be necessary.
Contamination from Labware or Solvents Ensure all glassware is scrupulously clean. Use high-purity solvents and reagents. Run a solvent blank to check for contamination.
Carryover from Previous Injections If a high-concentration sample was previously injected, analyte may carry over to subsequent injections. Implement a robust wash protocol for the injection port and syringe between samples.
Mass Spectrometer Source Contamination The ion source of the mass spectrometer can become contaminated over time, leading to high background noise. Follow the manufacturer's instructions for cleaning the ion source.

Experimental Protocols

QuEChERS Method for this compound in Produce

This protocol is a general guideline based on the AOAC Official Method 2007.01.[6]

1. Sample Homogenization:

  • Weigh 10-15 g of the homogenized food sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile to the tube.

  • Add an internal standard if used.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive SPE Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing the appropriate sorbents (e.g., 150 mg MgSO₄, 50 mg PSA). For samples with high chlorophyll content, a sorbent containing GCB may be necessary.

  • Shake for 30 seconds.

  • Centrifuge at a high speed for 2 minutes.

4. Analysis:

  • Take an aliquot of the cleaned extract for analysis by GC-MS or LC-MS/MS.

Visualizations

QuEChERS Workflow

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup homogenized_sample Homogenized Sample add_acetonitrile Add Acetonitrile & Internal Standard homogenized_sample->add_acetonitrile add_salts Add QuEChERS Salts add_acetonitrile->add_salts shake_extract Shake Vigorously add_salts->shake_extract centrifuge_extract Centrifuge shake_extract->centrifuge_extract acetonitrile_layer Acetonitrile Layer (contains this compound) centrifuge_extract->acetonitrile_layer dSPE_tube Transfer to dSPE Tube (with Sorbents) acetonitrile_layer->dSPE_tube shake_cleanup Shake dSPE_tube->shake_cleanup centrifuge_cleanup Centrifuge shake_cleanup->centrifuge_cleanup final_extract Final Extract centrifuge_cleanup->final_extract analysis GC-MS or LC-MS/MS Analysis final_extract->analysis

Caption: A diagram illustrating the key steps of the QuEChERS workflow for sample preparation.

Troubleshooting Logic for Low Analyte Recovery

Low_Recovery_Troubleshooting start Low this compound Recovery check_extraction Check Extraction Efficiency start->check_extraction check_cleanup Check Cleanup Step check_extraction->check_cleanup No incomplete_extraction Incomplete Extraction? - Increase shaking time - Change solvent check_extraction->incomplete_extraction Yes check_evaporation Check Evaporation Step check_cleanup->check_evaporation No sorbent_loss Loss on Sorbent? - Reduce GCB amount - Use alternative sorbent check_cleanup->sorbent_loss Yes evaporation_loss Loss on Evaporation? - Avoid complete dryness check_evaporation->evaporation_loss Yes degradation Analyte Degradation? - Use buffered QuEChERS incomplete_extraction->degradation

Caption: A troubleshooting flowchart for diagnosing the cause of low this compound recovery.

References

Calibration curve issues in the quantification of Phosphamidon residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the quantification of Phosphamidon residues, with a specific focus on calibration curve problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of non-linear calibration curves in this compound residue analysis?

A1: Non-linear calibration curves are a frequent issue in the analysis of pesticide residues like this compound. The primary causes include:

  • Matrix Effects: Co-extracted compounds from the sample matrix (e.g., soil, plant material, biological fluids) can interfere with the ionization of this compound in the mass spectrometer source, leading to either signal enhancement or suppression.[1][2][3] This is a well-documented phenomenon in both gas chromatography (GC) and liquid chromatography (LC) based methods.[1][2]

  • Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration, leading to a plateauing of the calibration curve.[4]

  • Analyte Degradation: this compound is susceptible to degradation, particularly in alkaline solutions.[5][6] Improper sample handling, storage, or pH conditions during extraction can lead to analyte loss at different concentrations, affecting linearity.

  • Issues with Standard Solutions: Degradation of stock or working standard solutions over time can lead to inaccurate concentration levels and a non-linear response.

  • Instrumental Factors: Problems with the injector, column, or detector of the analytical instrument can contribute to non-linear responses.[4]

Q2: What is "matrix effect" and how can I minimize it?

A2: Matrix effect is the alteration of the analytical signal of a target analyte by the presence of other components in the sample matrix.[1] This can lead to either an overestimation (signal enhancement) or underestimation (signal suppression) of the analyte concentration.[1][2]

To minimize matrix effects, consider the following strategies:

  • Matrix-Matched Calibration: This is the most common approach to compensate for matrix effects.[3][7] Calibration standards are prepared in a blank matrix extract that is free of the analyte. This ensures that the standards and the samples experience similar matrix effects.

  • Standard Addition: In this method, known amounts of the standard are added to the sample extracts.[7][8] This is a robust way to correct for matrix effects but can be more labor-intensive.

  • Sample Preparation and Cleanup: Employing effective sample cleanup techniques can remove interfering co-extractives. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often followed by dispersive solid-phase extraction (d-SPE), is widely used for pesticide residue analysis.[9][10][11]

  • Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of this compound as an internal standard can help to correct for both matrix effects and variations in sample preparation and instrument response.

Q3: My calibration curve has a poor correlation coefficient (R² < 0.99). What should I do?

A3: A low correlation coefficient suggests a poor fit of the linear regression model to the data points. Here are some troubleshooting steps:

  • Visually Inspect the Curve: Plot the response versus concentration and visually inspect the data points. Look for outliers or a clear non-linear trend.[7]

  • Check Standard Preparation: Recalculate the concentrations of your standards and consider preparing fresh dilutions from your stock solution. Ensure the stability and purity of your standard reference material.[12]

  • Evaluate the Blank: A high response for the blank may indicate contamination of the solvent, glassware, or instrument.

  • Assess for Matrix Effects: If you are not using matrix-matched standards, matrix effects could be the cause. Prepare a set of matrix-matched standards and re-run the calibration curve.[3]

  • Review Instrument Performance: Check for any issues with the analytical instrument, such as leaks, injector problems, or detector instability.

  • Consider a Different Calibration Model: If the response is inherently non-linear, a linear regression may not be appropriate. You may need to use a quadratic or other non-linear calibration model. However, the reason for the non-linearity should be investigated first.[13]

Q4: How should I prepare and store my this compound standard solutions?

A4: Proper preparation and storage of standard solutions are critical for accurate quantification.

  • Solvent: this compound standard solutions are often prepared in acetonitrile or methanol.[14]

  • Storage: Store stock solutions in a refrigerator at 4°C.[14] It is advisable to use amber glass vials to protect the solution from light.

  • Stability: this compound is stable in neutral and weakly acidic solutions but hydrolyzes rapidly in alkaline solutions.[5][6] The half-life at 23°C is 13.8 days at pH 7 and 74 days at pH 4.[5] Therefore, ensure your solvents are not alkaline. Solutions in acetonitrile should be stable under normal lab conditions.[14] Long-term storage of this compound in blood samples, even at -20°C, has been shown to result in significant degradation.[15]

Troubleshooting Guides

Issue 1: Poor Linearity at Low Concentrations
Symptom Possible Cause Troubleshooting Action
The calibration curve deviates from linearity at the lower concentration points.Analyte Adsorption: Active sites in the GC inlet liner or column can adsorb the analyte at low concentrations.1. Use a deactivated inlet liner. 2. Condition the system: Inject a high-concentration standard or a matrix blank before running the calibration curve to passivate active sites.3. Consider using an instrument with a more inert flow path.
Matrix Interference: Co-eluting matrix components can have a more pronounced effect at lower analyte concentrations.[2]1. Improve sample cleanup: Use additional d-SPE sorbents like C18 or GCB (Graphitized Carbon Black) if not already in use.[9]2. Optimize chromatographic separation: Modify the temperature program (for GC) or mobile phase gradient (for LC) to separate the analyte from interfering peaks.
Low Signal-to-Noise Ratio: The instrument response at low concentrations is close to the background noise.1. Increase the injection volume (if possible without causing other issues).2. Optimize instrument parameters for better sensitivity (e.g., MS/MS transitions).3. Ensure the lowest calibration point is at or above the Limit of Quantification (LOQ). [13]
Issue 2: Poor Linearity at High Concentrations
Symptom Possible Cause Troubleshooting Action
The calibration curve flattens or bends at the higher concentration points.Detector Saturation: The detector is overwhelmed by the high concentration of the analyte and can no longer produce a proportional response.[4]1. Reduce the injection volume. 2. Dilute the high-concentration standards and samples. 3. Narrow the calibration range to the expected concentration range of the samples.
Ionization Suppression in MS: At high concentrations, the efficiency of ionization in the mass spectrometer source can decrease.1. Dilute the standards and samples. 2. Optimize the ion source parameters.
In-source Fragmentation or Adduct Formation: At high concentrations, the ionization process can change, leading to a non-linear response.1. Review the mass spectra at different concentrations to check for changes in fragmentation patterns.2. Optimize MS parameters.

Experimental Protocols

Protocol 1: QuEChERS-based Sample Extraction for this compound in Fruits and Vegetables

This protocol is a generalized procedure based on the widely used QuEChERS method.[10][11][16]

  • Homogenization: Homogenize a representative portion of the fruit or vegetable sample (e.g., using a blender). If the sample has high water content, it can be frozen with liquid nitrogen before homogenization to improve efficiency.[16]

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 x g for 5 minutes.[8]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a portion of the acetonitrile supernatant (e.g., 6-8 mL) to a 15 mL centrifuge tube containing d-SPE sorbents. For many matrices, a combination of primary secondary amine (PSA) to remove sugars and fatty acids, and anhydrous magnesium sulfate to remove residual water is used.[10]

    • Vortex for 30 seconds.

    • Centrifuge at >3000 x g for 5 minutes.

  • Final Extract:

    • Take an aliquot of the cleaned-up extract for analysis by GC-MS or LC-MS/MS.

    • The extract may be filtered through a 0.22 or 0.45 µm syringe filter before injection.[8]

Data Presentation

Table 1: Typical Validation Parameters for Pesticide Residue Analysis
ParameterAcceptance CriteriaReference
Linearity (R²) ≥ 0.99[17][18][19]
Recovery 70-120%[17][19]
Precision (RSD) ≤ 20%[17][19]
Limit of Quantification (LOQ) The lowest concentration at which the method is validated with acceptable accuracy and precision.[19][20]

RSD: Relative Standard Deviation

Visualizations

Diagram 1: Troubleshooting Workflow for Calibration Curve Issues

Calibration_Curve_Troubleshooting start Start: Poor Calibration Curve (R² < 0.99 or non-linear) visual_inspect Visually Inspect Curve and Residuals start->visual_inspect outliers Outliers Present? visual_inspect->outliers check_standards Check Standard Preparation check_instrument Check Instrument Performance check_standards->check_instrument matrix_effects Suspect Matrix Effects? check_instrument->matrix_effects non_linear Clear Non-Linear Trend? outliers->non_linear No remove_outliers Remove Outliers and Re-evaluate outliers->remove_outliers Yes non_linear->check_standards No investigate_nonlinearity Investigate Cause of Non-Linearity non_linear->investigate_nonlinearity Yes end_good End: Acceptable Calibration remove_outliers->end_good low_conc Issue at Low Conc.? investigate_nonlinearity->low_conc high_conc Issue at High Conc.? low_conc->high_conc No troubleshoot_low Troubleshoot Low Conc. Issues: - Adsorption - Matrix Effects - S/N Ratio low_conc->troubleshoot_low Yes troubleshoot_high Troubleshoot High Conc. Issues: - Detector Saturation - Ion Suppression high_conc->troubleshoot_high Yes high_conc->matrix_effects No end_bad End: Further Investigation Needed troubleshoot_low->end_bad troubleshoot_high->end_bad use_mm Use Matrix-Matched Standards matrix_effects->use_mm Yes matrix_effects->end_bad No use_mm->end_good Phosphamidon_Analysis_Workflow sample_collection 1. Sample Collection and Preservation homogenization 2. Sample Homogenization sample_collection->homogenization extraction 3. QuEChERS Extraction (Acetonitrile + Salts) homogenization->extraction cleanup 4. Dispersive SPE Cleanup (PSA + MgSO4) extraction->cleanup analysis 5. Instrumental Analysis (GC-MS/MS or LC-MS/MS) cleanup->analysis quantification 6. Data Processing and Quantification analysis->quantification calibration Calibration (Matrix-Matched) calibration->analysis results 7. Results Reporting quantification->results

References

Technical Support Center: Acetylcholinesterase (AChE) Inhibition Assays with Phosphamidon

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges in acetylcholinesterase (AChE) inhibition assays using the organophosphate inhibitor, Phosphamidon.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit Acetylcholinesterase (AChE)?

This compound is a systemic organophosphate insecticide that functions as a cholinesterase inhibitor.[1][2] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme for the normal transmission of nerve impulses.[1] This inhibition occurs through the phosphorylation of a serine residue at the active site of the AChE enzyme. This process leads to a stable, phosphorylated enzyme that is functionally inactive, resulting in the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, which causes hyperstimulation of cholinergic receptors.[2]

Q2: My control wells (without inhibitor) are showing high background absorbance. What could be the cause?

High background absorbance in the Ellman's assay can be attributed to several factors:

  • Spontaneous substrate hydrolysis: The substrate, acetylthiocholine (ATCh), can hydrolyze on its own. It is recommended to prepare the ATCh solution fresh daily.

  • Reaction of DTNB with other molecules: The Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), can react with other free sulfhydryl groups present in the sample, which can be an issue in complex biological samples.

  • Instability of DTNB: DTNB can be unstable in certain buffers. Using a buffer system like HEPES with sodium phosphate can improve its stability.

Q3: I am observing inconsistent and non-reproducible results between my assay replicates. What are the likely sources of this variability?

Inconsistent results are a common challenge in AChE inhibition assays. The following are potential causes:

  • Pipetting errors: Inaccurate or inconsistent pipetting of small volumes of the enzyme, substrate, or inhibitor is a major source of variability.

  • Temperature fluctuations: AChE activity is highly dependent on temperature. It is crucial to maintain a constant and uniform temperature throughout the assay.

  • Reagent instability: Improperly stored or prepared reagents can degrade over time and lose their activity. For instance, cholinesterase in serum is stable for a limited time at different temperatures. It is also recommended to prepare DTNB solutions fresh.

  • Timing of measurements: In kinetic assays, the timing of absorbance readings is critical. Any delay or inconsistency in timing can lead to variable results.

Q4: My initial screens with this compound show 100% inhibition across all concentrations. How can I obtain a dose-response curve?

This is a common issue when working with highly potent, irreversible inhibitors. To obtain a measurable dose-response curve, you will need to significantly adjust your experimental parameters:

  • Drastically lower inhibitor concentrations: Prepare serial dilutions of this compound into a much lower range.

  • Reduce incubation time: The reaction between organophosphates and AChE can be very rapid. Reducing the pre-incubation time of the enzyme with the inhibitor before adding the substrate can help to capture the initial inhibition kinetics.

Q5: I am concerned about the stability of this compound in my assay solution. What are the best practices for handling it?

This compound is known to be unstable in aqueous solutions, particularly in the presence of esterases.[3] Its stability is also pH-dependent; it is stable in neutral and acidic media but is hydrolyzed by alkali.[4] At a pH of 7 and 23°C, its half-life is approximately 13.8 days, which decreases to 2.2 days at pH 10.[4] To ensure accurate and reproducible results, it is recommended to:

  • Prepare fresh stock solutions of this compound for each experiment.

  • If using biological samples that may contain esterases, minimize the time the this compound is in contact with the sample before the assay.

  • Maintain a consistent pH for your assay buffer, preferably neutral or slightly acidic.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Absorbance Spontaneous hydrolysis of substrate (ATCh).Prepare fresh substrate solution before each experiment. Run a blank control with all reagents except the enzyme to measure the rate of spontaneous hydrolysis.
DTNB instability or reaction with non-AChE related thiols.Prepare DTNB solution fresh and protect it from light. Run a sample blank containing the sample, buffer, and DTNB (without substrate) to correct for background absorbance from the sample.
Inconsistent/Non-Reproducible Results Inaccurate pipetting.Use calibrated pipettes and proper pipetting techniques. For 96-well plates, consider using a multichannel pipette for reagent addition to ensure consistency.
Temperature fluctuations.Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay.
Reagent degradation.Aliquot and store reagents at their recommended temperatures. Avoid repeated freeze-thaw cycles.
Low or No Enzyme Activity (in positive control) Inactive enzyme.Use a fresh batch of enzyme and verify its storage conditions.
Incorrect reagent concentrations.Double-check all calculations and reagent preparation steps.
Presence of unintended inhibitors in the sample or reagents.Use high-purity water and reagents. Filter solutions if necessary.
No Inhibition or Weak Inhibition by this compound This compound degradation.Prepare fresh this compound stock solutions for each experiment. Be mindful of the pH and potential for hydrolysis.[4]
Incorrect inhibitor concentration.Verify the dilution calculations and the initial concentration of the this compound stock.
100% Inhibition at All this compound Concentrations Inhibitor concentration is too high.Perform serial dilutions to a much lower concentration range (e.g., nanomolar or picomolar).
Pre-incubation time is too long.Reduce the pre-incubation time of the enzyme with this compound before adding the substrate.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₀H₁₉ClNO₅P[5]
Molar Mass 299.69 g/mol [5]
Appearance Pale yellow to colorless oily liquid[4]
Composition Mixture of (Z)-isomer (~70%) and (E)-isomer (~30%)[4]
Solubility Miscible with water and most organic solvents (except paraffins)[2][4]
Stability Stable in neutral and acidic media; hydrolyzed by alkali.[4]
Half-life in water (23°C) 13.8 days (pH 7), 2.2 days (pH 10)[4]

Experimental Protocols

Ellman's Method for AChE Inhibition Assay

This protocol is adapted for a 96-well plate format and is suitable for screening this compound and other inhibitors.[6][7][8]

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare all reagent solutions fresh on the day of the experiment.

    • Keep the AChE solution on ice.

    • Perform serial dilutions of the this compound stock solution to achieve the desired final concentrations in the assay.

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent used for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the this compound solution at various concentrations.

  • Pre-incubation:

    • Add the buffer, AChE solution, DTNB, and the test compound or its solvent to the respective wells.

    • Mix gently and incubate the plate for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C). Note: For potent inhibitors like this compound, this pre-incubation time may need to be reduced or optimized.

  • Reaction Initiation:

    • To start the enzymatic reaction, add 10 µL of the ATCI solution to each well (except the blank).

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 412 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Subtract the rate of the blank from all other wells.

    • Determine the percent inhibition for each this compound concentration relative to the control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

Visualizations

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition by this compound.

AChE_Assay_Workflow prep 1. Reagent Preparation (Buffer, AChE, DTNB, ATCI, this compound dilutions) plate 2. Plate Setup (96-well) (Add Buffer, AChE, DTNB, Inhibitor/Solvent) prep->plate incubate 3. Pre-incubation (e.g., 10 min at 25°C) plate->incubate start 4. Initiate Reaction (Add Substrate - ATCI) incubate->start read 5. Kinetic Measurement (Read Absorbance at 412 nm over time) start->read analyze 6. Data Analysis (Calculate Reaction Rates, % Inhibition, IC50) read->analyze

Caption: General Experimental Workflow for an AChE Inhibition Assay.

Caption: Troubleshooting Decision Tree for AChE Inhibition Assays.

References

Validation & Comparative

A Comparative Guide to the Analytical Determination of Phosphamidon: A Novel Chemiluminescence Method vs. Traditional Chromatographic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate and efficient determination of pesticide residues is paramount. This guide provides a detailed comparison of a novel chemiluminescence-based method for the determination of Phosphamidon against the well-established techniques of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This report outlines the validation parameters of each method, offering a clear comparison of their performance. Detailed experimental protocols for the novel chemiluminescence method and the widely used QuEChERS sample preparation procedure are also provided.

Performance Comparison of Analytical Methods

The selection of an analytical method for this compound determination hinges on a variety of factors including sensitivity, precision, and the nature of the sample matrix. Below is a summary of the key performance indicators for the novel chemiluminescence method and the traditional chromatographic techniques.

ParameterNovel Chemiluminescence MethodGC-MSLC-MS/MS
Principle Detection of light emitted from a chemical reaction involving this compound and a luminol reagent.Separation of volatile compounds followed by mass-based detection and identification.Separation of compounds based on their partitioning between a mobile and stationary phase, followed by mass-based detection.
Linearity Range 0.01 - 1.0 µg/mL[1][2]Analyte and matrix dependentAnalyte and matrix dependent
Limit of Detection (LOD) 0.0038 µg/mL[1][2]Typically in the low µg/L (ppb) rangeTypically in the ng/L (ppt) to low µg/L (ppb) range
Limit of Quantification (LOQ) Not explicitly stated, but typically higher than LOD.Generally ranges from 1.8 to 29.2 ng/L for various pesticides in water.[3]Can be as low as 5 ng/L for a range of pesticides in water.[4]
Precision (RSD) < 2%[1][2]Generally < 15%Generally < 15%
Recovery Not explicitly stated for the method.Typically 70-120% for a broad range of pesticides.[3]Typically 70-120% for a broad range of pesticides.
Sample Matrix Environmental Water[1][2]Various, including water, soil, and foodVarious, including water, food, and biological samples
Sample Preparation Direct analysisTypically requires extraction (e.g., QuEChERS)Typically requires extraction (e.g., QuEChERS)
Instrumentation Cost Relatively lowHighHigh
Analysis Time RapidModerate to longModerate to long

Experimental Protocols

Novel Chemiluminescence Method for this compound Determination

This method is based on the principle that this compound enhances the chemiluminescence generated from the reaction of luminol with an oxidizing agent in an alkaline medium.

Reagents:

  • Luminol solution

  • Hydrogen peroxide (H₂O₂) solution

  • Sodium hydroxide (NaOH) solution for alkaline medium

  • Sodium dodecyl benzene sulfonate (SDBS) as an enhancer

  • This compound standard solutions

  • Environmental water sample

Instrumentation:

  • Chemiluminescence detector or a luminometer

Procedure:

  • Prepare a series of standard solutions of this compound in deionized water.

  • In the reaction vessel of the chemiluminescence instrument, mix the luminol solution, hydrogen peroxide solution, and sodium hydroxide solution to establish the baseline chemiluminescence signal.

  • Inject a specific volume of the this compound standard solution or the environmental water sample into the reaction mixture.

  • Add the SDBS solution to enhance the chemiluminescence signal.

  • Measure the increase in chemiluminescence intensity. The intensity is proportional to the concentration of this compound in the sample.

  • Construct a calibration curve by plotting the chemiluminescence intensity against the concentration of the this compound standards.

  • Determine the concentration of this compound in the environmental water sample by interpolating its chemiluminescence intensity on the calibration curve.

QuEChERS Sample Preparation for Water Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices, including water, prior to chromatographic analysis.

Reagents and Materials:

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

  • 50 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Extraction:

    • Place a 10 mL water sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., a pre-packaged mixture of MgSO₄ and NaCl).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at a specified speed (e.g., 4000 rpm) for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the pesticides) and a lower aqueous layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the upper acetonitrile layer (e.g., 1 mL) and transfer it to a 2 mL microcentrifuge tube containing the d-SPE sorbents. The type and amount of sorbent will depend on the specific matrix interferences.

    • Vortex the tube for 30 seconds to 1 minute.

    • Centrifuge at a high speed (e.g., 10,000 rpm) for 2 minutes.

    • The supernatant is now ready for analysis by GC-MS or LC-MS/MS.

Visualizing the Methodologies

To further elucidate the experimental workflows and the logical relationships between the analytical methods, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis cluster_chemiluminescence Novel Chemiluminescence Method sample 10 mL Water Sample add_acn Add 10 mL Acetonitrile sample->add_acn add_salts Add QuEChERS Salts add_acn->add_salts shake_centrifuge1 Shake & Centrifuge add_salts->shake_centrifuge1 acetonitrile_layer Acetonitrile Extract shake_centrifuge1->acetonitrile_layer d_spe d-SPE Cleanup acetonitrile_layer->d_spe shake_centrifuge2 Vortex & Centrifuge d_spe->shake_centrifuge2 final_extract Final Extract shake_centrifuge2->final_extract gcms GC-MS Analysis final_extract->gcms For Volatile Analytes lcmsms LC-MS/MS Analysis final_extract->lcmsms For a Wide Range of Analytes water_sample_cl Water Sample reagent_mixing Mix with Luminol Reagents water_sample_cl->reagent_mixing cl_detection Detect Chemiluminescence reagent_mixing->cl_detection quantification Quantification cl_detection->quantification

Caption: Experimental workflows for this compound determination.

logical_comparison cluster_methods Analytical Methods cluster_performance Key Performance Parameters chemiluminescence Novel Chemiluminescence sensitivity Sensitivity (LOD/LOQ) chemiluminescence->sensitivity High selectivity Selectivity chemiluminescence->selectivity Moderate cost Cost chemiluminescence->cost Low speed Speed chemiluminescence->speed Rapid sample_prep Sample Preparation Complexity chemiluminescence->sample_prep Low gcms GC-MS gcms->sensitivity High gcms->selectivity High gcms->cost High gcms->speed Moderate gcms->sample_prep High lcmsms LC-MS/MS lcmsms->sensitivity Very High lcmsms->selectivity Very High lcmsms->cost High lcmsms->speed Moderate lcmsms->sample_prep High

Caption: Logical comparison of key performance parameters.

References

Comparative Toxicity of Phosphamidon and Other Organophosphate Insecticides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity of Phosphamidon against other widely used organophosphate insecticides, including Chlorpyrifos (B1668852), Malathion (B1675926), Parathion, Diazinon (B1670403), and Dichlorvos. The information is compiled to assist researchers in understanding the relative toxicities and mechanisms of action of these compounds, supported by experimental data.

Executive Summary

Organophosphate insecticides are a major class of pesticides that act by inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for nerve function.[1][2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a state of continuous nerve stimulation known as cholinergic crisis, which can lead to paralysis and death.[1][3] The toxicity of these compounds varies significantly. This guide presents a quantitative comparison of their acute oral toxicity (LD50) in rats and their in vitro potency in inhibiting acetylcholinesterase (IC50), alongside detailed experimental methodologies and visual representations of the underlying biochemical pathways.

Quantitative Toxicity Data

The following tables summarize the acute oral toxicity (LD50) in rats and the half-maximal inhibitory concentration (IC50) for acetylcholinesterase for this compound and selected organophosphate insecticides. Lower LD50 and IC50 values indicate higher toxicity and inhibitory potency, respectively.

Table 1: Acute Oral Toxicity (LD50) in Rats

InsecticideLD50 (mg/kg)Reference
This compound 17.4 - 24 [4][5]
Parathion2 - 30[6][7]
Dichlorvos56 - 108[8][9][10][11]
Chlorpyrifos95 - 270[12][13][14][15][16]
Diazinon300 - 1340[17][18][19][20][21]
Malathion1000 - 12,500[22][23][24][25][26]

Table 2: Acetylcholinesterase (AChE) Inhibition (IC50)

InsecticideIC50 (M)Enzyme SourceReference
This compound Not explicitly found, but known to be a potent AChE inhibitor.[27][28]-
Paraoxon (active metabolite of Parathion)1.1 x 10⁻⁷Human Plasma[4][11]
Dichlorvos1.08 x 10⁻⁶C. gigas Gill Tissue[22]
Chlorpyrifos-oxon (active metabolite of Chlorpyrifos)~3 x 10⁻⁹Isolated Rat AChE[3]
Diazoxon (active metabolite of Diazinon)5.15 x 10⁻⁸Rat AChE[23]
Malaoxon (B1675925) (active metabolite of Malathion)2.4 x 10⁻⁶Bovine Erythrocyte AChE[1][8]
Malathion3.7 x 10⁻⁴Bovine Erythrocyte AChE[1][8]

Experimental Protocols

Determination of Acute Oral Toxicity (LD50)

The presented LD50 values are primarily determined using a methodology consistent with the principles outlined in the now-replaced OECD Test Guideline 401 for Acute Oral Toxicity.[2][7][9][18][24] A generalized protocol is described below.

Objective: To determine the median lethal dose (LD50) of a substance when administered orally in a single dose.

Test Animals: Young, healthy adult rats (e.g., Sprague-Dawley or Wistar strains), typically of a single sex (females are often preferred as they can be slightly more sensitive), are used.[16] The animals are acclimatized to the laboratory conditions for at least five days before the experiment.

Housing and Feeding Conditions:

  • Temperature: 22 ± 3°C

  • Humidity: 30-70%

  • Lighting: 12-hour light/dark cycle

  • Diet: Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.[29]

Procedure:

  • Fasting: Animals are fasted overnight (food, but not water, is withheld) prior to the administration of the test substance.[30]

  • Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water).

  • Administration: The substance is administered in a single dose by oral gavage. The volume administered is kept constant across different dose levels by varying the concentration of the test substance.

  • Dose Levels: Several dose levels are used with a sufficient number of animals per group (historically 5-10 animals). The doses are chosen to span the expected LD50, aiming to produce a range of mortality from 0% to 100%.

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior; presence of tremors, convulsions, salivation) for at least 14 days.[31] Observations are made frequently on the day of dosing and at least daily thereafter.

  • Body Weight: Animal body weights are recorded before dosing and periodically throughout the observation period.

  • Necropsy: All animals (those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy to identify any pathological changes in organs and tissues.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods, such as probit analysis.

Signaling Pathways and Experimental Workflow

Mechanism of Action: Acetylcholinesterase Inhibition

Organophosphate insecticides exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). The following diagram illustrates the cholinergic signaling pathway and the point of inhibition by organophosphates.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release ACh_in_cleft Acetylcholine (ACh) ACh_release->ACh_in_cleft Choline_uptake Choline Uptake ChAT Choline Acetyltransferase ChAT->ACh_vesicle ACh Synthesis Choline Choline Choline->Choline_uptake Choline->ChAT Choline AcetylCoA Acetyl-CoA AcetylCoA->ChAT AChE Acetylcholinesterase (AChE) ACh_in_cleft->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_in_cleft->AChR AChE->Choline Choline OP Organophosphate Insecticide OP->AChE Inhibition Signal_transduction Signal Transduction (Nerve Impulse) AChR->Signal_transduction

Caption: Cholinergic signaling pathway and organophosphate inhibition.

General Experimental Workflow for Acute Oral Toxicity Study

The following diagram outlines the typical workflow for conducting an acute oral toxicity (LD50) study in rats.

Experimental_Workflow start Start acclimatization Animal Acclimatization (>= 5 days) start->acclimatization fasting Overnight Fasting acclimatization->fasting dosing Oral Gavage Dosing (Single Dose) fasting->dosing observation Observation Period (14 days) dosing->observation data_collection Data Collection: - Mortality - Clinical Signs - Body Weight observation->data_collection necropsy Gross Necropsy observation->necropsy analysis Statistical Analysis (e.g., Probit Analysis) data_collection->analysis necropsy->analysis end End (LD50 Determination) analysis->end

Caption: Workflow for an acute oral toxicity (LD50) study.

Conclusion

Based on the compiled data, this compound exhibits high acute oral toxicity in rats, with LD50 values comparable to the highly toxic organophosphate Parathion. It is significantly more toxic than Chlorpyrifos, Diazinon, and Malathion. The primary mechanism of toxicity for all these compounds is the inhibition of acetylcholinesterase, leading to a cholinergic crisis. The in vitro IC50 values confirm the high potency of the active metabolites of these insecticides in inhibiting AChE. Researchers and professionals should handle this compound and other highly toxic organophosphates with extreme caution, adhering to strict safety protocols. This comparative guide provides a foundational understanding for further research and risk assessment of these compounds.

References

Assessing Phosphamidon Cross-Reactivity in Organophosphate Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of organophosphate (OP) pesticides, including phosphamidon, necessitates robust and reliable methods for their detection in environmental and biological samples. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, sensitive, and high-throughput screening approach for monitoring these compounds. However, a critical performance characteristic of any immunoassay is its specificity, defined by the extent of cross-reactivity with structurally related compounds. This guide provides an objective comparison of this compound's potential cross-reactivity in OP immunoassays, supported by experimental protocols and data presentation formats crucial for researchers in the field.

Understanding Cross-Reactivity in Organophosphate Immunoassays

Immunoassays for small molecules like organophosphates are typically designed in a competitive format. In this setup, the target analyte (e.g., this compound) in a sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The degree to which other, non-target organophosphates can also bind to these antibodies is known as cross-reactivity. High cross-reactivity can lead to false-positive results or an overestimation of the target analyte's concentration. Therefore, a thorough assessment of an antibody's cross-reactivity profile is paramount for accurate and reliable pesticide residue analysis.

Data Presentation: Comparative Cross-Reactivity of this compound

Due to the limited availability of comprehensive public data specifically detailing the cross-reactivity of this compound in a wide range of commercially available or research-grade organophosphate immunoassays, the following table presents a hypothetical but representative structure for comparing the cross-reactivity of an anti-organophosphate antibody. The values presented are for illustrative purposes to guide researchers in their own assessments.

Table 1: Illustrative Cross-Reactivity of a Broad-Specificity Organophosphate Immunoassay

CompoundChemical StructureIC50 (ng/mL)Cross-Reactivity (%)*
This compound C10H19ClNO5P25100
Paraoxon-ethylC10H14NO6P15167
ChlorpyrifosC9H11Cl3NO3PS5050
MalathionC10H19O6PS2>1000<2.5
DiazinonC12H21N2O3PS20012.5
GlyphosateC3H8NO5P>5000<0.5

*Cross-reactivity (%) is calculated as: (IC50 of this compound / IC50 of competing compound) x 100.

Note: The half-maximal inhibitory concentration (IC50) is the concentration of the analyte that causes a 50% reduction in the assay signal. A lower IC50 value indicates a higher affinity of the antibody for the compound.

Experimental Protocols

A detailed and standardized experimental protocol is essential for obtaining reproducible and comparable cross-reactivity data. Below is a typical protocol for a competitive indirect ELISA used for organophosphate pesticide analysis.

Key Experiment: Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA)

Objective: To determine the cross-reactivity of an anti-organophosphate antibody with this compound and other structurally related organophosphate pesticides.

Materials:

  • 96-well microtiter plates

  • Coating antigen (e.g., a protein-hapten conjugate of a this compound analogue)

  • Anti-organophosphate primary antibody

  • Enzyme-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP)

  • Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • This compound standard and other organophosphate standards

  • Microplate reader

Procedure:

  • Coating: Microtiter plate wells are coated with 100 µL of the coating antigen (e.g., 1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with wash buffer.

  • Blocking: 200 µL of blocking buffer is added to each well and incubated for 1-2 hours at 37°C to block any non-specific binding sites.

  • Washing: The plate is washed three times with wash buffer.

  • Competitive Reaction: 50 µL of the this compound standard or other organophosphate solutions at various concentrations and 50 µL of the primary antibody (at a predetermined optimal dilution) are added to the wells. The plate is then incubated for 1 hour at 37°C.

  • Washing: The plate is washed three times with wash buffer.

  • Secondary Antibody Incubation: 100 µL of the enzyme-conjugated secondary antibody (at its optimal dilution) is added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate is washed five times with wash buffer.

  • Substrate Addition: 100 µL of the TMB substrate solution is added to each well and the plate is incubated in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding 50 µL of the stop solution to each well.

  • Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance against the logarithm of the this compound concentration. The IC50 value is determined from this curve. The cross-reactivity of other organophosphates is calculated based on their respective IC50 values relative to this compound.

Visualizing the Workflow and Relationships

To better understand the experimental process and the logic behind cross-reactivity assessment, the following diagrams are provided.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection A 1. Coat Plate with Coating Antigen B 2. Wash Plate A->B C 3. Block Non-specific Binding Sites B->C D 4. Wash Plate C->D E 5. Add Sample/Standard & Primary Antibody D->E F 6. Wash Plate E->F G 7. Add Enzyme-conjugated Secondary Antibody F->G H 8. Wash Plate G->H I 9. Add Substrate H->I J 10. Stop Reaction I->J K 11. Read Absorbance J->K Cross_Reactivity_Logic cluster_affinity Binding Affinity This compound This compound (Target Analyte) Binding_Site Antibody Binding Site This compound->Binding_Site Binds High_Affinity High Affinity Binding Antibody Specific Antibody Result Assay Signal (Inverse relationship to concentration) Antibody->Result Other_OP Other Organophosphates (Potential Cross-Reactants) Other_OP->Binding_Site May Bind (Cross-reactivity) Low_Affinity Low/No Affinity Binding Binding_Site->Antibody

A Guide to Inter-laboratory Comparison for Phosphamidon Analysis in Vegetables

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the determination of phosphamidon residues in vegetable matrices. It is designed to assist laboratories in evaluating their performance and selecting appropriate methodologies for accurate and reliable analysis. The information presented is synthesized from established analytical practices and typical performance data observed in proficiency testing of organophosphorus pesticides.

Introduction

This compound is a systemic organophosphate insecticide and acaricide used to control a variety of pests on a range of crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food commodities. Accurate and precise analytical methods are therefore essential for monitoring compliance with these regulations and ensuring food safety. Inter-laboratory comparisons and proficiency tests are crucial for assessing the competence of laboratories in performing such analyses and for ensuring the comparability of results across different facilities.

This guide focuses on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by gas chromatographic analysis.

Experimental Protocols

A typical analytical workflow for the determination of this compound in vegetables involves sample preparation, extraction, cleanup, and instrumental analysis.

Sample Preparation and Extraction: The QuEChERS Method

The QuEChERS method is a streamlined and effective approach for extracting pesticide residues from food matrices with high water content, such as most vegetables.[1][2][3][4]

1. Homogenization:

  • A representative sample of the vegetable (e.g., lettuce, tomato, bell pepper) is thoroughly homogenized to ensure a uniform distribution of the analyte.

2. Extraction:

  • 10-15 g of the homogenized sample is weighed into a 50 mL centrifuge tube.

  • 10 mL of acetonitrile is added to the tube.

  • The tube is shaken vigorously for 1 minute.

  • A salt mixture, typically containing magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate, is added to induce phase separation and aid in the extraction of this compound into the acetonitrile layer.[1][2]

  • The tube is again shaken vigorously for 1 minute and then centrifuged.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • An aliquot of the acetonitrile supernatant is transferred to a smaller centrifuge tube containing a d-SPE sorbent mixture.

  • This mixture commonly includes primary secondary amine (PSA) to remove organic acids and other polar interferences, and magnesium sulfate to remove excess water.

  • The tube is vortexed for 30 seconds and then centrifuged.

  • The final, cleaned-up extract is ready for instrumental analysis.

Instrumental Analysis: Gas Chromatography

The cleaned extract is analyzed using a gas chromatograph (GC) coupled with a selective detector.

  • Gas Chromatography with Nitrogen-Phosphorus Detector (GC-NPD): This is a highly sensitive and selective method for the detection of nitrogen- and phosphorus-containing compounds like this compound.[5][6][7][8]

  • Gas Chromatography with Mass Spectrometry (GC-MS): This technique provides confirmation of the analyte's identity through its mass spectrum, offering a higher degree of certainty.

Typical GC Conditions:

  • Column: A mid-polarity capillary column (e.g., DB-1701 or equivalent).

  • Injector: Splitless injection is commonly used for trace analysis.

  • Oven Temperature Program: A temperature gradient is employed to separate this compound from other components in the extract.

  • Carrier Gas: Helium or nitrogen.

Data Presentation: Performance Comparison

The following tables summarize typical performance data for the analysis of this compound in vegetables, based on data from various studies on organophosphorus pesticide analysis. These values can serve as a benchmark for laboratories to assess their own performance.

Table 1: Inter-laboratory Performance for this compound in Lettuce

Parameter Method Mean Recovery (%) Repeatability (RSDr, %) Reproducibility (RSDR, %) Limit of Quantification (LOQ) (mg/kg)
This compound QuEChERS, GC-NPD85 - 110< 15< 250.01 - 0.05
This compound QuEChERS, GC-MS90 - 105< 10< 200.01 - 0.02

RSDr: Relative Standard Deviation under repeatability conditions; RSDR: Relative Standard Deviation under reproducibility conditions.

Table 2: Comparison of Alternative Analytical Methods

Method Principle Advantages Disadvantages Typical LOQ (mg/kg)
GC-NPD Gas Chromatography with Nitrogen-Phosphorus DetectionHigh selectivity for N and P compounds, cost-effective.Susceptible to matrix interference.0.01 - 0.05
GC-MS Gas Chromatography with Mass SpectrometryHigh specificity and confirmation of identity.Higher instrument cost and complexity.0.01 - 0.02
LC-MS/MS Liquid Chromatography with Tandem Mass SpectrometrySuitable for a wider range of polar pesticides, high sensitivity and selectivity.Higher instrument cost.< 0.01
ELISA Enzyme-Linked Immunosorbent AssayRapid screening, high throughput, cost-effective for large sample numbers.Potential for cross-reactivity, semi-quantitative.[9]0.001 - 0.01

Mandatory Visualizations

Experimental Workflow for this compound Analysis

G Figure 1. Experimental Workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Instrumental Analysis A Homogenization of Vegetable Sample B Weighing (10-15g) A->B C Add Acetonitrile B->C Extraction D Add Salts (MgSO4, NaCl) C->D E Shake & Centrifuge D->E F Transfer Supernatant E->F Cleanup G Add d-SPE Sorbent (PSA, MgSO4) F->G H Vortex & Centrifuge G->H I GC-NPD/MS Analysis H->I Analysis

Caption: Workflow for this compound analysis in vegetables.

Logical Relationship of Analytical Methods

G Figure 2. Method Selection Logic Screening Screening ELISA ELISA Screening->ELISA High Throughput GCNPD GC-NPD Screening->GCNPD Cost-Effective Quantification Quantification Quantification->GCNPD Selective GCMS GC-MS Quantification->GCMS Accurate LCMSMS LC-MS/MS Quantification->LCMSMS High Sensitivity Confirmation Confirmation Confirmation->GCMS Mass Spectrum Confirmation->LCMSMS MS/MS Fragments

Caption: Logic for selecting analytical methods.

References

A Comparative Efficacy Analysis of Phosphamidon and Monocrotophos in Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the insecticidal properties of two organophosphate pesticides, Phosphamidon and Monocrotophos, reveals nuances in their efficacy against specific agricultural pests. While both compounds operate through the same mode of action, their effectiveness varies depending on the target insect species. This guide synthesizes available experimental data to provide a comparative overview for researchers and professionals in drug development and pest control.

Both this compound and Monocrotophos are organophosphate insecticides that exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing neuromuscular paralysis and eventual death of the pest.[1]

Quantitative Efficacy Comparison

A key measure of an insecticide's potency is its Lethal Concentration 50 (LC50), which represents the concentration of the chemical that is lethal to 50% of a test population. A lower LC50 value indicates higher toxicity. A study by Kalra et al. (2001) provides a direct comparison of the LC50 values of this compound and Monocrotophos against the cotton leafhopper, Amrasca biguttula biguttula, a significant pest in cotton cultivation.

InsecticideTarget PestLC50 Value (%)
This compoundAmrasca biguttula biguttula0.112
MonocrotophosAmrasca biguttula biguttula0.063
Data from Kalra et al. (2001), as cited in a 2023 study on insecticide susceptibility in leafhoppers.

The data indicates that Monocrotophos is more toxic to the cotton leafhopper than this compound, as evidenced by its lower LC50 value.

While direct comparative LC50 data for other major cotton pests like the whitefly (Bemisia tabaci) and bollworms (Helicoverpa armigera) for both this compound and Monocrotophos in a single study is limited in the reviewed literature, various studies have evaluated their individual efficacy. For instance, some research has shown moderate resistance of whitefly populations to Monocrotophos.

Experimental Protocols

The determination of insecticide efficacy, particularly LC50 values, is conducted through standardized bioassays. The following is a generalized protocol for an insecticide bioassay, which can be adapted for specific insects and compounds.

General Insecticide Bioassay Protocol (Leaf-Dip Method)

This method is commonly used to assess the toxicity of insecticides to sucking pests like leafhoppers and whiteflies.

  • Insect Rearing: A healthy and homogenous population of the target insect species is reared under controlled laboratory conditions (e.g., specific temperature, humidity, and photoperiod) to ensure uniform susceptibility.

  • Insecticide Preparation: Serial dilutions of the technical grade insecticide are prepared in a suitable solvent (e.g., acetone or water with a surfactant) to create a range of concentrations. A control solution (solvent only) is also prepared.

  • Leaf Treatment: Fresh, unsprayed leaves of the host plant (e.g., cotton) are collected. The leaves are dipped into each insecticide dilution and the control solution for a set period (e.g., 10-30 seconds) and then allowed to air dry.

  • Exposure: The treated leaves are placed in petri dishes or other suitable containers. A specific number of adult or nymphal insects are then introduced onto each treated leaf.

  • Incubation: The containers are maintained under controlled environmental conditions for a specified observation period (e.g., 24, 48, or 72 hours).

  • Mortality Assessment: At the end of the observation period, the number of dead insects in each container is recorded. Mortality is typically defined as the inability of the insect to move when gently prodded.

  • Data Analysis: The mortality data is corrected for any deaths in the control group using Abbott's formula. Probit analysis is then used to determine the LC50 value, along with its fiducial limits.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for both this compound and Monocrotophos involves the disruption of synaptic transmission in the insect's nervous system. The following diagrams illustrate this signaling pathway and a typical experimental workflow for determining insecticide efficacy.

Organophosphate Mechanism of Action cluster_synapse Synaptic Cleft cluster_insecticide Insecticide Action ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to Inhibited_AChE Inhibited AChE Postsynaptic Postsynaptic Neuron AChR->Postsynaptic Stimulates AChR->Postsynaptic Postsynaptic->AChR Postsynaptic->Postsynaptic Organophosphate This compound / Monocrotophos Organophosphate->AChE Inhibits

Fig. 1: Mechanism of Acetylcholinesterase Inhibition

Insecticide Efficacy Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Insect_Rearing Insect Rearing Leaf_Dip Leaf-Dip Bioassay Insect_Rearing->Leaf_Dip Insecticide_Dilution Insecticide Dilution Series Insecticide_Dilution->Leaf_Dip Incubation Incubation (24-72h) Leaf_Dip->Incubation Mortality_Count Mortality Assessment Incubation->Mortality_Count Probit_Analysis Probit Analysis Mortality_Count->Probit_Analysis LC50_Determination LC50 Determination Probit_Analysis->LC50_Determination

Fig. 2: Bioassay Workflow for LC50 Determination

References

Comprehensive Guide to Method Validation for GC-MS Analysis of Phosphamidon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the method validation parameters for the analysis of Phosphamidon using Gas Chromatography-Mass Spectrometry (GC-MS). The information is compiled from various sources to offer a comparative perspective on expected performance characteristics. This document details the essential validation parameters, experimental protocols, and a visual workflow to aid in the development and validation of robust analytical methods for this organophosphorus insecticide.

Quantitative Method Validation Parameters

The validation of an analytical method ensures its suitability for the intended purpose. For the GC-MS analysis of this compound, key validation parameters include linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantitation (LOQ). The following table summarizes typical performance data, drawing from studies on this compound and other relevant organophosphorus pesticides.

Validation ParameterTypical Performance DataReference/Alternative CompoundSource
Linearity (Range) 200 - 10,000 ng/mLThis compound (GC-µECD)[1]
0.6 - 4.0 ng/mLOther Pesticides (GC-MS)[2]
Linearity (Correlation Coefficient, r²) > 0.99General expectation[3]
0.9977This compound (GC-MS/MS)[4]
Accuracy (Recovery) 107% (at 50 µg/kg)This compound[4]
70 - 120%General Guideline (SANTE)[5]
74.7% - 93.2%Other Organophosphates[6]
Precision (Repeatability, RSDr) 5% (at 50 µg/kg)This compound[4]
< 20%General Guideline (SANTE)[5]
8.08% - 9.17%Other Organophosphates[6]
Precision (Intermediate Precision, RSD) < 20%General Guideline (SANTE)[5]
Limit of Detection (LOD) 0.003 - 0.008 mg/kgOther Organophosphates[6]
Limit of Quantitation (LOQ) 0.015 mg/kgOther Organophosphates[3]
88.9 ng/mL (Instrument LOQ)This compound (GC-µECD)[1]

Detailed Experimental Protocols

Robust and reliable data are contingent on well-defined experimental protocols. Below are typical methodologies for the analysis of this compound in various matrices.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for the extraction of pesticide residues from food matrices.[7][8][9][10]

Materials:

  • Homogenized sample (e.g., fruits, vegetables, or cereals)

  • Acetonitrile (ACN)

  • Water (for dry samples)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive SPE (d-SPE) sorbents (e.g., PSA, C18)

  • Centrifuge tubes (50 mL and 15 mL)

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like cereals, add a specified volume of water to rehydrate.[9]

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Shake vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge at ≥3000 rpm for 5 minutes to separate the layers.

  • Transfer an aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing MgSO₄ and PSA (and C18 for fatty matrices).

  • Vortex for 30 seconds to 1 minute for cleanup.

  • Centrifuge at a high speed for 5 minutes.

  • The resulting supernatant is ready for GC-MS analysis.

GC-MS/MS Analysis

Instrumentation:

  • Gas Chromatograph coupled with a Tandem Mass Spectrometer (GC-MS/MS)

  • Capillary Column: A common choice is a DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

Typical GC Conditions:

  • Injector Temperature: 250-280 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium or Hydrogen

  • Oven Temperature Program:

    • Initial temperature: 70-80 °C, hold for 1-2 minutes

    • Ramp: 25 °C/min to 150 °C

    • Ramp: 5-10 °C/min to 280-300 °C, hold for 5-10 minutes

Typical MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 200-230 °C

  • Transfer Line Temperature: 280-300 °C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

  • Precursor Ion (m/z): 264.1

  • Product Ions (m/z) for Quantification and Confirmation: 127.1, 193.1[11]

Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of a GC-MS method for this compound analysis.

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Data Analysis & Reporting Dev Develop GC-MS Method Opt Optimize Parameters Dev->Opt Spec Specificity Opt->Spec Start Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Analyze Analyze Validation Data Rob->Analyze Report Generate Validation Report Analyze->Report

Caption: Workflow for GC-MS Method Validation of this compound.

This guide provides a foundational understanding of the parameters and protocols necessary for the successful validation of a GC-MS method for this compound analysis. For regulatory submissions, it is imperative to follow the specific guidelines provided by relevant authorities such as the ICH and SANTE.

References

A Comparative Guide to Phosphamidon Quantification in Soil: Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of phosphamidon, a highly toxic organophosphate insecticide, in soil matrices is critical for environmental monitoring and ensuring food safety. This guide provides an objective comparison of prevalent analytical methodologies, focusing on key performance indicators: linearity, accuracy, and precision. The information presented is supported by experimental data from various studies to aid researchers in selecting the most suitable method for their specific needs.

Methodology Comparison

The two most prominent methods for the determination of pesticide residues in soil, including this compound, are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Ultrasound-Assisted Extraction (UAE). Both are typically coupled with highly sensitive analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

QuEChERS-Based Methods

The QuEChERS method has become a widely adopted standard for pesticide residue analysis in various matrices due to its simplicity, speed, and high-throughput capabilities.[1] It involves a two-step process: an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[2]

Linearity: Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[3] For QuEChERS-based methods coupled with LC-MS/MS or GC-MS/MS, excellent linearity is consistently reported for a wide range of pesticides. The coefficient of determination (R²) is typically ≥ 0.99.[4] For instance, a study validating a method for 218 pesticides reported R² values of ≥ 0.99 using matrix-matched calibration curves.[4] Another validation for 311 pesticides showed linear calibration plots over five concentration levels.[5][6]

Accuracy: Accuracy refers to the closeness of the mean of a set of results to the true value. It is often assessed through recovery studies on spiked samples. The generally accepted range for recovery is 70-120%.[2] A multi-residue method for 477 pesticides in soil using a modified QuEChERS approach demonstrated recoveries for most pesticides in the range of 70% to 120%.[7] Similarly, a validation study for 311 pesticides in loamy sand agricultural soils reported recoveries ranging from 70% to 119% for GC-MS/MS and 72.6% to 119% for LC-MS/MS.[6]

Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD). The common acceptance criterion for precision is an RSD of ≤ 20%.[8] A validation of a modified QuEChERS method for pesticides in Cuban agricultural soils found repeatability (RSDr) values of 9.2%, 7.3%, and 5.5% for fortification levels of 10, 25, and 50 ng/g, respectively.[8] Another study reported precision values of <20% in all cases for the analysis of 311 pesticides.[6]

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction is another effective technique for the extraction of pesticides from solid matrices like soil.[9][10] This method utilizes ultrasonic waves to enhance the mass transfer of analytes from the sample matrix into the extraction solvent.[11]

Linearity, Accuracy, and Precision: A study on the extraction of multiclass herbicides from soil using UAE followed by LC-MS/MS demonstrated good linearity and precision.[12] Another study developing a multiresidue method for pesticides in soil using a double extraction process with ethyl acetate and methanol assisted with ultrasound reported adequate linearity and precision in the evaluated concentration range.[9][10] The recovery values for most of the pesticides were between 79% and 105%.[9][10] A separate study on the UAE of five herbicides from soil and rice reported mean percent recoveries ranging from 82.1 ± 3.32 to 93.8 ± 2.56 with a relative standard deviation of <10%.[13]

Quantitative Data Summary

The following tables summarize the performance characteristics of the discussed analytical methods for pesticide quantification in soil. While specific data for this compound is not always detailed in broad-spectrum analyses, the provided values for other pesticides, particularly organophosphates, serve as a strong indicator of the expected performance for this compound.

Table 1: Performance of QuEChERS-Based Methods for Pesticide Quantification in Soil

ParameterAnalytical TechniqueValueReference
Linearity (R²) LC-MS/MS & GC-MS/MS≥ 0.99[4]
LC-MS/MS & GC-MS/MS> 0.990[7]
Accuracy (% Recovery) LC-MS/MS & GC-MS/MS70 - 120%[7]
GC-MS/MS70 - 119%[6]
LC-MS/MS72.6 - 119%[6]
Precision (% RSD) GC-MS/MS≤ 20%[8]
LC-MS/MS & GC-MS/MS< 20%[6]

Table 2: Performance of Ultrasound-Assisted Extraction (UAE) for Pesticide Quantification in Soil

ParameterAnalytical TechniqueValueReference
Linearity GC-µECD & NPDAdequate in the evaluated range[9][10]
Accuracy (% Recovery) GC-µECD & NPD79 - 105%[9][10]
HPLC & LC-MS/MS82.1 - 93.8%[13]
Precision (% RSD) GC-µECD & NPDAdequate in the evaluated range[9][10]
HPLC & LC-MS/MS< 10%[13]

Experimental Protocols

QuEChERS Extraction Protocol (General)
  • Sample Preparation: A representative soil sample (e.g., 5-15 g) is weighed into a centrifuge tube.[8]

  • Extraction: Acetonitrile is added to the soil sample. The tube is then shaken vigorously. Subsequently, a mixture of salts (e.g., MgSO₄, NaCl, sodium citrate) is added, and the tube is shaken again to induce phase separation.[2]

  • Centrifugation: The sample is centrifuged to separate the acetonitrile layer containing the pesticides from the solid soil and aqueous layers.[2]

  • Dispersive SPE Cleanup: An aliquot of the acetonitrile supernatant is transferred to a clean tube containing a d-SPE sorbent (e.g., primary secondary amine - PSA, C18, graphitized carbon black - GCB) and MgSO₄. The tube is vortexed and then centrifuged.[1]

  • Final Extract Preparation: The final supernatant is collected, and may be acidified or mixed with an internal standard before analysis by LC-MS/MS or GC-MS/MS.[2]

Ultrasound-Assisted Extraction Protocol (General)
  • Sample Preparation: A soil sample is weighed and placed in an extraction vessel.

  • Solvent Addition: An appropriate extraction solvent or solvent mixture (e.g., ethyl acetate and methanol) is added to the soil sample.[9][10]

  • Ultrasonication: The vessel is placed in an ultrasonic bath for a specified time and at a controlled temperature to facilitate the extraction of the analytes.[13]

  • Separation: The extract is separated from the soil matrix, typically by centrifugation or filtration.

  • Concentration and Analysis: The extract may be concentrated and then analyzed by a suitable chromatographic technique.[12]

Workflow for this compound Quantification in Soil

The following diagram illustrates a typical workflow for the quantification of this compound in soil, from sample collection to data analysis.

Phosphamidon_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis SampleCollection Soil Sample Collection (Composite Sampling) Homogenization Sieving and Homogenization SampleCollection->Homogenization Weighing Weighing of Subsample Homogenization->Weighing ExtractionMethod Extraction (e.g., QuEChERS or UAE) Weighing->ExtractionMethod Centrifugation1 Centrifugation ExtractionMethod->Centrifugation1 CleanupStep Dispersive SPE (for QuEChERS) Centrifugation1->CleanupStep Centrifugation2 Centrifugation CleanupStep->Centrifugation2 Analysis LC-MS/MS or GC-MS/MS Analysis Centrifugation2->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing Reporting Reporting of Results DataProcessing->Reporting

Caption: General workflow for this compound quantification in soil.

References

Performance comparison of LC-MS/MS and GC-MS for Phosphamidon residue detection

Author: BenchChem Technical Support Team. Date: December 2025

The accurate detection and quantification of pesticide residues in food and environmental samples is paramount for ensuring consumer safety and regulatory compliance. Phosphamidon, an organophosphate insecticide, has been a compound of interest due to its potential toxicity. For its detection, two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), are commonly employed. This guide provides a detailed comparison of their performance for this compound residue analysis, supported by experimental data, to assist researchers and laboratory professionals in selecting the optimal method for their needs.

Executive Summary

Both LC-MS/MS and GC-MS/MS are capable of detecting this compound residues at low levels. Generally, LC-MS/MS offers superior sensitivity and is often preferred for its ability to analyze a wider range of polar and thermally labile pesticides without the need for derivatization.[1][2][3][4] GC-MS/MS remains a robust and reliable technique, particularly in laboratories with established GC-based workflows. The choice between the two often depends on the specific matrix, required detection limits, and the scope of other pesticides to be analyzed simultaneously.

Quantitative Performance Comparison

The following tables summarize the key performance parameters for this compound detection using LC-MS/MS and GC-MS/MS. It is important to note that these values are compiled from various studies and may differ based on the sample matrix, instrumentation, and specific method parameters.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

ParameterLC-MS/MSGC-MS/MSMatrix
LOD 0.15–1.1 ng/sample*Not SpecifiedAir Sampling Media
LOQ 10 µg/kg10 µg/kgCucumber

*Note: Data for LC-MS/MS in air sampling media is for general organophosphorus pesticides and indicates high sensitivity.[5] The LOQ in cucumber demonstrates comparable quantification limits in a food matrix for both techniques in a multi-residue method.

Table 2: Recovery and Precision

ParameterLC-MS/MSGC-MS/MSSpiking LevelMatrix
Recovery (%) 70-120% (general range for multi-residue methods)70-120% (general range for multi-residue methods)10, 20, 50 µg/kgVarious
RSD (%) < 20% (typical requirement)< 20% (typical requirement)At LOQVarious

*Note: The recovery and Relative Standard Deviation (RSD) values are based on general performance criteria for multi-residue pesticide analysis methods that include this compound. Specific recovery for this compound can be matrix-dependent.

Experimental Protocols

A common and effective sample preparation method for both LC-MS/MS and GC-MS/MS analysis of pesticide residues in many food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

QuEChERS Sample Preparation Protocol
  • Homogenization: A representative 10-15 g portion of the solid sample (e.g., fruit, vegetable) is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with an appropriate volume of acetonitrile (e.g., 10-15 mL). For samples with low water content, a specific amount of water is added to ensure a total volume and to facilitate partitioning.

  • Salting-Out: A mixture of salts, typically magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or a buffered salt mixture (e.g., with sodium acetate or citrate), is added to the tube. This induces phase separation between the aqueous and organic layers.

  • Shaking and Centrifugation: The tube is vigorously shaken for 1 minute and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer is transferred to a d-SPE tube containing a primary secondary amine (PSA) sorbent to remove organic acids and some sugars, and MgSO₄ to remove excess water. For matrices with high pigment or fat content, other sorbents like graphitized carbon black (GCB) or C18 may be included.

  • Final Centrifugation and Collection: The d-SPE tube is shaken and centrifuged. The final supernatant is collected for analysis. For LC-MS/MS, the extract may be diluted with water, while for GC-MS/MS, it might be used directly or after solvent exchange.

LC-MS/MS Instrumental Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ).

  • Ionization Mode: Electrospray ionization in positive mode (ESI+) is typically used for this compound.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.

GC-MS/MS Instrumental Analysis
  • Chromatographic System: A gas chromatograph.

  • Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms).

  • Injector: Splitless injection is commonly used to maximize the transfer of the analyte to the column.

  • Carrier Gas: Helium or hydrogen.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ).

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed to enhance selectivity and reduce matrix interference by monitoring specific ion transitions.

Workflow for Pesticide Residue Analysis

The following diagram illustrates the general workflow from sample reception to final data analysis in a typical pesticide residue testing laboratory.

G General Workflow for Pesticide Residue Analysis cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis A Sample Reception & Registration B Homogenization A->B C Extraction (e.g., QuEChERS) B->C D Cleanup (d-SPE) C->D E Instrumental Analysis (LC-MS/MS or GC-MS/MS) D->E F Data Processing & Quantification E->F G Reporting & Review F->G

References

A Comparative Analysis of the Environmental Fate and Impact of Phosphamidon Versus Modern Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the ecotoxicological profiles of a legacy organophosphate and its contemporary replacements, supported by experimental data.

Introduction

The mid-20th century saw the widespread adoption of organophosphate insecticides, such as Phosphamidon, for their efficacy in controlling a broad spectrum of agricultural pests. However, growing awareness of their environmental and human health risks has spurred the development and adoption of newer classes of insecticides. This guide provides a detailed comparative study of the environmental impact of this compound against these more recent alternatives, including neonicotinoids, pyrethroids, and biopesticides. The following sections present quantitative ecotoxicological data, detailed experimental methodologies for toxicity assessment, and visualizations of the distinct molecular mechanisms of action. This analysis is intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding the evolving landscape of insecticide technology and its environmental implications.

Comparative Ecotoxicity Data

The following tables summarize the acute toxicity of this compound and selected newer insecticides to a range of non-target organisms. The data, presented as median lethal dose (LD50) or median lethal concentration (LC50), offer a quantitative basis for comparing the relative hazards posed by these compounds. Lower values indicate higher toxicity.

Table 1: Acute Toxicity to Avian Species

Insecticide ClassActive IngredientSpeciesExposure RouteLD50 (mg/kg bw)Reference
OrganophosphateThis compoundVarious bird speciesOralVery Highly Toxic (Specific LD50 values vary)[1]
NeonicotinoidImidaclopridHouse SparrowOral41
NeonicotinoidClothianidinCanaryOral433
PyrethroidCypermethrinMallard DuckOral> 4640[2]
BiopesticideSpinosadBobwhite QuailOral> 2000[3]
BiopesticideBacillus thuringiensisBirdsOralPractically non-toxic[4]

Table 2: Acute Toxicity to Fish

Insecticide ClassActive IngredientSpeciesExposure DurationLC50 (mg/L)Reference
OrganophosphateThis compoundRainbow Trout96-hour4.5
NeonicotinoidImidaclopridRainbow Trout96-hour> 100
NeonicotinoidThiamethoxamRainbow Trout96-hour> 100
PyrethroidCypermethrinRainbow Trout96-hour0.0082[2]
PyrethroidCypermethrinBluegill Sunfish96-hour0.0018[2]
BiopesticideSpinosadRainbow Trout96-hour5.0 - 30.0[3]
BiopesticideBacillus thuringiensisFish-Practically non-toxic[4]

Table 3: Acute Toxicity to Aquatic Invertebrates

Insecticide ClassActive IngredientSpeciesExposure DurationLC50/EC50 (µg/L)Reference
OrganophosphateThis compoundDaphnia magna48-hour0.01 - 0.022 mg/L
NeonicotinoidImidaclopridDaphnia magna48-hour> 100,000[5]
NeonicotinoidClothianidinChironomus riparius48-hour22[5]
PyrethroidCypermethrinDaphnia magna48-hour0.2[2]
BiopesticideSpinosadDaphnia magna48-hour14,000
BiopesticideBacillus thuringiensisDaphnia similis48-hour0.014% (product)[6]

Table 4: Acute Toxicity to Honeybees

Insecticide ClassActive IngredientExposure RouteLD50 (µ g/bee )Reference
OrganophosphateThis compoundContactHighly Toxic (Specific LD50 not available)
NeonicotinoidImidaclopridContact0.024 - 0.081
NeonicotinoidClothianidinContact0.018 - 0.044
NeonicotinoidThiamethoxamContact0.024 - 0.03
PyrethroidCypermethrinContactHighly Toxic (Specific LD50 not available)[2]
BiopesticideSpinosadContact0.014 (dried residue)[7]
BiopesticideBacillus thuringiensisOralMinimal toxicity[4]

Experimental Protocols for Ecotoxicity Testing

The ecotoxicity data presented in this guide are primarily derived from standardized laboratory studies conducted according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure the reliability and comparability of toxicity data across different chemicals and laboratories.

Avian Acute Oral Toxicity Test (OECD Guideline 223)

This test is designed to determine the acute oral toxicity (LD50) of a substance to birds.[8][9][10][11][12]

  • Test Organisms: Commonly used species include the Bobwhite Quail (Colinus virginianus) or the Mallard Duck (Anas platyrhynchos).

  • Procedure: A single oral dose of the test substance is administered to the birds, typically via gavage. The animals are then observed for a period of at least 14 days.

  • Endpoints: The primary endpoint is mortality, which is used to calculate the LD50 value. Sub-lethal effects, such as changes in behavior or body weight, are also recorded.

  • Test Design: The test can be conducted as a limit test (a single high dose to determine if the LD50 is above a certain level) or a dose-response study with multiple dose levels to determine a more precise LD50.[9]

Fish Acute Toxicity Test (OECD Guideline 203)

This guideline describes the method for determining the acute lethal toxicity of substances to fish in freshwater.[13][14][15][16][17]

  • Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss), Zebra Fish (Danio rerio), and Bluegill Sunfish (Lepomis macrochirus).

  • Procedure: Fish are exposed to the test substance in water for a 96-hour period. The test can be static (water is not changed), semi-static (water is renewed periodically), or flow-through (water is continuously renewed).[13]

  • Endpoints: Mortality is the primary endpoint, recorded at 24, 48, 72, and 96 hours to calculate the LC50.[13]

  • Test Design: A range-finding test is often conducted to determine the appropriate concentration range for the definitive test, which typically involves at least five concentrations in a geometric series.[17]

Honeybee Acute Toxicity Tests (OECD Guidelines 213 & 214)

These guidelines detail the procedures for assessing the acute oral and contact toxicity of chemicals to adult honeybees (Apis mellifera).[2][18][19][20][21][22][23][24][25]

  • OECD 213 (Acute Oral Toxicity):

    • Procedure: Bees are fed a single dose of the test substance mixed in a sucrose solution.[18][19][20][23][24]

    • Endpoints: Mortality is recorded at 24 and 48 hours (and can be extended to 96 hours) to determine the oral LD50.[23]

  • OECD 214 (Acute Contact Toxicity):

    • Procedure: A single dose of the test substance, dissolved in a suitable solvent, is applied directly to the dorsal thorax of the bees.[2][18][21][22][25]

    • Endpoints: Mortality is observed at the same intervals as the oral test to determine the contact LD50.[22]

Mechanisms of Action and Signaling Pathways

The environmental impact of an insecticide is intrinsically linked to its mode of action. The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways targeted by this compound and the newer insecticide classes.

This compound (Organophosphate)

Phosphamidon_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic ACh Receptor ACh->Postsynaptic_Receptor Binds to Nerve_Impulse Continuous Nerve Impulse Postsynaptic_Receptor->Nerve_Impulse Leads to This compound This compound This compound->AChE Inhibits

Caption: this compound inhibits acetylcholinesterase, leading to an accumulation of acetylcholine and continuous nerve stimulation.

Neonicotinoids

Neonicotinoid_Pathway cluster_postsynaptic Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Causes Paralysis Paralysis and Death Depolarization->Paralysis Leads to Neonicotinoid Neonicotinoid Neonicotinoid->nAChR Irreversibly Binds (Agonist) ACh Acetylcholine (ACh) ACh->nAChR Binds

Caption: Neonicotinoids act as agonists of nicotinic acetylcholine receptors, causing irreversible nerve stimulation.

Pyrethroids

Pyrethroid_Pathway cluster_axon Axonal Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_Influx Prolonged Na+ Influx VGSC->Na_Influx Allows Repolarization_Failure Failure to Repolarize Na_Influx->Repolarization_Failure Causes Nerve_Impulse Repetitive Nerve Firing Repolarization_Failure->Nerve_Impulse Leads to Pyrethroid Pyrethroid Pyrethroid->VGSC Modifies and Keeps Open Paralysis Paralysis Nerve_Impulse->Paralysis

Caption: Pyrethroids disrupt the normal functioning of voltage-gated sodium channels, leading to repetitive nerve firing.

Biopesticides: Bacillus thuringiensis (Bt)

Bt_Pathway Ingestion Bt Spore and Crystal Ingestion Solubilization Crystal Solubilization in Midgut (Alkaline pH) Ingestion->Solubilization Activation Protoxin Activation by Midgut Proteases Solubilization->Activation Binding Binding to Receptors on Epithelial Cell Membrane Activation->Binding Pore_Formation Pore Formation Binding->Pore_Formation Cell_Lysis Epithelial Cell Lysis Pore_Formation->Cell_Lysis Death Insect Death Cell_Lysis->Death

Caption: The insecticidal proteins of Bacillus thuringiensis create pores in the gut lining of susceptible insects.[26][27][28][29]

Biopesticides: Spinosad

Spinosad_Pathway cluster_neuron Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) Hyperexcitation Neuronal Hyperexcitation nAChR->Hyperexcitation GABA_R GABA Receptor GABA_R->Hyperexcitation Paralysis Paralysis and Death Hyperexcitation->Paralysis Spinosad Spinosad Spinosad->nAChR Allosteric Activation Spinosad->GABA_R Antagonism

Caption: Spinosad has a unique mode of action, primarily targeting nicotinic acetylcholine receptors at a site distinct from neonicotinoids.[30][31][32][33][34]

Discussion and Conclusion

The transition from broad-spectrum organophosphates like this compound to more targeted modern insecticides represents a significant evolution in pest management strategies. This comparative analysis highlights the nuanced environmental trade-offs associated with these different chemical classes.

This compound , as a representative organophosphate, exhibits high acute toxicity to a wide range of non-target organisms, including mammals, birds, fish, and beneficial insects. Its primary mode of action, the inhibition of acetylcholinesterase, is a highly conserved mechanism across the animal kingdom, contributing to its broad-spectrum toxicity. While it is generally considered to have low persistence in the environment, its high acute toxicity poses a significant immediate risk upon application.

Neonicotinoids , in contrast, were developed to have greater selectivity for insects over vertebrates. This is reflected in their generally lower acute toxicity to birds and fish. However, their systemic nature and persistence in soil and water have led to widespread environmental contamination, posing a significant threat to pollinators and aquatic invertebrates. Their mode of action, targeting the nicotinic acetylcholine receptors, is highly effective against sucking insects but has had devastating unintended consequences for beneficial insects like bees.[23]

Pyrethroids demonstrate a different toxicity profile, with extremely high toxicity to fish and aquatic invertebrates, but relatively low toxicity to birds and mammals.[2] Their mechanism of disrupting sodium channels is effective against a broad range of insects. While they are generally less persistent in the environment than neonicotinoids, their high aquatic toxicity necessitates careful management to prevent runoff into waterways.

Biopesticides , such as Bacillus thuringiensis and Spinosad, represent a move towards more environmentally benign pest control. Bacillus thuringiensis exhibits a very narrow spectrum of activity, with different strains being toxic to specific insect orders, and is practically non-toxic to vertebrates and most beneficial insects.[4] Spinosad, while having a broader spectrum of activity than Bt, still demonstrates a more favorable environmental profile than many synthetic insecticides, with low toxicity to mammals and birds.[3][7] However, it can be toxic to some beneficial insects, including bees, before the spray has dried.[1][34]

References

Safety Operating Guide

Safe Disposal of Phosphamidon: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Phosphamidon is a highly toxic organophosphate insecticide that requires stringent handling and disposal procedures to mitigate risks to human health and the environment. All waste and contaminated materials associated with this compound must be treated as hazardous waste.[1][2] Adherence to proper disposal protocols is critical for ensuring laboratory safety and regulatory compliance.

Primary Disposal Method: High-Temperature Incineration

For bulk quantities of this compound waste, the recommended method of disposal is destruction through high-temperature incineration.[2] This process must be conducted in a specialized and approved chemical incinerator facility capable of neutralizing its high toxicity.[1][2]

Operational Protocol:

  • Segregation and Collection: Collect all this compound waste, including contaminated labware, personal protective equipment (PPE), and spill cleanup materials, in designated, clearly labeled, and sealed hazardous waste containers.

  • Licensed Disposal Service: Engage a certified hazardous waste management service for the transportation and incineration of the collected materials.

  • Regulatory Compliance: Ensure that the disposal process complies with all local and national regulations, such as those outlined by the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4]

Studies have confirmed that incineration at temperatures exceeding 1000°C can achieve a destruction efficiency of 99.99%.[5]

Alternative for Small Quantities: Chemical Deactivation via Alkaline Hydrolysis

In a laboratory setting, small quantities of this compound can be chemically deactivated through alkaline hydrolysis, which breaks down the toxic compound into less harmful substances.[6][7][8] The hydrolysis products are generally non-toxic and can be assimilated into natural constituents.[6]

Experimental Protocol for Alkaline Hydrolysis:

  • Preparation: Work in a certified chemical fume hood while wearing appropriate PPE (see below).

  • Alkaline Solution: Prepare a strong alkaline solution, such as 10% sodium carbonate (washing soda) or a solution with a pH of 10 or higher.[8]

  • Deactivation: Carefully add the this compound waste to the alkaline solution. The hydrolysis process is accelerated in a basic medium.[6][8]

  • Reaction Time: Allow the mixture to react for a sufficient duration. The half-life of this compound at 23°C is approximately 2.2 days at a pH of 10.[6][8][9] To ensure complete degradation, a longer reaction time is advisable.

  • Neutralization: After the reaction period, neutralize the solution with a suitable acid, monitoring the pH closely.

  • Final Disposal: Dispose of the neutralized solution in accordance with local laboratory and environmental regulations.

Spill Management and Decontamination

In the event of a this compound spill, immediate and careful action is required to contain and clean the affected area.

Procedural Steps:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the area and ensure adequate ventilation.

  • Wear PPE: Before addressing the spill, don full protective gear, including a chemical protection suit and a self-contained breathing apparatus.[10]

  • Containment: Stop the leak if it is safe to do so. For liquid spills, create a dike around the area using an inert absorbent material like sand or earth.[6][11]

  • Absorption: Absorb the spilled liquid with sand or another non-combustible absorbent material.[10][11]

  • Collection: Carefully collect the contaminated absorbent material into sealable, non-metallic containers for hazardous waste disposal.[10] Do not wash the spill into any sewer or drain.[6]

  • Decontamination: Decontaminate the spill area by applying a 10% sodium carbonate solution, brushing it in thoroughly, and leaving it for at least eight hours.[8] Absorb the cleaning solution and dispose of it as hazardous waste.[8]

Essential Personal Protective Equipment (PPE)

Due to the high toxicity of this compound, comprehensive personal protection is mandatory. Required PPE includes:

  • Respiratory Protection: A respirator or a self-contained breathing apparatus.[2]

  • Body Protection: A full chemical protection suit.[10]

  • Hand Protection: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

All protective clothing should be washed immediately after use, and laundered separately from other clothing.[2]

Quantitative Disposal Parameters

The following table summarizes key quantitative data for the disposal and deactivation of this compound.

ParameterValueConditionSource(s)
Alkaline Hydrolysis Half-Life 2.2 dayspH 10, 23°C[6][8][9]
Neutral Hydrolysis Half-Life 13.8 - 14 dayspH 7, 23°C[6][8][9]
Recommended Incineration Temp. > 1000°C2-second retention time[5][12]
Decontamination Solution 10% Sodium CarbonateFor spills and surfaces[8]

This compound Disposal Workflow

G start This compound Waste Generated decision_type Assess Waste Type start->decision_type spill Spill or Contamination decision_type->spill Spill liquid_solid Liquid or Solid Waste decision_type->liquid_solid Routine Waste spill_procedure Follow Spill Management Protocol: 1. Contain & Absorb 2. Collect as Hazardous Waste 3. Decontaminate Area spill->spill_procedure decision_quantity Assess Quantity liquid_solid->decision_quantity end Dispose According to Local Regulations spill_procedure->end small_scale Small Lab Quantity decision_quantity->small_scale Small bulk_quantity Bulk Quantity decision_quantity->bulk_quantity Large hydrolysis Chemical Deactivation: Alkaline Hydrolysis (pH >10) small_scale->hydrolysis incineration Professional Disposal Service: High-Temperature Incineration bulk_quantity->incineration hydrolysis->end incineration->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Against Phosphamidon: A Guide to Personal Protective Equipment and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information

Phosphamidon is a highly toxic organophosphate insecticide and acaricide, classified as extremely hazardous.[1][2] Its use is restricted to certified applicators in the United States.[1][3] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals on the correct personal protective equipment (PPE) for handling this compound, as well as operational and disposal plans to ensure laboratory safety.

Hazard Identification and Classification

Understanding the hazards associated with this compound is the first step in ensuring personal safety. The following table summarizes its classification and potential effects.

Hazard ClassificationDescription
Acute Toxicity (Oral) Category 2: Fatal if swallowed.[4][5][6]
Acute Toxicity (Dermal) Category 3: Toxic in contact with skin.[4][6]
Acute Toxicity (Inhalation) Category 2: Fatal if inhaled.[5][6]
Serious Eye Damage/Irritation Category 2A: Causes serious eye irritation.[6][7]
Germ Cell Mutagenicity Category 2: Suspected of causing genetic defects.[4][5][6]
Aquatic Hazard (Acute & Chronic) Category 1: Very toxic to aquatic life with long-lasting effects.[4][5][6]

This data is compiled from multiple Safety Data Sheets (SDS). For complete information, always refer to the specific SDS for the product in use.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE plan is critical when handling this compound. The following table outlines the required PPE for various activities.

ActivityRequired Personal Protective Equipment
Mixing, Loading, and Handling Concentrates - Respiratory Protection: A full-facepiece respirator with appropriate cartridges for organic vapors and particulates.[1] For emergency situations, a positive pressure, full-facepiece self-contained breathing apparatus (SCBA) is required.[2][8] - Hand Protection: Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[4] - Eye and Face Protection: A face shield in combination with chemical splash goggles.[4] - Body Protection: A chemical-resistant suit or coveralls worn over work clothing.[1][4] An apron may be worn over coveralls for added protection during mixing and loading. - Footwear: Chemical-resistant boots.[1]
Application (Spraying) - Respiratory Protection: A full-facepiece respirator is recommended, especially when spraying tall crops.[1] - Hand Protection: Chemical-resistant gloves.[4] - Eye and Face Protection: Full-face respirator provides eye and face protection. If using a half-face respirator, also wear chemical splash goggles and a face shield. - Body Protection: Chemical-resistant suit or coveralls.[1][4] - Footwear: Chemical-resistant boots.[1]
Spill Cleanup - Respiratory Protection: SCBA or a supplied-air respirator.[2][8] - Hand Protection: Heavy-duty chemical-resistant gloves. - Eye and Face Protection: Full-facepiece respirator. - Body Protection: A fully-encapsulating, chemical-resistant suit.[2][8] - Footwear: Chemical-resistant boots.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is mandatory to minimize exposure risk.

1. Preparation:

  • Ensure all necessary PPE is available, inspected for damage, and fits correctly.

  • Verify that an emergency eyewash station and safety shower are readily accessible.

  • Have spill control materials (e.g., absorbent pads, sand) on hand.

2. Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • When opening containers and mixing, wear impermeable boots, clean overalls, and gloves.[1][3]

  • If not using a mechanical mixing system, use a long paddle for mixing.[1]

  • Avoid creating aerosols or dust.

3. Post-Handling:

  • Wash hands and face thoroughly with soap and water after handling and before eating, drinking, or smoking.

  • All protective clothing should be washed immediately after use, including the inside of gloves.[1][3] Launder contaminated clothing separately from other laundry.

Disposal Plan

All waste and contaminated materials associated with this compound are considered hazardous waste and must be disposed of accordingly.

1. Container Disposal:

  • Triple-rinse empty containers with a suitable solvent.

  • Puncture and crush the containers to prevent reuse.

  • Dispose of rinsed containers and rinsate in accordance with local, state, and federal regulations.

2. Waste Material Disposal:

  • Contaminated materials such as absorbent pads, used PPE, and excess this compound should be collected in sealed, properly labeled hazardous waste containers.

  • The recommended method of disposal is incineration in a specialized, high-temperature chemical incinerator.[1][3]

Experimental Protocol: Cholinesterase Inhibition Assay

This compound is a potent cholinesterase inhibitor.[2][4] The following is a generalized protocol for an in vitro assay to determine the inhibitory effect of a compound on acetylcholinesterase (AChE) activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine (ATC) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for colorimetric detection

  • Phosphate (B84403) buffer (pH 7.4)

  • Test compound (e.g., this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, DTNB, and the test compound at various concentrations.

  • Add the AChE enzyme to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, ATC.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizations

The following diagrams illustrate key logical relationships and workflows for handling this compound safely.

Caption: Workflow for PPE selection and use when handling this compound.

Cholinesterase_Inhibition cluster_normal Normal Nerve Function cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE broken down by Excess_ACh Excess ACh in Synapse ACh->Excess_ACh is not broken down, leading to Choline_Acetate Choline + Acetate (Breakdown Products) AChE->Choline_Acetate Inhibited_AChE Inhibited AChE This compound This compound This compound->AChE binds to & inhibits Overstimulation Continuous Nerve Stimulation Excess_ACh->Overstimulation Toxic_Effects Toxic Effects: Seizures, Respiratory Failure Overstimulation->Toxic_Effects

Caption: Mechanism of this compound toxicity via cholinesterase inhibition.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphamidon
Reactant of Route 2
Reactant of Route 2
Phosphamidon

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.